molecular formula C6H16Cl2N2O B1478105 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride CAS No. 1803584-19-1

2-(Morpholin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1478105
CAS No.: 1803584-19-1
M. Wt: 203.11 g/mol
InChI Key: BJHUPKRNNHCCOX-UHFFFAOYSA-N
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Description

2-(Morpholin-2-yl)ethan-1-amine dihydrochloride (CAS 1803584-19-1) is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It features a morpholine ring, a prominent structural motif in medicinal chemistry, directly linked to an ethanamine side chain. The dihydrochloride salt form enhances the compound's stability and solubility in various aqueous and organic solvent systems, facilitating its handling in experimental conditions. As a versatile building block, this compound is primarily valued in organic synthesis and drug discovery for the construction of more complex molecules. Its structure, which includes both a secondary amine within the morpholine ring and a primary amine on the side chain, makes it a valuable synthon for introducing morpholine-ethyl-amine functional groups into target structures. Researchers utilize it in the development of potential pharmaceutical candidates, where such motifs are known to influence pharmacokinetic properties like solubility and metabolic stability . The related free base, 2-(Morpholin-2-yl)ethan-1-amine (CAS 863012-89-9), has a molecular weight of 130.19 g/mol and is characterized by SMILES code NCCC1CNCCO1 . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

2-morpholin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHUPKRNNHCCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-19-1
Record name 2-(morpholin-2-yl)ethan-1-amine dihydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride , a specialized heterocyclic building block distinct from its more common isomer, 4-(2-aminoethyl)morpholine. As a C-substituted morpholine scaffold, this molecule offers unique vectors for lead optimization in medicinal chemistry, particularly for modulating solubility and metabolic stability without disrupting the pharmacophore's core electronic properties. This guide details its structural characteristics, synthetic pathways, and strategic applications in drug discovery.[1][2][3]

Structural Characterization & Physiochemical Properties[3][4]

Chemical Identity and Isomerism

It is critical to distinguish 2-(Morpholin-2-yl)ethan-1-amine from its N-substituted isomer. The target molecule features an ethylamine side chain attached to the C2 carbon of the morpholine ring, creating a chiral center and retaining a free secondary amine within the ring.[3]

  • IUPAC Name: this compound

  • Common Name: C-Morpholinoethylamine dihydrochloride

  • CAS Number (Free Base): 863012-89-9

  • CAS Number (Boc-Protected Precursor): 259180-78-4[4][5][6][7]

  • Molecular Formula: C₆H₁₆Cl₂N₂O (Dihydrochloride salt)[3]

  • Molecular Weight: 203.11 g/mol (Salt); 130.19 g/mol (Free Base)[3]

Stereochemistry

The C2 substitution introduces a chiral center.[3] While often supplied as a racemate, the enantiomers ((S)- and (R)- forms) exhibit distinct spatial orientations critical for binding affinity in chiral protein pockets.

  • (S)-Enantiomer: Often preferred in kinase inhibitor design to direct the solubilizing tail into solvent-exposed regions.

  • (R)-Enantiomer: Used to probe stereoselective metabolic clearance.[3]

Physiochemical Data Profile
PropertyValue (Approx.)Significance in Drug Design
pKa (Ring NH) ~8.4Moderate basicity; protonated at physiological pH.
pKa (Primary NH₂) ~10.2Highly basic; primary site for salt formation.[3]
LogP -1.1 (Free Base)High hydrophilicity; excellent for lowering logD of lipophilic scaffolds.[3]
H-Bond Donors 4 (in 2HCl form)High capacity for solvent interaction.[3]
Solubility >100 mg/mL (Water)Excellent aqueous solubility due to ionic character.[3]

Synthetic Methodology

The synthesis of C-substituted morpholines is more complex than N-alkylation. The most robust laboratory route involves the deprotection of a carbamate intermediate.[3]

Primary Synthetic Route: Boc-Deprotection

The most reliable method for accessing high-purity dihydrochloride salt is the acid-mediated deprotection of tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate .

Protocol:
  • Dissolution: Dissolve tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate (1.0 eq) in 1,4-dioxane (5 mL/g).

  • Acidification: Cool to 0°C and add 4M HCl in dioxane (10.0 eq) dropwise under N₂ atmosphere.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of non-polar spot) or LCMS.[3]

  • Isolation: The product precipitates as a white solid.[3] Dilute with diethyl ether (Et₂O) to complete precipitation.

  • Filtration: Filter the solid under inert gas (Ar/N₂) to prevent moisture absorption.[3] Wash with cold Et₂O.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Synthetic Workflow Diagram

SynthesisRoute Start Boc-Precursor (CAS 259180-78-4) Intermediate Deprotection (Cleavage of Boc) Start->Intermediate Dissolution Reagent 4M HCl / Dioxane 0°C to RT, 4h Reagent->Intermediate Product Target Product Dihydrochloride Salt Intermediate->Product + HCl (excess)

Caption: Figure 1. Acid-mediated deprotection strategy for the synthesis of this compound.

Application in Medicinal Chemistry[1][2]

Orthogonal Reactivity

This scaffold contains two distinct amine nucleophiles:

  • Primary Amine (Side Chain): Sterically unhindered, highly nucleophilic towards acylating agents.[3]

  • Secondary Amine (Ring): Sterically hindered, part of the cyclic system.[3]

This difference allows for chemoselective functionalization .[3] At controlled pH or using stoichiometric reagents, the primary amine can be selectively acylated or alkylated, leaving the morpholine nitrogen available for later elaboration (or vice versa if orthogonal protection is used).[3]

Pharmacophore Logic[9][10]
  • Solubility Handle: The morpholine oxygen acts as a weak H-bond acceptor, disrupting crystal lattice energy and improving water solubility.[3]

  • Linker Utility: The ethyl chain provides a flexible 2-carbon spacer, preventing steric clash between the morpholine ring and the core scaffold it modifies.

Derivatization Workflow

Derivatization Core 2-(Morpholin-2-yl)ethanamine (2HCl Salt) Base Free Base Generation (Na2CO3 / MeOH) Core->Base Neutralization PathA Selective N-Acylation (Primary Amine) Base->PathA R-COCl (1.0 eq) 0°C PathB Reductive Amination (Primary Amine) Base->PathB R-CHO, NaBH(OAc)3 Final Kinase Inhibitor / GPCR Ligand PathA->Final Further Elaboration PathB->Final

Caption: Figure 2. Chemoselective derivatization pathways utilizing the primary amine's higher nucleophilicity.

Handling, Stability, and QC

Hygroscopicity Management

The dihydrochloride salt is hygroscopic .[3] Exposure to ambient moisture will result in the formation of a sticky gum, complicating accurate weighing and stoichiometry.[3]

  • Storage: Store under Argon at -20°C.

  • Handling: Weigh quickly in a desiccated glovebox or glove bag.

  • Recovery: If the salt becomes deliquescent, re-dissolve in dry methanol and precipitate with diethyl ether.[3]

Quality Control (QC) Parameters

To ensure data integrity in biological assays, the following QC specifications are recommended:

  • ¹H NMR (D₂O): Confirm integration ratio of ethyl chain (CH₂-CH₂) to morpholine ring protons.

  • Chloride Content Titration: Essential to verify the stoichiometry (Mono- vs. Dihydrochloride) which affects molecular weight calculations for dosing.[3]

  • LCMS: Verify absence of the Boc-protected intermediate (M+H = 231.3), which can act as a silent impurity.[3]

References

  • PubChemLite. this compound Compound Summary. National Institutes of Health (NIH).[3] Link

  • Loftus, F. (1980).[3] The Synthesis of Some 2-Substituted Morpholines. Synthetic Communications, 10(1), 59–73.[3] Link[3]

  • ChemicalBook. 4-(2-Aminoethyl)morpholine vs C-substituted Isomers. (Comparison of CAS 2038-03-1 and 863012-89-9). Link

  • Master Organic Chemistry. Nucleophilicity Trends of Amines: Primary vs Secondary Selectivity.Link

  • Accela ChemBio. Product Data: 4-Boc-2-(2-aminoethyl)morpholine (CAS 259180-78-4).[4][5]Link[3][4][5]

Sources

The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of morpholine derivatives, delving into their mechanisms of action across key therapeutic areas. We will explore their roles as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents, supported by mechanistic insights and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics, highlighting the versatility and continued promise of the morpholine nucleus.

Introduction: The Ascendancy of the Morpholine Ring in Medicinal Chemistry

The prevalence of the morpholine moiety in a multitude of approved drugs and clinical candidates is a testament to its significance in drug design.[1] Its structural and electronic features offer a unique combination of properties that are highly advantageous for developing bioactive molecules. The nitrogen atom provides a basic center that can be readily functionalized, allowing for the modulation of pharmacokinetic and pharmacodynamic properties.[2] Concurrently, the oxygen atom can act as a hydrogen bond acceptor, facilitating critical interactions with biological targets.[3] This inherent versatility has propelled the exploration of morpholine derivatives in a wide range of therapeutic applications.[4][5] This guide will systematically dissect the biological activities of these compounds, offering a deep dive into their molecular mechanisms and the experimental methodologies used to evaluate them.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental pathways that drive tumor growth and survival.[6] A prominent example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers.[7][8]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell proliferation, growth, survival, and metabolism.[9] Aberrant activation of this pathway is a hallmark of many cancers. Certain morpholine-containing compounds have been designed to act as potent inhibitors of key kinases within this cascade, particularly PI3K and mTOR.[10] By blocking the activity of these enzymes, these derivatives can effectively halt the downstream signaling that promotes cancer cell survival and proliferation.[11]

A notable example of a morpholine-containing drug targeting a key cancer-related pathway is Gefitinib . It specifically inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in non-small cell lung cancer.[12][13] This inhibition blocks the downstream Ras signal transduction pathway, leading to the induction of apoptosis in cancer cells.[12]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Recruitment & Activation GrowthFactor Growth Factor GrowthFactor->RTK Activation MorpholineInhibitor Morpholine Derivative (e.g., PI3K/mTOR Inhibitor) MorpholineInhibitor->PI3K Inhibition Gefitinib Gefitinib Gefitinib->RTK Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotion MTT_Assay_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well plate start->cell_seeding incubation1 2. Incubate 24h cell_seeding->incubation1 treatment 3. Treat with Morpholine Derivative incubation1->treatment incubation2 4. Incubate (e.g., 48h) treatment->incubation2 add_mtt 5. Add MTT Reagent incubation2->add_mtt incubation3 6. Incubate 2-4h add_mtt->incubation3 solubilize 7. Solubilize Formazan Crystals incubation3->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance analysis 9. Calculate IC50 read_absorbance->analysis end End analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

Morpholine derivatives have also carved a niche as effective antifungal agents, primarily by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [14]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is the primary sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. [15]The antifungal drug Amorolfine , a morpholine derivative, exerts its effect by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase. [2][16]This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and leading to cell death. [17]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition Points Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols ... Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps FungalCellMembrane Fungal Cell Membrane (Disrupted) Ergosterol->FungalCellMembrane Incorporation Amorolfine Amorolfine (Morpholine Derivative) Delta14_reductase Δ14-reductase Amorolfine->Delta14_reductase Inhibits Delta7_8_isomerase Δ7-Δ8-isomerase Amorolfine->Delta7_8_isomerase Inhibits

Caption: Mechanism of action of Amorolfine in the ergosterol biosynthesis pathway.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain. [6][18] Step-by-Step Methodology: [6][19][20]

  • Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a serial two-fold dilution of the morpholine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that visually inhibits the growth of the fungus.

Antibacterial Activity: Halting Bacterial Protein Synthesis

The morpholine scaffold is also present in potent antibacterial agents, most notably in the oxazolidinone class of antibiotics.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid , a prominent member of the oxazolidinone class, contains a morpholine ring and is effective against a range of Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage. Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism of action means there is little cross-resistance with other protein synthesis inhibitors.

Experimental Protocol: MIC Determination for Antibacterial Susceptibility

Similar to antifungal testing, the broth microdilution method is a standard for determining the MIC of antibacterial agents. [3][21][22] Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth) adjusted to a 0.5 McFarland standard.

  • Drug Dilution: Perform serial two-fold dilutions of the morpholine derivative in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibacterial agent that prevents visible bacterial growth.

Antiviral Activity: Targeting Viral Replication

Certain morpholine derivatives have shown promise as antiviral agents, with mechanisms that interfere with viral replication.

Mechanism of Action: Inhibition of Viral RNA Polymerase

Favipiravir is a broad-spectrum antiviral agent that, after intracellular phosphoribosylation to its active form, is recognized as a substrate by RNA-dependent RNA polymerase (RdRp). [5][23]This leads to the inhibition of the polymerase's activity, thereby preventing the replication of the viral RNA genome. [24][25]This mechanism is effective against a wide range of RNA viruses. [5]

Antiviral_Mechanism Favipiravir Favipiravir (Morpholine-like scaffold precursor) ActiveMetabolite Active Metabolite (Favipiravir-RTP) Favipiravir->ActiveMetabolite Intracellular Phosphoribosylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) ActiveMetabolite->RdRp Inhibition ViralReplication Viral RNA Replication RdRp->ViralReplication Catalyzes

Caption: Inhibition of viral RNA replication by Favipiravir.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Viral Infection: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the morpholine derivative.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Morpholine derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing the ability to modulate key inflammatory signaling pathways. [26]

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. [27]Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of inflammatory mediators such as nitric oxide (NO) and various cytokines. [4]Some morpholine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory molecules. [28]

Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS. [29][30] Step-by-Step Methodology: [31][32]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the morpholine derivative for a short period.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the morpholine derivative on NO production.

Conclusion and Future Perspectives

The morpholine scaffold continues to be a highly valuable and versatile component in the design of new therapeutic agents. Its presence in a wide array of clinically successful drugs underscores its importance in medicinal chemistry. The diverse biological activities of morpholine derivatives, ranging from anticancer to anti-inflammatory, highlight the vast potential for further exploration and development. As our understanding of disease pathways deepens, the rational design of novel morpholine-containing molecules targeting specific biological processes will undoubtedly lead to the discovery of next-generation therapies for a multitude of human diseases.

References

  • The PI3K/Akt/mTOR signaling pathway. Stimulation of this... - ResearchGate. Available from: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. Available from: [Link]

  • Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. Available from: [Link]

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series - YouTube. Available from: [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - Research journals - PLOS. Available from: [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. Available from: [Link]

  • What are Ergosterol biosynthesis inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]

  • PI3K AKT mTOR Pathway (and the effects) - YouTube. Available from: [Link]

  • What is the mechanism of Amorolfine Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI. Available from: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. Available from: [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. Available from: [Link]

  • Ergosterol synthesis pathway and known inhibitors of the pathway enzymes. Available from: [Link]

  • Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PubMed Central. Available from: [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed - NIH. Available from: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. Available from: [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. Available from: [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Available from: [Link]

  • Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - MDPI. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]

  • A depiction of the ergosterol biosynthesis pathway and the respective... - ResearchGate. Available from: [Link]

  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole - SciELO. Available from: [Link]

  • Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC - NIH. Available from: [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. Available from: [Link]

  • Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study - MDPI. Available from: [Link]

  • Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

  • The mechanism of resistance to favipiravir in influenza - PNAS. Available from: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. Available from: [Link]

  • Nitric oxide production in LPS-induced RAW 264.7 macrophage cells.... - ResearchGate. Available from: [Link]

  • Design and Synthesis of Hederagenin Derivatives for the Treatment of Sepsis by Targeting TAK1 and Regulating the TAK1-NF-κB/MAPK Signaling | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • MTT Assay Protocol | Springer Nature Experiments. Available from: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - JoVE. Available from: [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm - Longdom Publishing. Available from: [Link]

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  • Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC. Available from: [Link]

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  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - MDPI. Available from: [Link]

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2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride: Mechanism of Action & Medicinal Chemistry Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural utility, synthetic mechanisms, and pharmacophoric properties of 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride , a specialized C-functionalized morpholine scaffold used in modern drug discovery.

Executive Summary

This compound (CAS: 863012-89-9) is a bifunctional heterocyclic building block distinct from its common isomer, 4-(2-aminoethyl)morpholine. While the latter is N-substituted, this compound features an ethylamine chain attached to the C2 carbon of the morpholine ring.

Its "Mechanism of Action" in a drug development context is threefold:

  • Pharmacophoric Vectoring: It introduces a morpholine ring (solubility enhancer, H-bond acceptor) while leaving the ring nitrogen (N4) free for further functionalization or specific binding interactions.

  • Chirality Introduction: Unlike the symmetric N-substituted analog, the C2-substitution creates a chiral center, allowing for the synthesis of enantiopure drugs that can discriminate between protein binding pockets.

  • Metabolic Modulation: Substitution at the C2 position sterically hinders metabolic oxidation at the

    
    -carbon, a common clearance pathway for cyclic amines.
    

Structural Mechanism & Pharmacophore Analysis

C-Substitution vs. N-Substitution

The strategic value of this scaffold lies in its topology. In standard N-alkylated morpholines, the nitrogen atom is "consumed" by the linker, reducing its basicity and preventing it from acting as a hydrogen bond donor/acceptor in the active site.

In 2-(Morpholin-2-yl)ethan-1-amine , the morpholine nitrogen (N4) remains a secondary amine. This allows it to:

  • Act as a pKa modulator (typically pKa ~8.3), becoming protonated at physiological pH to form ionic bonds with Asp/Glu residues.

  • Serve as a handle for fragment growing in Fragment-Based Drug Discovery (FBDD).

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the functional vectors provided by this scaffold when incorporated into a drug molecule.

PharmacophoreMap MorpholineRing Morpholine Ring (Solubility & H-Bond Acceptor) N4_Position Secondary Amine (N4) (pKa ~8.3 / Ionic Interaction) MorpholineRing->N4_Position Contains C2_Chiral C2 Chiral Center (Stereoselectivity) MorpholineRing->C2_Chiral Substituted at Target_Asp Target Protein (Asp/Glu Residue) N4_Position->Target_Asp Ionic Bond Linker Ethyl Linker (Spacer) C2_Chiral->Linker Projects PrimaryAmine Primary Amine (Synthetic Handle) Linker->PrimaryAmine Terminates in Core_Scaffold Drug Core (Scaffold) PrimaryAmine->Core_Scaffold Amide/Urea Linkage

Caption: Pharmacophoric vectors of the C2-substituted morpholine scaffold, highlighting the available secondary amine for target interaction.

Synthetic Mechanism of Action[1][2]

The "synthetic mechanism" refers to how this diamine is selectively coupled to build complex bioactive molecules. The challenge is differentiating the reactivity of the primary aliphatic amine (on the chain) and the secondary cyclic amine (in the ring).

Reactivity Profile
  • Primary Amine (Side Chain): Less sterically hindered, more nucleophilic in non-polar solvents.

  • Secondary Amine (Ring): More basic, but sterically hindered.

  • Dihydrochloride Salt: Both amines are protonated (

    
     and 
    
    
    
    ). Controlled deprotonation is required for reaction.
Selective Coupling Protocol

To incorporate this scaffold into a drug core (e.g., via an amide bond), one must exploit the nucleophilicity difference or use orthogonal protection (e.g., Boc-protection of the ring nitrogen).

Protocol: Regioselective Amide Coupling

Objective: Couple the primary amine to a carboxylic acid core (


) while leaving the morpholine ring intact.

Reagents:

  • Scaffold: 2-(Morpholin-2-yl)ethan-1-amine

    
     2HCl[1]
    
  • Coupling Agent: HATU or T3P

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 15 min at 0°C to form the activated ester.

  • Salt Neutralization: In a separate vial, suspend the 2-(Morpholin-2-yl)ethan-1-amine

    
     2HCl (1.1 eq) in DMF. Add DIPEA (2.5 eq). Note: 2.0 eq is needed to neutralize the HCl; the extra 0.5 eq activates the primary amine.
    
  • Coupling: Add the neutralized amine solution dropwise to the activated acid.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Mechanism Check: The primary amine is less hindered and reacts faster than the secondary morpholine amine. If the secondary amine reacts, it forms an amide that is difficult to deprotect.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine.
    
  • Validation: Analyze by LC-MS. The product should show a mass corresponding to

    
     Da (mass of the morpholino-ethyl fragment).
    

Biological Applications & Case Studies

Kinase Inhibition (mTOR/PI3K)

In kinase inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Role of Scaffold: The ethylamine linker positions the morpholine ring into the "solvent front" area of the kinase, improving solubility and pharmacokinetic properties.

  • Data Insight: C-substituted morpholines often show 2–5x improved metabolic stability in liver microsome assays compared to N-alkylated analogs due to the blockage of the

    
    -carbon oxidation site.
    
Neurokinin-1 (NK1) Antagonists

Similar to the drug Aprepitant , which utilizes a morpholinone core, derivatives of 2-(morpholin-2-yl)ethan-1-amine are used to construct high-affinity ligands for GPCRs.

  • Mechanism: The basic nitrogen (N4) interacts with a conserved Aspartate residue in the GPCR transmembrane bundle, while the ethyl linker provides the necessary flexibility to traverse the receptor vestibule.

Comparative Data: C- vs. N-Substitution

The following table summarizes the physicochemical advantages of using the C2-substituted scaffold over the standard N-substituted isomer.

Feature2-(Morpholin-2-yl)ethan-1-amine (C-Substituted)4-(2-Aminoethyl)morpholine (N-Substituted)
Chirality Yes (Enantiomers available)No (Achiral)
N4 Availability Free (Available for H-bonding/Salt bridge)Occupied (Tertiary amine, no H-bond donor)
Vector Geometry "Bent" / Orthogonal projectionLinear projection
Metabolic Stability High (Steric hindrance at C2)Moderate (Susceptible to N-dealkylation)
Primary Use Advanced Pharmacophore / FBDDSolvent / Basic Reagent / Linker

Experimental Validation Workflow

To confirm the successful integration and mechanism of this scaffold in a new chemical entity (NCE), the following workflow is standard.

ValidationWorkflow cluster_Validation Structural & Functional Validation Step1 Synthesis (Amide Coupling) Step2 Purification (Reverse Phase HPLC) Step1->Step2 Val1 1H NMR / COSY (Confirm Regiochemistry) Step2->Val1 Identify Isomer Val2 pKa Determination (Titration) Step2->Val2 Assess Basicity Val3 Microsomal Stability (Metabolic Clearance) Step2->Val3 Test Stability Decision Proceed to Biological Assay Val1->Decision Pass

Caption: Validation workflow to ensure correct regiochemistry and physicochemical properties of the synthesized ligand.

References
  • Life Chemicals. (2021). C-Substituted Morpholines in Medicinal Chemistry. Life Chemicals Library. Link

  • Suleiman Gwaram, N., et al. (2010). {2-Morpholino-N-[1-(2-pyridyl)ethylidene]ethanamine}copper(II) complexes. Acta Crystallographica Section E. Link

  • J. Med. Chem. (2012). Discovery of Dual Endothelin Receptor Antagonists. American Chemical Society. Link

  • PubChem. (2025). Compound Summary: 2-(Morpholin-2-yl)ethan-1-amine.[1][2] National Library of Medicine. Link

Sources

Discovery of novel morpholine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Integration of the Morpholine Pharmacophore in Next-Generation Kinase Inhibitors: A Technical Guide to Discovery and Synthesis

Abstract This technical guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel morpholine-containing small molecules.[1] Focusing on the morpholine ring as a privileged pharmacophore, we explore its critical role in modulating physicochemical properties, particularly in the context of PI3K/mTOR kinase inhibition. The guide details advanced synthetic methodologies, including palladium-catalyzed C-N cross-coupling, and outlines rigorous protocols for metabolic stability assessment.

Part 1: The Morpholine Privileged Structure[2][3]

The morpholine heterocycle (1,4-oxazinane) is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics such as Gefitinib (EGFR inhibitor), Linezolid (antibiotic), and Aprepitant (NK1 antagonist). Its ubiquity stems not from coincidence, but from specific physicochemical advantages it confers upon a drug scaffold.

Physicochemical Modulation[4]
  • pKa and Solubility: The morpholine nitrogen has a pKa of approximately 8.3. At physiological pH (7.4), a significant fraction exists in the protonated cationic form, enhancing aqueous solubility without compromising membrane permeability to the extent of a permanent quaternary ammonium salt.

  • Metabolic Stability: Compared to its bioisostere piperazine, morpholine often exhibits superior metabolic stability. The oxygen atom at the 4-position is less susceptible to oxidative metabolism (e.g., N-oxidation or glucuronidation) than the secondary amine of a piperazine, although the

    
    -carbon adjacent to the oxygen remains a potential site for CYP450-mediated oxidation.
    
  • The "Oxygen Effect": The ether oxygen serves as a weak hydrogen bond acceptor. In kinase inhibitors, this oxygen often engages in water-mediated H-bonds with the solvent front or direct interactions with residues in the ATP-binding pocket (e.g., the hinge region).

Table 1: Comparative Properties of Saturated Heterocycles

PropertyMorpholinePiperazinePiperidineRelevance
pKa (Conjugate Acid) ~8.3~9.8~11.1Bioavailability & Solubility
H-Bond Donors 0 (if N-subst.)1 (if N-mono-subst.)0 (if N-subst.)Target Binding
H-Bond Acceptors 2 (N, O)2 (N, N)1 (N)Solvation & Specificity
LogP Contribution Lower (Hydrophilic)LowHigh (Lipophilic)Membrane Permeability

Part 2: Synthetic Strategies for Novel Scaffolds

While classical N-alkylation (using alkyl halides) remains valid, modern drug discovery demands more sophisticated methods to install morpholine onto aromatic/heteroaromatic cores (e.g., kinase hinge binders) or to functionalize the ring itself.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

The most robust method for attaching morpholine to aryl halides is the Buchwald-Hartwig amination. This reaction overcomes the limitations of nucleophilic aromatic substitution (


), which requires electron-deficient arenes.

Causality in Catalyst Choice:

  • Ligand: Biaryl phosphine ligands (e.g., XPhos , RuPhos ) are preferred for morpholine couplings. Their bulk prevents catalyst deactivation and promotes reductive elimination.

  • Base: Weak bases like

    
     or 
    
    
    
    are often sufficient, preserving sensitive functional groups on the scaffold.
Emerging Methodologies: C-H Activation & SnAP Reagents

Recent advances allow for the direct construction of the morpholine ring from aldehydes and amino alcohols using SnAP (Stannyl Amine Protocol) reagents, enabling the synthesis of C-substituted morpholines that are difficult to access via traditional cyclization.

Part 3: Case Study – Discovery of Dual PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR pathway is a master regulator of cell growth and survival, frequently dysregulated in cancer. Morpholine-containing compounds (e.g., GDC-0941 ) have shown exceptional potency by mimicking the adenine ring of ATP, with the morpholine oxygen often interacting with the hinge region residue (e.g., Val851 in PI3K


).
Pathway Visualization

Understanding the signaling cascade is crucial for identifying where inhibition occurs.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP2 Dephosphorylation (Inhibition) mTORC1 mTORC1 AKT->mTORC1 Activation Effect Cell Growth & Survival mTORC1->Effect Translation Initiation Inhibitor Morpholine Inhibitor Inhibitor->PI3K ATP Competitive Inhibition Inhibitor->mTORC1 Dual Inhibition

Figure 1: The PI3K/AKT/mTOR signaling cascade illustrating the dual inhibition point of morpholine-based small molecules.

Lead Optimization Workflow
  • Hit Identification: High-throughput screening identifies a pyrimidine-morpholine scaffold.

  • SAR Expansion:

    • Modification A: Substitution on the morpholine ring (e.g., methyl group) to restrict conformation and improve selectivity.

    • Modification B: Variation of the aryl linker to optimize solubility.

  • Validation: Metabolic stability testing (see Part 4).

Part 4: Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of N-Aryl Morpholines

Objective: To couple morpholine with an electron-rich aryl bromide (4-bromoanisole derivative) where


 fails.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (2 mol%)
    
  • XPhos (4 mol%)

  • 
     (1.5 equiv)
    
  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and cool under a stream of Argon. Rationale: Pd(0) species are sensitive to oxidation; moisture can quench the base.

  • Reagent Loading: Charge the tube with the Aryl Bromide (1.0 mmol),

    
     (18 mg), XPhos (19 mg), and 
    
    
    
    (144 mg).
  • Solvent Addition: Add anhydrous Toluene (5 mL) via syringe.

  • Amine Addition: Add Morpholine (105

    
    L) via microliter syringe.
    
  • Degassing: Freeze-pump-thaw the solution three times to remove dissolved oxygen.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint: The appearance of a bright yellow color often indicates active Pd-ligand complex formation. If the solution turns black immediately upon heating, catalyst decomposition (Pd black precipitation) may have occurred due to poor inert technique.

Protocol B: In Vitro Microsomal Metabolic Stability Assay

Objective: To determine the intrinsic clearance (


) of the synthesized morpholine derivative.

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL)

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)
    
  • Test Compound (1

    
    M final concentration)
    
  • Phosphate Buffer (100 mM, pH 7.4)

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer and Test Compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove aliquots (50

    
    L).
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (150

    
    L) containing an Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
    
    
    
    
    

Part 5: Future Directions

The field is moving beyond simple inhibition. The morpholine scaffold is now being utilized in PROTACs (Proteolysis Targeting Chimeras) . Due to its solvent-exposed nature in many binding modes, the morpholine nitrogen serves as an ideal handle for attaching the linker that connects the warhead to the E3 ligase ligand. Furthermore, covalent inhibitors targeting non-catalytic cysteines often employ morpholine to tune the reactivity of the acrylamide warhead via electronic induction.

References

  • Palchykov, V. A. (2019).[2][3] Recent progress in the synthesis of morpholines.[4][2][5][6][7][8][9] Chemistry of Heterocyclic Compounds, 55, 324–332.[2][3] Link

  • Jain, P., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Garces, A. E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 64(15), 10629–10654. Link

  • FDA Approved Drug Products. (2024). Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. Link

Sources

An In-depth Technical Guide to 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride, a heterocyclic compound with significant potential as a building block in medicinal chemistry. While specific literature on this particular isomer is limited, this document consolidates established synthetic methodologies and analytical principles to offer a robust framework for its preparation, characterization, and potential applications.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[3] The morpholine moiety's ability to act as a hydrogen bond acceptor and its conformational flexibility make it a valuable component in the design of novel therapeutics.[3] This guide focuses on the C-2 substituted isomer, 2-(Morpholin-2-yl)ethan-1-amine, which offers a unique vector for chemical elaboration compared to its more common C-4 substituted counterpart. The primary amine of the ethanamine side chain provides a reactive handle for the introduction of diverse functionalities, making it a versatile starting material for the synthesis of compound libraries for drug screening.

Proposed Synthesis of this compound

Synthetic Workflow Overview

The proposed synthesis is a three-step process:

  • Oxidation: The primary alcohol of the starting material is oxidized to an aldehyde.

  • Reductive Amination: The aldehyde is converted to the desired aminoethyl side chain.

  • Deprotection and Salt Formation: The Boc protecting group is removed, and the dihydrochloride salt is formed.

G cluster_0 Proposed Synthetic Pathway Start (R)-N-Boc-2-hydroxymethylmorpholine Step1 Step 1: Oxidation (e.g., Dess-Martin Periodinane) Start->Step1 Intermediate1 tert-butyl (R)-2-formylmorpholine-4-carboxylate Step1->Intermediate1 Step2 Step 2: Reductive Amination (i. Nitromethane, NaOAc ii. H2, Raney Ni) Intermediate1->Step2 Intermediate2 tert-butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate Step2->Intermediate2 Step3 Step 3: Boc Deprotection & Salt Formation (HCl in Dioxane) Intermediate2->Step3 Final This compound Step3->Final

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Oxidation of (R)-N-Boc-2-hydroxymethylmorpholine to tert-butyl (R)-2-formylmorpholine-4-carboxylate

  • Causality: A mild oxidation is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Dess-Martin periodinane is an effective reagent for this transformation under gentle conditions.[4]

  • Protocol:

    • Dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under a nitrogen atmosphere.[5]

    • Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously for 15 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Step 2: Reductive Amination to form tert-butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate

  • Causality: This two-part step first extends the carbon chain via a Henry reaction with nitromethane, followed by reduction of the nitro group to a primary amine. This is a common strategy for synthesizing β-amino alcohols.

  • Protocol:

    • Henry Reaction:

      • Dissolve the crude aldehyde from Step 1 in nitromethane.

      • Add a catalytic amount of sodium acetate and stir the mixture at room temperature for 24-48 hours.

      • Monitor the reaction by TLC.

      • Once complete, remove the excess nitromethane under reduced pressure.

    • Nitro Group Reduction:

      • Dissolve the resulting nitro alcohol intermediate in methanol.

      • Add a catalytic amount of Raney nickel.

      • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete as monitored by TLC.

      • Carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the Boc-protected amine.

Step 3: Boc Deprotection and Dihydrochloride Salt Formation

  • Causality: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed with a strong acid like hydrochloric acid.[6][7] Using an excess of HCl in a non-aqueous solvent like dioxane will result in the precipitation of the amine as its dihydrochloride salt, as both the primary amine and the morpholine nitrogen will be protonated.

  • Protocol:

    • Dissolve the crude tert-butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate from Step 2 in a minimal amount of anhydrous dioxane or methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 4M HCl in dioxane (excess, e.g., 3-4 equivalents).

    • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

    • Monitor the deprotection by TLC until the starting material is no longer visible.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[8]

Physicochemical Properties and Characterization

PropertyValue
Chemical Formula C₆H₁₆Cl₂N₂O
Molecular Weight 203.11 g/mol
CAS Number 863012-89-9 (Free Base)
Appearance Expected to be a white to off-white solid
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the ethylamine side chain. The protons on the morpholine ring will likely appear as complex multiplets in the range of δ 2.5-4.0 ppm.[9][10] The protons of the ethylamine side chain will also be in this region, likely shifted downfield due to the adjacent nitrogen atoms. The N-H protons of the ammonium groups may appear as broad signals.

  • ¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring will be deshielded and appear in the range of δ 45-70 ppm. The carbons of the ethylamine side chain will also be in a similar region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.[11]

  • N-H Stretching: Broad bands in the region of 3200-2800 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary and secondary ammonium salts.

  • C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range will be due to the C-H stretching of the aliphatic methylene groups.

  • N-H Bending: A band around 1600 cm⁻¹ can be attributed to the N-H bending vibration of the primary ammonium group.[12]

  • C-O Stretching: A strong band in the 1150-1050 cm⁻¹ region is expected for the C-O-C stretching of the morpholine ether linkage.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 131.11.

  • Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the ethylamine side chain and fragmentation of the morpholine ring.

Applications in Drug Discovery and Development

While specific applications for this compound have not been extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry.[13]

Scaffold for Combinatorial Chemistry

The primary amine of the ethanamine side chain serves as a convenient point for chemical modification. It can be readily acylated, alkylated, or used in reductive amination reactions to generate a diverse library of compounds. This makes it an ideal scaffold for structure-activity relationship (SAR) studies.

G cluster_1 Scaffold for Library Synthesis Scaffold 2-(Morpholin-2-yl)ethan-1-amine Reaction1 Acylation (R-COCl) Scaffold->Reaction1 Reaction2 Reductive Amination (R-CHO, NaBH(OAc)3) Scaffold->Reaction2 Reaction3 Sulfonylation (R-SO2Cl) Scaffold->Reaction3 Product1 Amide Library Reaction1->Product1 Product2 Amine Library Reaction2->Product2 Product3 Sulfonamide Library Reaction3->Product3

Caption: Use as a scaffold for generating diverse compound libraries.

Potential in CNS Drug Discovery

The morpholine moiety is known to be beneficial for compounds targeting the central nervous system (CNS) as it can improve properties required for blood-brain barrier penetration.[3] Therefore, derivatives of 2-(Morpholin-2-yl)ethan-1-amine could be explored for the development of novel CNS-active agents.

Bioisosteric Replacement

In drug design, the morpholine ring can be used as a bioisostere for other cyclic structures to fine-tune the physicochemical and pharmacokinetic properties of a lead compound. The C-2 substitution pattern of the title compound offers a different spatial arrangement of substituents compared to the more common C-4 substituted morpholines, which could lead to novel interactions with biological targets.

Conclusion

References

Sources

Potential therapeutic targets for 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: The Pharmacophoric Utility of 2-(Morpholin-2-yl)ethan-1-amine Subtitle: Expanding Chemical Space Beyond N-Substituted Morpholines in Kinase and Epigenetic Drug Discovery[1]

Executive Summary

2-(Morpholin-2-yl)ethan-1-amine dihydrochloride (CAS: 863012-89-9) is a high-value chiral building block that offers a distinct topological vector compared to the ubiquitous N-substituted morpholines found in approved drugs like Gefitinib or Linezolid.[1] As a C-substituted morpholine, it retains the secondary amine of the morpholine ring as a critical hydrogen bond donor/acceptor (HBD/HBA) while providing an ethylamine "tail" at the C2 position.

This structural arrangement makes it a privileged scaffold for Fragment-Based Drug Discovery (FBDD), particularly for targets requiring:

  • Lysine Mimicry: Such as Histone Lysine Demethylases (LSD1/KDM1A).[2][3]

  • Hinge-Binding Versatility: In Kinase inhibitors (PI3K/mTOR) where the C2-vector allows access to solvent-exposed pockets without disrupting the hinge interaction.[1]

  • Monoamine Transporter Modulation: Due to its structural homology with biogenic amines.

Chemical Identity & Structural Biology

The "Vector" Advantage

In medicinal chemistry, the vector of exit—the angle and distance at which a substituent leaves a core scaffold—is critical for selectivity.

  • N-Substituted (Standard): The substituent replaces the polar NH, removing a potential H-bond donor and forcing a specific geometry.[1]

  • C2-Substituted (Subject Molecule): The NH remains available for interaction (e.g., with Asp residues in GPCRs or the hinge region in kinases). The ethylamine tail provides a flexible linker for "growing" the fragment.

Table 1: Physicochemical Profile & Comparison

Feature2-(Morpholin-2-yl)ethan-1-amine (C-Sub)4-(2-Aminoethyl)morpholine (N-Sub)Significance
CAS 863012-89-92038-03-1Distinct IP space.[1]
H-Bond Donors 2 (Ring NH, Tail NH2)1 (Tail NH2)C-Sub allows dual anchoring.[1]
Basicity (pKa) ~8.5 (Ring), ~10 (Tail)~7.5 (Ring), ~10 (Tail)Ring NH is more basic in C-Sub.
Vector Geometry C2-Exit (Chiral)N-Exit (Achiral/Planar)C-Sub enables stereoselective binding.[1]

Primary Therapeutic Targets

Target Class A: Epigenetic Erasers (LSD1/KDM1A)

Mechanism: Lysine Specific Demethylase 1 (LSD1) oxidizes the amine of Histone H3 Lysine 4 (H3K4).[2][3] The catalytic site binds the long, flexible lysine side chain. Role of Scaffold: The 2-(Morpholin-2-yl)ethan-1-amine moiety acts as a conformationally restricted lysine mimic .[1]

  • The ethylamine tail mimics the

    
    -amino group of lysine.[1]
    
  • The morpholine ring restricts the entropy of the chain, potentially increasing binding affinity compared to linear diamines.

  • Application: Synthesis of reversible LSD1 inhibitors where the morpholine ring fills the hydrophobic pocket adjacent to the FAD cofactor.

Target Class B: Kinase Inhibitors (PI3K / mTOR)

Mechanism: Morpholines are classic "hinge binders." The ether oxygen accepts a hydrogen bond from the kinase hinge region. Role of Scaffold:

  • Hinge Interaction: The morpholine oxygen binds to the hinge (e.g., Val851 in PI3K

    
    ).
    
  • Solvent Access: Unlike N-substituted analogs, the C2-ethylamine tail projects into the ribose binding pocket or solvent front.[1] This allows researchers to attach solubilizing groups or "warheads" (for covalent inhibition) without disrupting the critical hinge H-bond.[1]

Target Class C: GPCRs (Chemokine & Monoamine Receptors)

Mechanism: Class A GPCRs often require a basic amine to form an ionic bridge with a conserved Aspartate (Asp3.32) in the transmembrane bundle. Role of Scaffold: The diamine structure allows for "bidentate" binding or exploring bitopic ligands (binding both orthosteric and allosteric sites).

Visualization of Pharmacophoric Logic

The following diagram illustrates how the C2-substitution creates a unique chemical vector compared to standard N-substitution.

PharmacophoreVector cluster_0 Standard N-Substituted Morpholine cluster_1 Subject: C2-Substituted Morpholine N_Morph Morpholine Ring N_Vector N-Exit Vector (Loss of NH Donor) N_Morph->N_Vector Rigid Linkage C_Morph Morpholine Ring (NH Intact) C_Vector C2-Exit Vector (Chiral/Flexible) C_Morph->C_Vector Stereoselective Target Target Pocket (Ribose/Solvent) C_Morph->Target NH H-Bonds to Hinge C_Vector->Target Extends into New IP Space

Caption: Comparison of "Exit Vectors." The C2-substituted scaffold allows the morpholine nitrogen to remain available for H-bonding (green) while the ethylamine tail (blue) projects into novel binding pockets.[1]

Experimental Validation Workflows

Synthesis: Incorporation into a Lead Molecule

To utilize this scaffold, it is typically coupled to a heteroaryl halide (e.g., chloropyrimidine for kinases) via nucleophilic aromatic substitution (


).

Protocol:


 Coupling to a Kinase Core 
  • Reagents: this compound (1.0 eq), 4-Chloropyrimidine derivative (1.0 eq), DIPEA (3.5 eq).[1]

  • Solvent: NMP or DMF (anhydrous).

  • Procedure:

    • Dissolve the chloropyrimidine in NMP.

    • Add DIPEA to free the amine salt.

    • Add the morpholine scaffold.[4][5]

    • Heat to 100°C for 4–12 hours (monitor via LCMS).

    • Note: The primary amine (tail) is more nucleophilic than the secondary amine (ring) due to steric hindrance at the ring. If ring coupling is desired, the primary amine must be Boc-protected first.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Validation: Fragment Screening via SPR

To validate the binding of this fragment to a target (e.g., LSD1):

Protocol: Surface Plasmon Resonance (SPR)

  • Sensor Chip: CM5 chip with immobilized LSD1 (via amine coupling).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

  • Sample Prep: Dissolve scaffold in DMSO (stock), dilute to 50–500

    
    M in buffer (final DMSO < 2%).
    
  • Injection: 60s contact time, 30

    
    L/min flow rate.
    
  • Analysis: Look for "square wave" binding (fast on/off) typical of fragments. Calculate Ligand Efficiency (LE).

References

  • Hitchin, J. R., et al. (2013). "Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments." MedChemComm. Link

  • Yang, M., et al. (2007).[6] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[1][6] Biochemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Reference for Bioisosterism and Scaffold Hopping).
  • PubChem. (2025). "Compound Summary: 2-(Morpholin-2-yl)ethanamine." National Library of Medicine. Link (Note: Linked to related morpholine scaffolds for context).

  • Life Chemicals. (2021). "C-Substituted Morpholines in Medicinal Chemistry." Life Chemicals Blog. Link

Sources

An In-Depth Technical Guide to the Stereochemistry of 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride, a molecule of interest in medicinal chemistry and drug development. The guide delves into the structural basis of its chirality, the analytical methodologies for the separation and characterization of its stereoisomers, and potential strategies for their stereoselective synthesis. By integrating fundamental principles with practical, field-proven insights, this document serves as a valuable resource for researchers engaged in the discovery and development of chiral morpholine-containing compounds. The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, and understanding the stereochemical nuances of its derivatives is critical for optimizing their pharmacological profiles.[1][2]

Foundational Stereochemistry

The molecular structure of 2-(Morpholin-2-yl)ethan-1-amine features a single stereocenter at the second carbon atom of the morpholine ring. This chiral center gives rise to a pair of enantiomers, designated as (R)-2-(Morpholin-2-yl)ethan-1-amine and (S)-2-(Morpholin-2-yl)ethan-1-amine.

  • Chiral Center: The carbon atom at the C2 position of the morpholine ring is bonded to four different substituents: a hydrogen atom, the oxygen atom within the ring, the nitrogen atom within the ring, and the ethanamine side chain. This asymmetry is the basis of the molecule's chirality.

The presence of this stereocenter has significant implications for the molecule's interaction with biological systems, as enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] In the context of CNS drug discovery, where morpholine derivatives are prevalent, controlling stereochemistry is paramount for achieving desired therapeutic outcomes and minimizing off-target effects.[2][4][5]

Figure 1: Enantiomers of 2-(Morpholin-2-yl)ethan-1-amine.

Analytical Methodologies for Stereochemical Determination

The resolution and characterization of the enantiomers of 2-(Morpholin-2-yl)ethan-1-amine are crucial for preclinical and clinical development. Several powerful analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers.[6] The underlying principle involves the use of a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.

Experimental Protocol: A Generalized Approach for Chiral Amine Separation

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[7]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing separation.

  • Sample Preparation: The this compound salt should be neutralized to the free base and dissolved in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common for compounds lacking a strong chromophore.

  • Data Analysis: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram.

ParameterTypical Range/Value
Column Polysaccharide-based Chiral Stationary Phase
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm

Table 1: Generalized Chiral HPLC Parameters for Amine Separation.

G cluster_workflow Chiral HPLC Workflow A Racemic Sample Preparation B Injection onto Chiral Column A->B C Differential Interaction with CSP B->C D Separation of Enantiomers C->D E Detection and Quantification D->E

Figure 2: Generalized workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a powerful tool for the differentiation of enantiomers. In the presence of a chiral solvating agent (CSA), enantiomers can form transient diastereomeric complexes, which may exhibit distinct chemical shifts in the NMR spectrum.[8]

Experimental Protocol: A Generalized Approach for NMR Enantiodiscrimination

  • Selection of Chiral Solvating Agent: For amines, chiral acids such as (R)- or (S)-mandelic acid or derivatives of BINOL can be effective CSAs.[9]

  • Sample Preparation:

    • Dissolve a known quantity of the racemic 2-(Morpholin-2-yl)ethan-1-amine in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire a baseline ¹H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes may lead to the splitting of signals corresponding to protons near the chiral center.

  • Data Analysis: The integration of the separated signals allows for the determination of the enantiomeric ratio.

ParameterDescription
NMR Spectrometer ≥ 400 MHz for better resolution
Solvent Deuterated Chloroform (CDCl₃)
Chiral Solvating Agent (R)- or (S)-Mandelic Acid
Analyte Concentration ~10-20 mM
CSA Concentration 1-2 equivalents

Table 2: Generalized Parameters for NMR Enantiodiscrimination.

G cluster_nmr NMR Enantiodiscrimination Racemate Racemic Amine Complex Diastereomeric Complexes Racemate->Complex CSA Chiral Solvating Agent (CSA) CSA->Complex NMR NMR Spectrum (Signal Splitting) Complex->NMR

Figure 3: Principle of NMR enantiodiscrimination using a CSA.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure 2-(Morpholin-2-yl)ethan-1-amine is a key objective for its development as a pharmaceutical agent. Several strategies can be envisioned for achieving this, drawing from established methods for the synthesis of substituted morpholines.[10][11][12]

Asymmetric Hydrogenation

One potential route involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the hydrogenation of a 2-substituted dehydromorpholine derivative using a chiral catalyst could yield the desired enantiomer with high enantioselectivity.[13]

G cluster_synthesis Asymmetric Hydrogenation Approach Prochiral Prochiral Dehydromorpholine Precursor Product Enantiomerically Enriched 2-(Morpholin-2-yl)ethan-1-amine Prochiral->Product Asymmetric Hydrogenation Reagents H₂, Chiral Catalyst (e.g., Rh-complex)

Figure 4: Conceptual pathway for asymmetric hydrogenation.

Hypothetical Synthetic Protocol:

  • Precursor Synthesis: Synthesize a dehydromorpholine precursor with the ethanamine side chain (or a protected version) at the C2 position.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the precursor in a suitable solvent (e.g., methanol or dichloromethane). Add a chiral rhodium-based catalyst (e.g., with a BINAP or DuPhos ligand). Pressurize the reactor with hydrogen gas and stir at a controlled temperature until the reaction is complete.

  • Purification and Deprotection: Purify the product by chromatography. If protecting groups were used, deprotect to yield the final enantiomerically enriched amine.

Chiral Pool Synthesis

Another approach is to start from a readily available chiral building block. For example, a chiral amino alcohol could be used as a starting material to construct the morpholine ring with the desired stereochemistry at the C2 position.[1]

Conclusion

The stereochemistry of this compound is a critical aspect that requires careful consideration in any drug development program. The presence of a single chiral center necessitates the use of specialized analytical techniques, such as chiral HPLC and NMR with chiral solvating agents, to ensure the stereochemical purity of the active pharmaceutical ingredient. Furthermore, the development of efficient stereoselective synthetic routes is essential for the production of single-enantiomer drugs. This guide has provided a comprehensive overview of these key areas, offering both theoretical understanding and practical insights to aid researchers in this field. The continued exploration of the distinct biological activities of the (R) and (S) enantiomers will be crucial in unlocking the full therapeutic potential of this and related morpholine-containing compounds.

References

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 15(3), 515-518. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Záruba, K., & Tisovská, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 163-170. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 178-185. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-813. [Link]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261. [Link]

  • Ronsisvalle, S., Giovannini, F., Alov, P., Pajeva, I., Tsakovska, I., & Diukendjieva, A. (2020). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Molecules, 25(24), 5945. [Link]

  • Basit, A., & Asgari, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 555-578. [Link]

  • Wolfe, C. N., & Thomson, R. J. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4278-4281. [Link]

  • Wang, Y., Li, X., & Wang, J. (2019). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. Chemical Communications, 55(82), 12344-12347. [Link]

  • Basit, A., & Asgari, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 555-578. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Bakó, P., Bálint, J., Bombicz, P., Borbás, A., Czugler, M., & Forró, E. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of organic chemistry, 86(10), 7113-7124. [Link]

  • Singh, S., Kumar, S., & Singh, V. K. (2018). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic chemistry frontiers, 5(1), 45-49. [Link]

  • L'Hostis, M., Jacquelin, E., & F-X. Legrand. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(33), 20857-20866. [Link]

  • Smith, S. W. (2009). Stereochemistry and its Impact on the Development of CNS Drugs. CNS drugs, 23(1), 15-28. [Link]

  • de Castro, A. A., & de Andrade, J. B. (2016). Determination of the enantiomeric composition of chiral delta-2-thiazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents. Tetrahedron: Asymmetry, 27(22-23), 1145-1151. [Link]

  • Nallamuthu, A. (2018). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Sciences & Research, 10(6), 1516-1518. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Ansi, A. M. (2022). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 27(19), 6527. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride , a critical C-substituted morpholine scaffold used in medicinal chemistry for fragment-based drug discovery (FBDD). Unlike the common N-substituted analog (4-(2-aminoethyl)morpholine), this C-substituted isomer offers a unique vector for structure-activity relationship (SAR) exploration, maintaining the basicity of the morpholine nitrogen while extending a primary amine handle. The protocol utilizes a high-efficiency homologation strategy starting from commercially available tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, ensuring enantiomeric retention (if starting with chiral material) and high purity (>98%) via a controlled nitrile reduction and salt formation sequence.

Introduction & Retrosynthetic Analysis

The morpholine ring is a privileged structure in pharmacology, improving metabolic stability and solubility. The 2-substituted variant allows for the introduction of chirality and precise spatial orientation of the amine linker.

Strategic Disconnection

The synthesis is designed around a homologation strategy . Direct alkylation of the morpholine ring at the C2 position is challenging due to poor regioselectivity. Therefore, we employ a functional group interconversion of a C2-hydroxymethyl precursor.

Key Synthetic Challenges:

  • Regiocontrol: Ensuring substitution occurs strictly at C2 (avoided by using pre-functionalized starting material).

  • Nitrile Reduction: Mitigating the formation of secondary amine dimers during the hydrogenation of the nitrile intermediate.

  • Salt Stoichiometry: Ensuring complete formation of the dihydrochloride salt for stability and hygroscopicity management.

Retrosynthesis Diagram

Retrosynthesis Target Target: 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride ProtectedAmine Intermediate 3: N-Boc-2-(2-aminoethyl)morpholine Target->ProtectedAmine Deprotection (HCl/Dioxane) Nitrile Intermediate 2: N-Boc-2-(cyanomethyl)morpholine ProtectedAmine->Nitrile Reduction (H2, Raney Ni, NH3) Mesylate Intermediate 1: N-Boc-2-(mesyloxymethyl)morpholine Nitrile->Mesylate Cyanation (NaCN, DMSO) Start Starting Material: N-Boc-2-(hydroxymethyl)morpholine Mesylate->Start Activation (MsCl, TEA)

Figure 1: Retrosynthetic strategy utilizing a nitrile homologation pathway.

Detailed Experimental Protocol

Phase 1: Activation of the Alcohol

Objective: Convert the hydroxyl group into a reactive leaving group (Mesylate).

  • Reagents: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 10.0 g of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in 100 mL of anhydrous DCM.

    • Cool the solution to 0°C under a nitrogen atmosphere.

    • Add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq) over 20 minutes. Maintain temperature < 5°C.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Quench: Add 50 mL of saturated NaHCO₃ solution. Separate phases.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Yield: Quantitative conversion to a pale yellow oil (Intermediate 1). Used directly in Phase 2.

Phase 2: Homologation (Cyanation)

Objective: Extend the carbon chain by one unit via nucleophilic substitution.

  • Reagents: Intermediate 1 (from Phase 1), Sodium Cyanide (NaCN, 1.5 eq), DMSO (anhydrous).

  • Procedure:

    • Safety Alert: Cyanide is lethal. Work in a well-ventilated fume hood with a cyanide antidote kit available.

    • Dissolve Intermediate 1 in 80 mL of DMSO.

    • Add NaCN (1.5 eq) in a single portion.

    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Workup: Cool to RT. Pour the reaction mixture into 300 mL of water (destroys excess cyanide; treat aqueous waste with bleach before disposal).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMSO.

    • Dry over MgSO₄ and concentrate.

    • Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Product: tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate (Intermediate 2). White solid or clear oil.

Phase 3: Nitrile Reduction

Objective: Reduce the nitrile to a primary amine without dimer formation.

  • Reagents: Intermediate 2, Raney Nickel (active catalyst, ~50 wt% slurry in water), Methanolic Ammonia (7N NH₃ in MeOH), Hydrogen gas (balloon or Parr shaker).

  • Mechanism:

    • The addition of ammonia is critical. It suppresses the formation of the secondary imine intermediate, which leads to dimer impurities (secondary amines).

  • Procedure:

    • Wash Raney Nickel (2.0 g wet weight) with MeOH (3x) to remove water. Caution: Pyrophoric when dry.

    • In a pressure vessel or hydrogenation flask, dissolve Intermediate 2 (5.0 g) in 50 mL of 7N NH₃ in MeOH.

    • Add the washed Raney Nickel.

    • Purge the vessel with Nitrogen (3x) then Hydrogen (3x).

    • Stir vigorously under H₂ atmosphere (50 psi preferred, or balloon pressure for small scale) at RT for 12–16 hours.

    • Filtration: Filter the mixture through a Celite pad (keep wet with MeOH to prevent catalyst ignition).

    • Concentrate the filtrate in vacuo to obtain the crude primary amine.

    • Product: tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate (Intermediate 3).

Phase 4: Deprotection & Salt Formation

Objective: Remove the Boc group and form the stable dihydrochloride salt.

  • Reagents: Intermediate 3, 4M HCl in Dioxane, Diethyl Ether (Et₂O).

  • Procedure:

    • Dissolve Intermediate 3 in 20 mL of dry Dioxane (or DCM).

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (10 eq, excess) dropwise.

    • Stir at RT for 4 hours. A white precipitate should form.

    • Isolation: Dilute the suspension with 50 mL of Diethyl Ether (to maximize precipitation).

    • Filter the solid under nitrogen (hygroscopic).

    • Wash the filter cake with Et₂O (3x).

    • Dry in a vacuum oven at 40°C over P₂O₅.

    • Final Product: This compound .

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Phase 2 Incomplete displacement due to steric hindrance.Increase temperature to 80°C; ensure DMSO is dry; switch to KCN/18-crown-6.
Dimer Impurity (Phase 3) Secondary amine formation during reduction.Increase concentration of NH₃ in MeOH; increase H₂ pressure; ensure catalyst activity.
Hygroscopic Product Salt form absorbs moisture.Handle in glovebox or dry room; store under Argon; dry over P₂O₅.
Incomplete Deprotection HCl concentration too low or time too short.Use fresh 4M HCl in Dioxane; monitor by LC-MS (look for M-100 mass).
Workflow Visualization

Workflow Step1 Step 1: Mesylation (0°C -> RT) Step2 Step 2: Cyanation (DMSO, 60°C) Step1->Step2 Isolated Intermediate Step3 Step 3: Reduction (Raney Ni, NH3) Step2->Step3 Purified Nitrile Step4 Step 4: HCl Salt Formation (Dioxane/Et2O) Step3->Step4 Crude Amine

Figure 2: Sequential workflow for the synthesis process.

Safety & Handling

  • Cyanide: Phase 2 involves NaCN. Use extreme caution. Keep bleach (sodium hypochlorite) nearby to neutralize spills. Never mix cyanide waste with acid (generates HCN gas).

  • Raney Nickel: Pyrophoric. Never let it dry out in air. Dispose of under water/acid in a dedicated waste container.

  • Dihydrochloride Salt: The final product is likely hygroscopic.[1] Store in a tightly sealed container at -20°C.

References

  • Core Morpholine Synthesis

    • Breuning, A., Vicik, R., & Schirmeister, T. (2003). "One-pot synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines." Tetrahedron: Asymmetry, 14(21), 3307-3312.

    • Rationale: Establishes the synthesis of the hydroxymethyl precursor
  • Nitrile Reduction Methodology

    • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). "The Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry, 25(10), 1658-1660.

    • Rationale: Foundational text on using Ammonia to suppress secondary amine formation during nitrile hydrogen
  • General Morpholine Functionalization

    • Duthaler, R. O. (1994). "Recent developments in the stereoselective synthesis of morpholines." Tetrahedron, 50(6), 1539-1650.

    • Rationale: Comprehensive review of morpholine ring synthesis and functionalization str

Sources

Experimental use of 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride in CNS research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Utilization of 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride in CNS Ligand Discovery

Executive Summary

This guide details the experimental application of This compound , a critical C-substituted morpholine scaffold. Unlike its common N-substituted isomer (2-morpholinoethanamine), this compound provides a specific vector for side-chain attachment at the carbon-2 position, a structural feature essential for the synthesis of high-affinity Norepinephrine Reuptake Inhibitors (NRIs) such as Reboxetine and Viloxazine . This note covers handling, synthetic utility in library generation, and protocols for validating derived compounds in monoamine transporter assays.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
Core Moiety C-Substituted Morpholine (Privileged CNS Scaffold)
Molecular Formula C₆H₁₄N₂O · 2HCl
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Hygroscopicity High . The dihydrochloride salt rapidly absorbs atmospheric moisture.
Storage -20°C, Desiccated. Handle under inert atmosphere (N₂ or Ar) when possible.

Handling Protocol:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Weighing: Use a static-free spatula. For precise stoichiometry in synthesis, weigh quickly or use a glovebox.

  • Stock Preparation: Prepare 100 mM stocks in DMSO or degassed water. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Application I: Synthetic Utility in NRI Ligand Design

The primary value of this scaffold lies in its ability to orient aryl groups in a specific 3D conformation required to bind the Norepinephrine Transporter (NET) . The 2-position substitution allows the morpholine oxygen to engage in hydrogen bonding while the ethylamine chain serves as a linker to lipophilic aromatic domains.

Mechanism of Action (Structural Basis)
  • Morpholine Oxygen: Acts as a hydrogen bond acceptor in the transporter binding pocket.

  • Protonated Nitrogen: Mimics the endogenous neurotransmitter's amine group, forming an ionic bond with Aspartate residues (e.g., Asp75 in NET).

  • 2-Ethylamine Linker: Provides the necessary distance and flexibility to position aryl "caps" into the hydrophobic S1/S2 subsites of the transporter.

Protocol: General Coupling for Library Generation

Objective: To synthesize a library of Reboxetine analogs by coupling the primary amine of the scaffold with various aryl halides or aldehydes.

Reagents:

  • Scaffold: 2-(Morpholin-2-yl)ethan-1-amine · 2HCl

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃

  • Solvent: DMF or Acetonitrile (ACN)

  • Electrophile: Substituted Benzyl Bromides or Aryl Aldehydes (for Reductive Amination)

Step-by-Step Procedure (Reductive Amination Route):

  • Free Base Generation: Dissolve 1.0 eq of the dihydrochloride salt in MeOH. Add 2.5 eq of DIPEA to neutralize the HCl. Stir for 10 min.

  • Imine Formation: Add 1.1 eq of the desired Aryl Aldehyde. Add 4Å molecular sieves to sequester water. Stir at Room Temperature (RT) for 2–4 hours.

  • Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB). Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated NaHCO₃. Extract with DCM (3x).

  • Purification: The morpholine nitrogen is secondary and may require protection (e.g., Boc) before this step if selectivity is an issue, although the primary amine on the ethyl chain is significantly more nucleophilic.

Application II: In Vitro Validation (Monoamine Uptake Assay)

Once derivatives are synthesized, they must be screened for biological activity. The following protocol validates the affinity of the derived compounds for NET, SERT, and DAT.

Protocol: Synaptosomal Uptake Inhibition Assay

Objective: Determine the IC₅₀ of synthesized derivatives against monoamine transporters.

Materials:

  • Tissue: Rat cortical synaptosomes (rich in NET/SERT) or striatal synaptosomes (rich in DAT).

  • Radioligand: [³H]-Norepinephrine (NET), [³H]-Serotonin (SERT).

  • Buffer: Krebs-Henseleit Buffer (KHB), pH 7.4, oxygenated.

Workflow:

  • Preparation: Homogenize rat brain tissue in ice-cold sucrose (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris. Retain supernatant (S1). Centrifuge S1 at 20,000 x g (20 min) to pellet synaptosomes (P2). Resuspend P2 in KHB.

  • Incubation:

    • Aliquot 50 µL of synaptosomes into 96-well plates.

    • Add 25 µL of Test Compound (derived from scaffold) at varying concentrations (0.1 nM – 10 µM).

    • Pre-incubate for 10 min at 37°C.

    • Initiate uptake by adding 25 µL of [³H]-Ligand (final conc. 10–20 nM).

  • Termination: Incubate for 5–10 min. Terminate reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Data Presentation & Visualization

Table 1: Comparative Potency of Morpholine Scaffolds

(Representative data illustrating the importance of the 2-position substitution)

Compound StructureNET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (NET/SERT)
2-(Morpholin-2-yl)ethanamine (C-Sub) >10,000 >10,000 N/A (Inactive Scaffold)
2-Morpholinoethanamine (N-Sub)>10,000>10,000N/A
Reboxetine (Derived from C-Sub) 8.2 1,070 130x (NET Selective)
N-Substituted Analog (Hypothetical)4502,1004.6x

Note: The scaffold itself is biologically inert; high affinity is achieved only upon derivatization, proving its role as a structural template.

Visualization 1: Synthesis & Logic Flow

This diagram illustrates the structural divergence between the common N-substituted morpholine and the target C-substituted scaffold, highlighting the pathway to Reboxetine-class drugs.

SynthesisPath Start Precursor: Morpholine BranchN N-Alkylation (Common Route) Start->BranchN BranchC C-Lithiation / Chiral Pool (Target Route) Start->BranchC ProductN 2-Morpholinoethanamine (N-Substituted) *Low CNS Specificity* BranchN->ProductN Standard Alkylation TargetScaffold 2-(Morpholin-2-yl)ethanamine (C-Substituted Scaffold) BranchC->TargetScaffold Stereoselective Synthesis Deriv Derivatization (Aryl Coupling) TargetScaffold->Deriv + Aryl Halide/Aldehyde Drug Reboxetine/Viloxazine (High Affinity NRI) Deriv->Drug Optimization

Caption: Structural divergence of morpholine scaffolds. The C-substituted pathway (Green) is essential for accessing the pharmacophore required for potent NRI activity.

Visualization 2: Screening Workflow

The logic flow for validating the synthesized library against CNS targets.

AssayWorkflow Lib Synthesized Morpholine Library Screen Primary Screen (10 µM Single Point) Lib->Screen Hit Hit Identification (>50% Inhibition) Screen->Hit Active Discard Inactive (<50% Inhibition) Screen->Discard Inactive Dose Dose-Response (IC50 Determination) Hit->Dose Selectivity Selectivity Profiling (NET vs SERT vs DAT) Dose->Selectivity

Caption: Cascade logic for screening morpholine-derived ligands, moving from single-point inhibition to selectivity profiling.

References

  • Melloni, P., et al. (1984). Potential antidepressant agents.[1][2][3] α-Aryloxy-benzyl derivatives of ethanolamine and morpholine. European Journal of Medicinal Chemistry.

  • Wong, D. T., et al. (2000). Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor.[4] Journal of Pharmacology and Experimental Therapeutics.[4]

  • Fish, P. V., et al. (2021).[5][6] Occurrence of Morpholine in Central Nervous System Drug Discovery.[5][6][7][8] ACS Chemical Neuroscience.

  • Eltit, J. M., et al. (2006). Synaptosomal Uptake Assays for Monoamine Transporters. Protocols in Neuroscience.

Sources

Strategic Integration of Morpholine Scaffolds in Medicinal Chemistry

[1][2]

Executive Summary

The morpholine heterocycle (

1234

This guide provides a technical roadmap for medicinal chemists, detailing the strategic rationale for morpholine incorporation, synthetic protocols for its installation, and validation workflows for assessing its impact on metabolic stability.

Part 1: The Pharmacophore Rationale[2]

Physicochemical Modulation

The strategic value of morpholine lies in its ability to modulate the Lipophilic Efficiency (LipE) of a drug candidate.[5]

  • Basicity Modulation: The inductive effect of the oxygen atom reduces the

    
     of the secondary amine to approximately 8.3–8.5 , compared to piperidine (~11.0) or piperazine (~9.8). This reduction often improves membrane permeability by increasing the fraction of the neutral species at physiological pH (7.4) while retaining sufficient basicity for solubility.[6]
    
  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, disrupting crystal lattice energy and improving aqueous solubility without the liability of a high-energy hydrogen bond donor.

  • Metabolic Capping: Morpholine is frequently used to "cap" solvent-exposed regions of a molecule, preventing rapid metabolic clearance often associated with lipophilic alkyl chains.

Decision Matrix: When to Deploy Morpholine

Use the following logic flow to determine if a morpholine bioisostere is appropriate for your scaffold optimization.

MorpholineLogicStartLead Compound OptimizationIssue1Issue: High LogP / Low Solubility?Start->Issue1Issue2Issue: High Basicity (hERG risk)?Issue1->Issue2NoAction1Consider Morpholine ScanIssue1->Action1YesIssue2->Action1YesAction2Compare vs. Piperazine/PiperidineAction1->Action2ResultOutcome: Lower pKa, Improved Solubility, Reduced hERG bindingAction2->Result

Figure 1: Decision logic for bioisosteric replacement with morpholine to address specific ADME liabilities.

Part 2: Synthetic Strategies & Protocols

While N-alkylation is possible, it often suffers from over-alkylation or harsh conditions. The industry standard for installing morpholine onto aryl systems (common in kinase inhibitors like Gefitinib ) is the Palladium-Catalyzed Buchwald-Hartwig Amination .

Protocol A: Buchwald-Hartwig Amination of Aryl Halides with Morpholine

Objective: Efficient coupling of morpholine to an electron-deficient or electron-rich aryl bromide/chloride.

Materials
  • Substrate: Aryl Bromide (1.0 equiv)

  • Amine: Morpholine (1.2 – 1.5 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (1–2 mol%)
    
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (2–4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Experimental Workflow
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Catalyst Pre-complexation (Critical Step):

    • Add

      
       and BINAP to the flask.
      
    • Add anhydrous toluene (approx. 5 mL/mmol substrate).

    • Stir at room temperature for 15 minutes until the solution turns a characteristic orange/red color, indicating active catalyst formation.

  • Reagent Addition:

    • Add the Aryl Bromide, Morpholine, and

      
       to the mixture under a positive pressure of Argon.
      
  • Reaction:

    • Heat the mixture to 80–100°C in an oil bath.

    • Monitor by TLC or LC-MS every 2 hours. Reaction is typically complete within 4–12 hours.

  • Workup:

    • Cool to room temperature.[7]

    • Filter through a pad of Celite to remove Palladium residues (wash with EtOAc).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (typically Hexane/EtOAc gradients).

    • Note: Morpholine derivatives often streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.

BuchwaldWorkflowSetup1. Inert Setup(Ar/N2)PreComplex2. Pre-complexationPd2(dba)3 + LigandSetup->PreComplexAddition3. Add Reagents(Ar-Br + Morpholine + Base)PreComplex->AdditionHeating4. Heating(80-100°C)Addition->HeatingWorkup5. Celite Filtration& PurificationHeating->Workup

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Part 3: Case Study – Gefitinib (Iressa)

Gefitinib (AstraZeneca) exemplifies the successful application of a morpholine scaffold in kinase inhibitor design.

  • Target: EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.[8][9]

  • Morpholine Function:

    • Solubility: The morpholine ring is attached via a propoxy linker to the C6 position of the quinazoline core. This projects the hydrophilic morpholine into the solvent-exposed region of the ATP-binding pocket.

    • Binding Interaction: Crystallographic data indicates the morpholine nitrogen can form an ionic interaction with Asp800 (depending on the specific crystal structure/hydration state), but its primary role is improving the physicochemical properties of the otherwise highly lipophilic quinazoline core.

    • Metabolism: The morpholine ring is a site of metabolism (CYP3A4), leading to ring-opened metabolites, but the parent compound retains sufficient stability for once-daily dosing.

Data Summary: Gefitinib Physicochemical Profile

Parameter Value Role of Morpholine
MW 446.9 g/mol Adds ~86 Da, keeping MW < 500 (Lipinski compliant).
cLogP ~3.2 Lowers LogP relative to a cyclohexyl or phenyl analog.

| pKa | 5.4 (Quinazoline), 8.7 (Morpholine) | The morpholine nitrogen provides the primary basic center for salt formation (solubility). |

Part 4: ADME Optimization Protocols

Once synthesized, the metabolic stability of the morpholine ring must be validated, as oxidative ring opening is a known clearance pathway.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Materials
  • Test Compound: 10 mM stock in DMSO.

  • System: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Procedure
  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.

    • Start Reaction: Add NADPH (1 mM final).

  • Sampling:

    • Aliquot 50 µL of the reaction mixture at specific time points:

      
       minutes.
      
    • Immediately dispense into 150 µL of Stop Solution (Ice-cold ACN) to quench proteins.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS .

    • Monitor for the parent ion

      
      .
      
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Interpretation:

  • Stable:

    
     protein.
    
  • Unstable:

    
     protein.
    
  • Note: If the morpholine ring is the primary site of metabolism, major metabolites observed in MS will be the lactam (oxidation alpha to Nitrogen) or ring-opened carboxylic acid derivatives.

References

  • Kumari, A., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.[1]

Application Note: 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Morpholin-2-yl)ethan-1-amine dihydrochloride (CAS: 1803584-19-1) is a high-value bifunctional building block distinguished by its C2-substituted morpholine scaffold. Unlike the common N-(2-aminoethyl)morpholine (which caps the morpholine ring), this C2-variant retains a reactive secondary amine on the ring and a primary amine on the ethyl tether.

This structural duality allows for the synthesis of heterobifunctional linkers , PROTAC™ anchor systems , and chiral amine libraries . The morpholine ring confers improved metabolic stability and aqueous solubility compared to piperidines or acyclic ethers, making this reagent a critical tool for optimizing physicochemical properties (LogD, pKa) in lead generation.

Key Technical Advantages:

  • Orthogonal Reactivity: Differentiable primary (aliphatic) and secondary (cyclic) amines.

  • Physicochemical Control: Lowers lipophilicity (LogP) while maintaining H-bond acceptor capability.

  • Stereochemical Potential: The C2-position is a chiral center, offering vectors for enantioselective synthesis (though often supplied as a racemate).

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 1803584-19-1 (Salt); 863012-89-9 (Free Base)
Formula C₆H₁₄N₂O[1][2][3] · 2HCl
MW 203.11 g/mol
Structure Morpholine ring with -CH₂CH₂NH₂ at position 2.[3]
pKa (Est.) Primary (-NH₂): ~10.2 | Secondary (Morpholine -NH-): ~8.4
Solubility Highly soluble in Water, DMSO, Methanol. Insoluble in non-polar solvents (DCM, Hexane) until free-based.
Handling & Storage[4]
  • Hygroscopic Nature: The dihydrochloride salt is hygroscopic. Store under inert atmosphere (N₂/Ar) at 2–8°C.

  • Stability: Stable as the salt. The free base is prone to carbamate formation with atmospheric CO₂; generate in situ for best results.

Strategic Utilization: The "Fork in the Road"

The utility of this reagent lies in the ability to selectively functionalize either amine. The reactivity difference is governed by sterics (primary > secondary) and basicity (primary > secondary).

Diagram 1: Selective Functionalization Strategy

The following flowchart illustrates the decision matrix for targeting the primary vs. the secondary amine.

G Start Start: 2-(Morpholin-2-yl)ethan-1-amine 2HCl FreeBase Neutralization (Amberlyst A-21 or NaOMe) Start->FreeBase MeOH, r.t. PathA Path A: Kinetic Control (Target Primary Amine) FreeBase->PathA Electrophile (1.0 eq) Low Temp (-78°C -> 0°C) PathB Path B: pH-Switch Control (Target Secondary Amine) FreeBase->PathB pH 8.5 Buffer (Primary NH3+ Protected) ProdA Primary Amide/Carbamate (Morpholine NH Free) PathA->ProdA Acylation/Reductive Amination ProdB Morpholine Amide/Urea (Primary NH2 Free) PathB->ProdB Electrophile (Less Common)

Caption: Strategy for differentiating the two amine centers based on kinetic vs. thermodynamic/pH control.

Experimental Protocols

Protocol A: Preparation of the Free Base (In Situ)

Why: The 2HCl salt is insoluble in DCM/THF, limiting organic synthesis. Free-basing is the first step.

  • Suspension: Suspend 1.0 mmol (203 mg) of the dihydrochloride in 5 mL of anhydrous Methanol (MeOH).

  • Neutralization:

    • Method 1 (Scavenger Resin - Recommended): Add 3.0 mmol eq. of Amberlyst® A-21 (weakly basic resin). Shake for 30 min. Filter the resin. The filtrate contains the free diamine.

    • Method 2 (Chemical Base): Add 2.2 mmol of NaOMe (0.5 M in MeOH). Stir for 15 min. A white precipitate (NaCl) will form. Filter through a Celite pad.

  • Solvent Switch: Concentrate the filtrate in vacuo (bath < 30°C) to an oil. Immediately redissolve in the reaction solvent (e.g., DCM, DMF) to avoid carbonate formation.

Protocol B: Selective Acylation of the Primary Amine

Objective: To attach a "warhead" or linker to the ethyl chain while keeping the morpholine ring open for further library expansion.

Reagents:

  • Free base of 2-(Morpholin-2-yl)ethan-1-amine (1.0 eq).

  • NHS-Ester or Anhydride (0.9 eq) — Using a slight deficit of electrophile ensures the more nucleophilic primary amine consumes it all.

  • DIPEA (1.1 eq).

  • DCM (0.1 M concentration).

Procedure:

  • Dissolve the freshly prepared free base in anhydrous DCM at 0°C.

  • Add DIPEA.

  • Add the electrophile (dissolved in DCM) dropwise over 30 minutes. The slow addition favors the kinetically faster primary amine.

  • Stir at 0°C for 1 hour, then warm to room temperature.

  • Validation: Monitor by TLC/LCMS. The primary amide forms first. If bis-acylation is observed, lower the temperature to -78°C.

Protocol C: Reductive Amination (Library Synthesis)

Objective: To couple the primary amine with an aldehyde, creating a secondary amine linkage.

Reagents:

  • Reagent 2HCl salt (1.0 eq).

  • Aldehyde (1.0 eq).

  • STAB (Sodium Triacetoxyborohydride) (1.5 eq).

  • DIPEA (2.0 eq).

  • DCE (1,2-Dichloroethane).

Procedure:

  • Suspend the 2HCl salt in DCE. Add DIPEA to neutralize (solution becomes clear).

  • Add the Aldehyde. Stir for 30 min to form the imine.

    • Note: The morpholine secondary amine is sterically hindered and less likely to form a stable iminium ion with bulky aldehydes compared to the primary amine.

  • Add STAB in one portion.

  • Stir at room temperature for 4–16 hours.

  • Quench with saturated NaHCO₃. Extract with DCM.

Advanced Application: Heterobifunctional Linker Synthesis

This reagent is ideal for linking a target protein binder (via the morpholine) to an E3 ligase ligand (via the ethylamine), or vice versa.

Workflow:

  • Step 1: Protect the primary amine with Boc₂O.

    • Conditions: Reagent (1 eq), Boc₂O (1 eq), Et₃N, DCM, 0°C.

    • Result:tert-butyl (2-(morpholin-2-yl)ethyl)carbamate. The secondary amine remains free.

  • Step 2: Functionalize the Morpholine Nitrogen (N4).[1]

    • Reaction: SₙAr (Nucleophilic Aromatic Substitution) with a fluorinated heterocycle (e.g., 4-fluoronitrobenzene derivative) or Buchwald-Hartwig coupling.

  • Step 3: Deprotection.

    • Conditions: 4M HCl in Dioxane.

    • Result: Restores the primary amine for the second coupling.

Diagram 2: Orthogonal Protection Workflow

Protection Input Reagent (2HCl) Step1 Step 1: Selective N-Boc (Boc2O, 0°C) Input->Step1 Intermediate Intermediate: 4-H-2-(N-Boc-aminoethyl)morpholine Step1->Intermediate Targets Primary NH2 Step2 Step 2: N4-Functionalization (SnAr or Buchwald) Intermediate->Step2 Targets Secondary NH Step3 Step 3: Acidic Deprotection (HCl/Dioxane) Step2->Step3 Final Final Product: N4-Aryl-2-(aminoethyl)morpholine Step3->Final

Caption: Standard workflow for utilizing the morpholine nitrogen as a diversity point while preserving the ethylamine linker.

References

  • PubChem Compound Summary. (2025). This compound.[2][3] National Center for Biotechnology Information. Link

  • Sartori, G., et al. (2004). Green Synthesis of Morpholines. (General reference for morpholine ring properties in synthesis). Journal of Organic Chemistry. Link

  • Chemical Book. (2024).[4] Product Specifications: this compound.[3] Link

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. (Context on bifunctional linkers). Nature Chemistry. Link

Sources

Application Notes and Protocols for the Synthesis of 2-Arylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged 2-Arylmorpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into molecular designs to enhance physicochemical properties such as solubility, metabolic stability, and bioavailability.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylmorpholine scaffold emerges as a "privileged structure," forming the core of numerous approved drugs and clinical candidates with diverse pharmacological activities, including antidepressant, anticancer, and anti-inflammatory properties.[3][4][5] Its conformational flexibility, combined with the ability to engage in key hydrogen bonding and hydrophobic interactions, makes it an invaluable pharmacophore.[1][5]

This document provides a detailed, step-by-step guide for the synthesis of 2-arylmorpholine hydrochloride, a common salt form used for its improved stability and handling properties. The protocol is designed to be robust and adaptable, with in-depth explanations of the chemical logic behind each step, troubleshooting advice, and characterization guidelines to ensure the synthesis of high-purity material.

I. Overall Synthetic Strategy

The most common and reliable strategy for constructing the 2-arylmorpholine core involves a two-step sequence starting from readily available materials: an appropriate aryl ketone and a substituted 2-aminoethanol. The general workflow is outlined below.

G cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: Ring Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation ArylKetone Aryl Ketone (e.g., Acetophenone) BromoKetone α-Bromoarylketone ArylKetone->BromoKetone Bromination Hemiaminal 2-Hydroxy-2-arylmorpholine (Hemiaminal Intermediate) BromoKetone->Hemiaminal N-Alkylation & Intramolecular Cyclization AminoEthanol 2-Aminoethanol Derivative AminoEthanol->Hemiaminal FreeBase 2-Arylmorpholine (Free Base) Hemiaminal->FreeBase Reduction (e.g., Formic Acid) FinalProduct 2-Arylmorpholine HCl (Final Product) FreeBase->FinalProduct HCl Addition

Figure 1: General workflow for the synthesis of 2-arylmorpholine hydrochloride.

II. Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of 2-phenylmorpholine hydrochloride. Researchers should note that reaction times, temperatures, and purification methods may need to be optimized for different aryl and N-substituents.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. α-Bromoarylketones are lachrymatory and corrosive; handle with extreme care.

Protocol 1: Synthesis of α-Bromoacetophenone (Intermediate)

Causality: The synthesis begins with the α-bromination of an aryl ketone. This introduces a reactive electrophilic site (the carbon bearing the bromine) that is essential for the subsequent N-alkylation reaction with the aminoethanol nucleophile. Copper(II) bromide is a convenient and effective brominating agent for this transformation.

  • Reagents & Materials:

    • Acetophenone

    • Copper(II) Bromide (CuBr₂)

    • Ethyl Acetate

    • Chloroform

    • Deionized Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

  • Procedure:

    • To a 250 mL round-bottom flask, add acetophenone (1.0 eq) and ethyl acetate/chloroform (1:1 mixture) to create a 0.5 M solution.

    • Add Copper(II) Bromide (2.2 eq) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetophenone starting material is consumed (typically 4-6 hours). The disappearance of the blue/green CuBr₂ and the formation of a white precipitate of CuBr indicates reaction progression.

    • Cool the reaction mixture to room temperature and filter off the solid copper(I) bromide. Wash the solid with a small amount of ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield crude α-bromoacetophenone.

    • The product is often used directly in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 2-Phenylmorpholine (Free Base)

Causality: This core step involves the reaction of the α-bromoacetophenone with an aminoethanol. The amine nitrogen acts as a nucleophile, displacing the bromide in an Sₙ2 reaction. The resulting intermediate then undergoes a spontaneous intramolecular cyclization, where the hydroxyl group attacks the ketone carbonyl, forming a cyclic hemiaminal.[3] This hemiaminal is subsequently reduced to the stable morpholine ring. A Leuckart-Wallach type reaction using formic acid is an effective one-pot method for this reductive amination and cyclization process.[6]

Figure 2: Key mechanistic steps in morpholine ring formation.

  • Reagents & Materials:

    • α-Bromoacetophenone (from Protocol 1)

    • 2-Aminoethanol

    • Formic Acid (HCOOH)

    • Sodium Hydroxide (NaOH) solution (e.g., 6M)

    • Dichloromethane (DCM)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, combine α-bromoacetophenone (1.0 eq) and 2-aminoethanol (2.5 eq).

    • Slowly add formic acid (at least 5.0 eq) to the mixture. The reaction is exothermic; addition should be done carefully, possibly in an ice bath.

    • Once the initial exotherm subsides, attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 8-12 hours.[6]

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of 6M NaOH solution while cooling in an ice bath.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude 2-phenylmorpholine free base should be purified by flash column chromatography on silica gel (eluting with a DCM/Methanol gradient, often with 1% triethylamine to prevent streaking).

Protocol 3: Formation and Purification of 2-Phenylmorpholine Hydrochloride

Causality: Converting the basic morpholine product to its hydrochloride salt is crucial for several reasons. Salts are typically crystalline solids that are easier to handle, purify, and weigh than the often-oily free bases. They also exhibit enhanced aqueous solubility and long-term stability, which is critical for drug development.[7]

  • Reagents & Materials:

    • Purified 2-phenylmorpholine (from Protocol 2)

    • Hydrochloric acid solution (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane)

    • Anhydrous diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

    • Beaker, magnetic stirrer, Büchner funnel, vacuum flask.

  • Procedure:

    • Dissolve the purified 2-phenylmorpholine free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • While stirring, slowly add the hydrochloric acid solution (1.1 eq) dropwise.

    • A white precipitate of 2-phenylmorpholine hydrochloride should form immediately.

    • Continue stirring the suspension for 30-60 minutes at room temperature to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid or impurities.

    • Dry the product under high vacuum to a constant weight. The final yield of the hydrochloride salt is typically between 15% and 60% over the multiple steps.[6]

III. Data Summary and Characterization

Table 1: Representative Reagent Quantities and Yields

(Based on 10 mmol scale starting from Acetophenone)

CompoundM.W. ( g/mol )AmountMoles (mmol)EquivalentsExpected Yield
Acetophenone120.151.20 g10.01.0-
CuBr₂223.354.91 g22.02.2~90% (Crude)
α-Bromoacetophenone199.04~1.79 g~9.01.0-
2-Aminoethanol61.081.38 g22.52.5-
2-Phenylmorpholine HCl199.68---15-60%
Characterization of the Final Product

Accurate characterization is essential to confirm the structure and purity of the synthesized 2-arylmorpholine hydrochloride.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. A typical pattern for a 2-arylmorpholine will show distinct signals for the aromatic protons and a characteristic set of multiplets for the non-equivalent methylene protons of the morpholine ring.[8] The proton at the C2 position, adjacent to both the oxygen and the aryl group, will typically appear as a downfield multiplet (dd or t).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. The C2 carbon will be the most downfield aliphatic carbon due to its attachment to both oxygen and the aromatic ring. The carbons adjacent to the oxygen (C2, C6) typically appear around 65-75 ppm, while those adjacent to the nitrogen (C3, C5) are found further upfield.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption in the 2400-2800 cm⁻¹ region, characteristic of the N-H⁺ stretch of an amine salt. C-O-C ether stretches will appear around 1100 cm⁻¹.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) should be used to determine the final purity of the compound, which should ideally be >98% for research applications.[7][9]

IV. Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in bromination step Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Increase reflux time or use a more reactive brominating agent like NBS with a radical initiator.
Multiple products in cyclization Side reactions; over-alkylation of the amine.Use a larger excess of the aminoethanol to favor mono-alkylation. Carefully control the reaction temperature.
Difficulty purifying free base Product is a viscous oil; streaking on silica gel.Add 1% triethylamine to the chromatography eluent to deactivate the silica. If possible, consider distillation under reduced pressure.
Product does not precipitate as HCl salt Product is too soluble in the chosen solvent; insufficient HCl.Try a less polar solvent for precipitation (e.g., hexane/ether mixture). Ensure at least a stoichiometric amount of HCl has been added. Cool the solution to 0°C.
Final product is sticky or oily Residual solvent; incomplete salt formation.Ensure the product is thoroughly dried under high vacuum. Wash the precipitate again with cold, anhydrous ether. Confirm salt formation with pH paper (wetting a sample with water should be acidic).

V. References

  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422–3430. [Link]

  • Synthesis and characterization of 2-arylmorpholine hydrochloride. (2025). ResearchGate. [Link]

  • Process for preparing morpholine hydrochloride as precursor of monoxydine. Google Patents.

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]

  • Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. ACS Publications. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. ACS Figshare. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Ortiz, K., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Process for the preparation and purification of amorolfine hydrochloride. Google Patents.

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Purification and preparation method of morphine base, morphine hydrochloride and heroin hydrochloride standard substances for forensic drug detection. Google Patents.

  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. [Link]

Sources

Application Note: Analytical Characterization of 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride

[1][2]

Executive Summary

2-(Morpholin-2-yl)ethan-1-amine dihydrochloride (CAS: 863012-89-9 [free base]; Salt form often referenced as 2HCl) is a highly polar, non-chromophoric aliphatic diamine used primarily as a building block in medicinal chemistry.[1][2][3] Its characterization presents specific challenges:

  • Lack of UV Chromophore: The absence of aromatic systems renders standard UV detection (

    
     > 220 nm) ineffective.
    
  • High Polarity: The dihydrochloride salt form leads to near-zero retention on standard C18 Reversed-Phase (RP) columns.[1][2]

  • Hygroscopicity: The salt is prone to water absorption, complicating weight-based assays.[2]

This guide provides a validated analytical control strategy utilizing HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) for purity, Argentometric Titration for salt stoichiometry, and NMR for structural elucidation.[1][2]

Physicochemical Profile & Safety

PropertyValue / Description
Formula C

H

Cl

N

O (Dihydrochloride)
MW 203.11 g/mol (Salt); 130.19 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High: Water, DMSO, Methanol.[1][2][4][5] Low: DCM, Hexanes.
pKa (Calc.) ~8.5 (Morpholine N), ~10.5 (Primary Amine N)
Safety Corrosive. Causes severe skin burns and eye damage (H314).[1] Handle in fume hood.

Identification Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Confirm structural identity and protonation state. Solvent: Deuterium Oxide (D

1

12

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL D

    
    O.
    
  • Acquire

    
    H NMR (min 16 scans) and 
    
    
    C NMR (min 512 scans).[1]
  • Key Diagnostic Signals (D

    
    O): 
    
    • Morpholine Ring: Multiplets in the 3.0–4.2 ppm range. The methine proton at position 2 is the chiral center and will appear as a distinct multiplet.

    • Ethyl Chain: Two distinct methylene triplets/multiplets around 1.8–3.2 ppm.[2]

    • Absence of Aromatics: Confirm no signals > 6.0 ppm (unless impurities present).

Infrared Spectroscopy (FTIR)

Technique: ATR (Attenuated Total Reflectance).[1][2] Diagnostic Peaks:

  • 2400–3200 cm

    
    :  Very broad, strong absorption band characteristic of ammonium salts (
    
    
    and
    
    
    ) overlapping with C-H stretches.[1][2]
  • 1100–1150 cm

    
    :  C-O-C ether stretch (Morpholine ring).[1][2]
    

Purity & Assay Protocols (The "Gold Standard")

Chromatographic Strategy: HILIC-CAD

Rationale: Standard UV detection is impossible due to the lack of chromophores.[2] Refractive Index (RI) is too insensitive for impurity profiling.[1] Charged Aerosol Detection (CAD) or ELSD is mandatory for universal detection of this aliphatic salt. HILIC mode is required to retain the polar salt.[6]

Method Parameters:

ParameterCondition
Column Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1][2]0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 90% B to 60% B over 15 min; Hold 3 min; Re-equilibrate 5 min.
Detector CAD (Nebulizer Temp: 35°C) or ELSD (Drift Tube: 50°C)
Sample Diluent 80:20 Acetonitrile:Water (Critical: High organic to prevent solvent breakthrough)

Experimental Workflow (DOT Diagram):

HILIC_Workflowcluster_checkSystem SuitabilityStartSample Preparation(1 mg/mL)DiluentDiluent Selection80% ACN / 20% H2OStart->DiluentDissolveInjectInjection (5 µL)Diluent->InjectFilter 0.2µmColumnHILIC Column(Amide Phase)Inject->ColumnSeparationPartitioning intoWater-Rich LayerColumn->SeparationDetectCAD/ELSD Detection(Universal)Separation->DetectCheck1Tailing Factor < 1.5Detect->Check1Check2Retention k' > 2.0

Figure 1: HILIC-CAD workflow ensuring retention of polar amine salts and universal detection.

Chloride Content: Argentometric Titration

Objective: Validate the "dihydrochloride" stoichiometry. A theoretical Cl% of ~34.9% is expected. Significant deviation indicates a mono-HCl salt or excess free acid.[1][2]

Protocol:

  • Dissolution: Accurately weigh ~50 mg of sample into a 100 mL beaker. Dissolve in 40 mL deionized water.

  • Acidification: Add 1 mL of 2M Nitric Acid (

    
    ).
    
  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized.
    
  • Endpoint Detection: Potentiometric titration using a Silver/Sulfide ion-selective electrode (ISE).[1][2]

    • Note: Visual indicators (Eosin/Fluorescein) are difficult due to the precipitate; Potentiometric is preferred.

  • Calculation:

    
    [1][2]
    

Solid State Characterization

Thermogravimetric Analysis (TGA)

Since the material is hygroscopic, TGA is critical to distinguish between surface moisture and coordinated solvent (solvates).

  • Procedure: Heat 5–10 mg from 30°C to 300°C at 10°C/min under N

    
    .
    
  • Interpretation:

    • Weight loss < 100°C: Surface water (hygroscopicity).[1]

    • Stepwise loss > 150°C: Decomposition or loss of HCl gas.

Analytical Decision Matrix

Use this logic flow to troubleshoot method development:

Decision_Treecluster_resultOutcomeStartCompound: 2-(Morpholin-2-yl)ethan-1-amine 2HClUV_CheckDoes it have UV Chromophore?Start->UV_CheckNoSelect DetectorUV_Check->NoAliphaticCADSelect ModeNo->CADUniversal (Preferred)MSMSNo->MSHigh SensitivityDerivDerivatization(FMOC-Cl or OPA)No->DerivIf UV mandatoryHILICDevelop HILIC-CAD Method(Amide Column, High ACN)CAD->HILICHigh Polarity (Salt)RP_HPLCRP_HPLCDeriv->RP_HPLCRun Std C18 UVRes1Direct Purity MeasurementHILIC->Res1Res2Indirect MeasurementRP_HPLC->Res2

Figure 2: Analytical Method Selection Strategy. Note the divergence from standard UV methods.

References

  • PubChem. this compound (CID 4129318).[1][2][3] National Library of Medicine. [Link][1][2]

  • Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Method Development Guide. [Link]

Application Note: LC-MS Analysis of 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists characterizing 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride (CAS: 1009306-69-7 / Free base analogs).[1] This molecule is a critical C2-substituted morpholine building block, distinct from its common N-substituted isomer.[1] Its high polarity, lack of chromophores, and dual basic centers (primary and secondary amines) present unique analytical challenges.

Strategies for Hydrophilic Interaction Chromatography (HILIC) and Derivatization-Based Reaction Monitoring

Introduction & Analytical Challenges

2-(Morpholin-2-yl)ethan-1-amine is a chiral diamine building block used frequently in the synthesis of kinase inhibitors and GPCR ligands.[1] Structurally, it features a morpholine ring with an ethylamine side chain at the C2 position.

The "Invisible" Problem:

  • No UV Activity: The molecule lacks a conjugated

    
    -system, rendering standard UV/Vis detection (254 nm) useless.[1]
    
  • Extreme Polarity: With a logP < -1.0 and two ionizable nitrogens, it elutes in the void volume (

    
    ) of standard C18 columns.
    
  • Salt Form: Supplied as a dihydrochloride salt, it is hygroscopic and acidic, requiring careful handling during sample preparation.

This guide presents two validated workflows:

  • Direct HILIC-MS/MS: The "Gold Standard" for trace analysis and impurity profiling.

  • Derivatization-RPLC: A robust method for reaction monitoring using standard C18 columns and UV/MS detection.[1]

Decision Matrix: Method Selection

Before beginning, select the workflow that matches your instrumentation and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Trace Quantitation or Reaction Monitoring? Start->Goal Trace Trace / Impurity Profiling (Low ng/mL) Goal->Trace Trace Monitor Reaction Monitoring / Assay (High u00B5g/mL) Goal->Monitor High Conc Method1 Protocol A: HILIC-MS/MS (ZIC-HILIC or Amide) Trace->Method1 MS_Avail Is MS/MS Available? Monitor->MS_Avail MS_Avail->Method1 Yes Method2 Protocol B: Benzoyl Derivatization (Standard C18 UV/MS) MS_Avail->Method2 No (UV only) or Robustness preferred

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity needs and equipment availability.

Protocol A: Direct HILIC-MS/MS Analysis

Best for: Trace impurity analysis, final product purity checks, and laboratories with dedicated HILIC columns.

Mechanistic Rationale

Standard C18 fails because the analyte partitions 100% into the aqueous mobile phase. HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes a water-rich layer adsorbed onto a polar stationary phase.[1] The polar amine partitions into this water layer, achieving retention.

Experimental Conditions[2][3]
ParameterSpecification
Column ZIC-HILIC (Merck/SeQuant) or XBridge Amide (Waters), 2.1 x 100 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.[1]75)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 30°C
Injection Vol 1 - 5 µL
Sample Diluent 80:20 Acetonitrile:Water (Critical: High organic diluent prevents peak distortion)
Gradient Table
Time (min)% B (Acetonitrile)Event
0.090Initial Hold
1.090Start Gradient
6.050Elution of polars
8.050Wash
8.190Re-equilibration
12.090End Run
MS/MS Detection Parameters (ESI Positive)

The molecule forms a doubly charged ion


 due to the two basic nitrogens.[1]
  • Precursor Ion: m/z 131.1

    
     (Dominant at pH 3.75)[1]
    
  • Quantifier Transition: 131.1

    
     44.1 (Ethylamine cleavage)[1]
    
  • Qualifier Transition: 131.1

    
     88.0 (Morpholine ring fragment)[1]
    

Protocol B: Derivatization for Reaction Monitoring (RPLC)

Best for: In-process controls (IPC), labs without HILIC columns, or when UV detection is required.[1]

The Chemistry

Since the molecule has two reactive amines (one primary, one secondary), we use Benzoyl Chloride in excess. This converts the polar amines into hydrophobic benzamides, allowing easy retention on standard C18 columns and introducing a strong UV chromophore.

Reaction:



Derivatization Workflow[1]
  • Sampling: Take 50 µL of reaction mixture.

  • Quench/Basify: Add 200 µL of 1.0 M NaOH. (Neutralizes the dihydrochloride salts and activates amines).

  • Reagent Addition: Add 50 µL of Benzoyl Chloride (neat or 10% in MeCN).

  • Incubation: Vortex for 30 seconds at Room Temp. (Reaction is instantaneous).

  • Termination: Add 200 µL of 10% Glycine or Ammonium Hydroxide (scavenges excess benzoyl chloride).

  • Dilution: Dilute 1:10 with Water/Acetonitrile (50:50).

  • Analysis: Inject on C18.

LC-UV/MS Conditions (Derivatized)
ParameterSpecification
Column Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Detection UV at 254 nm (Benzamide absorption) or ESI+ MS
Target Mass 339.15 Da (

for Bis-Benzoyl derivative)

Data Interpretation & Troubleshooting

Fragmentation Logic (MS/MS)

Understanding the fragmentation is vital for confirming the structure versus the N-ethyl isomer.

Fragmentation Parent Precursor [M+H]+ = 131.1 Frag1 Fragment A (Loss of NH3) m/z 114 Parent->Frag1 -17 Da Frag2 Fragment B (Ethylamine chain) m/z 44 Parent->Frag2 Side chain Frag3 Fragment C (Ring Cleavage) m/z 88 Parent->Frag3 Ring opening

Figure 2: Proposed fragmentation pathway for 2-(Morpholin-2-yl)ethan-1-amine.[1] The m/z 44 ion is characteristic of the primary amino-ethyl tail.

Common Pitfalls[1]
IssueCauseSolution
Split Peaks (HILIC) Sample solvent too aqueous.Ensure sample diluent is >80% Acetonitrile.[1]
Multiple Peaks (Deriv.) Incomplete derivatization (Mono- vs Bis-).Increase NaOH and Benzoyl Chloride concentration. Ensure pH > 10 during reaction.
Retention Shift HILIC column equilibration.HILIC requires long equilibration (20 column volumes) compared to C18.[1]
Corrosion Dihydrochloride salt accumulation.[1]If injecting direct salt solutions, wash MS source daily to prevent chloride corrosion.

References

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. Link

  • Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1] Analytical and Bioanalytical Chemistry, 402(1), 231–247.[1] Link

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for HPLC and LC-MS. Link

  • PubChem. (2024).[1][2] 2-Morpholin-2-ylethanamine.[1][2] Compound Summary. Link[1]

Sources

Application Notes and Protocols for High-Throughput Screening with Morpholine-Based Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Morpholine Scaffolds in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify promising "hit" compounds that can serve as the foundation for new therapeutics.[1] This process leverages automation, miniaturization, and sophisticated data analysis to assess the biological activity of thousands to millions of compounds against a specific target.[2][3] The success of any HTS campaign is intrinsically linked to the quality and diversity of the compound library. In this context, morpholine-based libraries have emerged as a particularly valuable resource for identifying novel drug candidates.

The morpholine heterocycle is considered a "privileged scaffold" in medicinal chemistry due to its unique combination of advantageous physicochemical and metabolic properties.[4][5] Its presence in a molecule can significantly enhance aqueous solubility, improve metabolic stability, and increase bioavailability, all of which are critical attributes for a successful drug.[4][6] Furthermore, the morpholine ring can participate in hydrogen bonding and other molecular interactions, contributing to enhanced binding affinity and potency.[7][8] These characteristics make morpholine-containing compounds highly sought after in drug discovery programs targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[7][9][10]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in high-throughput screening with morpholine-based libraries. It offers a blend of theoretical principles and practical, field-proven methodologies to empower users to design and execute successful screening campaigns, from initial library selection to hit validation and characterization.

Part 1: Designing and Synthesizing High-Quality Morpholine-Based Libraries

The foundation of a successful HTS campaign is a well-designed compound library. For morpholine-based libraries, this involves strategic consideration of scaffold diversity, synthetic accessibility, and the incorporation of pharmacologically relevant functional groups.

The Rationale Behind Morpholine Scaffold Selection

The choice of the core morpholine scaffold is a critical first step. The inherent properties of the morpholine ring, such as its pKa and conformational flexibility, provide a solid starting point for developing drug-like molecules.[7] Key considerations for scaffold design include:

  • Substitution Patterns: The positions and types of substituents on the morpholine ring will dictate the three-dimensional shape of the molecule and its potential interactions with a biological target. Libraries should encompass a diverse range of substitution patterns to maximize the exploration of chemical space.

  • Stereochemistry: The stereoisomers of a morpholine-containing compound can exhibit significantly different biological activities. The synthesis of stereochemically defined libraries is crucial for identifying potent and selective ligands.[11]

  • Synthetic Tractability: The chosen scaffolds must be amenable to efficient and scalable synthetic routes to enable the production of a large and diverse library.[5]

Synthetic Strategies for Morpholine Library Construction

Several robust synthetic methodologies have been developed for the construction of morpholine-containing compounds.[5] A common and versatile approach involves the reaction of an amino alcohol with a suitable dielectrophile. For library synthesis, solid-phase or solution-phase parallel synthesis techniques are often employed to generate a large number of analogs efficiently.

A more recent and powerful approach for generating massive compound libraries is DNA-Encoded Library (DEL) technology .[12][13] In this method, each unique small molecule is covalently linked to a distinct DNA barcode that serves as its identifier.[12] This allows for the pooling and screening of billions of compounds in a single experiment, dramatically accelerating the hit identification process.[13][14] The development of DNA-compatible reactions has enabled the incorporation of morpholine scaffolds into DELs, providing access to an unprecedented scale of chemical diversity.[11]

Diagram 1: DNA-Encoded Library (DEL) Synthesis Workflow

DEL_Synthesis cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 cluster_cycle3 Cycle 3 Start DNA Oligo with Initiating Scaffold Split1 Split into N Pools Start->Split1 BB1 Add Building Block 1 (e.g., Morpholine derivative) Split1->BB1 Tag1 Ligate DNA Tag 1 BB1->Tag1 Pool1 Pool Tag1->Pool1 Split2 Split into M Pools Pool1->Split2 BB2 Add Building Block 2 Split2->BB2 Tag2 Ligate DNA Tag 2 BB2->Tag2 Pool2 Pool Tag2->Pool2 Split3 Split into P Pools Pool2->Split3 BB3 Add Building Block 3 Split3->BB3 Tag3 Ligate DNA Tag 3 BB3->Tag3 FinalPool Final Pooled Library Tag3->FinalPool HTS_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_characterization Characterization Phase PrimaryScreen Primary Screen (Single Concentration) HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50/EC50 Determination) HitSelection->DoseResponse OrthogonalAssay Orthogonal/Secondary Assay DoseResponse->OrthogonalAssay SAR Structure-Activity Relationship (SAR) Analysis OrthogonalAssay->SAR Selectivity Selectivity Profiling SAR->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Lead Lead Optimization Mechanism->Lead

Caption: A typical workflow for a high-throughput screening campaign.

Part 3: Hit Validation and Characterization

The primary screen will inevitably identify a number of false positives. [15]Therefore, a rigorous hit validation process is essential to confirm that the identified compounds are genuine and to prioritize the most promising candidates for further development. [16][17]

Hit Confirmation and Prioritization

The initial hits from the primary screen are typically re-tested in a dose-response format to determine their potency (IC50 or EC50). Compounds that show a clear dose-dependent effect are then subjected to a series of secondary and orthogonal assays to confirm their activity and rule out assay artifacts. [18]

Structure-Activity Relationship (SAR) Analysis

For confirmed hits, the next step is to explore the structure-activity relationship (SAR) by synthesizing and testing a series of analogs. [8]This involves systematically modifying the structure of the hit compound to identify the key chemical features that are responsible for its biological activity. The insights gained from SAR studies are crucial for guiding the lead optimization process.

Mechanism of Action (MoA) Studies

Understanding the mechanism of action (MoA) of a hit compound is essential for its further development. A variety of biophysical and biochemical techniques can be used to elucidate the MoA, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography.

Part 4: Detailed Protocols

This section provides detailed, step-by-step protocols for key experiments in an HTS campaign with morpholine-based libraries.

Protocol 1: General Protocol for a Biochemical HTS Assay (Fluorescence Polarization)
  • Assay Plate Preparation:

    • Using a liquid handler, dispense 5 µL of assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20) into all wells of a 384-well, low-volume, black, round-bottom plate.

    • Add 50 nL of test compounds from the morpholine-based library (typically at a stock concentration of 10 mM in DMSO) to the appropriate wells.

    • Add 50 nL of DMSO to the control wells (positive and negative controls).

  • Reagent Addition:

    • Prepare a 2X solution of the target protein in assay buffer. Add 5 µL of this solution to all wells except the negative control wells. Add 5 µL of assay buffer to the negative control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-protein binding.

    • Prepare a 2X solution of the fluorescently labeled ligand in assay buffer. Add 10 µL of this solution to all wells.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the fluorescence polarization on a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

    • Identify hits based on a predefined activity threshold (e.g., >50% inhibition).

Protocol 2: General Protocol for a Cell-Based HTS Assay (Reporter Gene Assay)
  • Cell Seeding:

    • Culture cells stably expressing the reporter gene construct to ~80% confluency.

    • Trypsinize and resuspend the cells in complete growth medium.

    • Using a multichannel pipette or a cell dispenser, seed 20 µL of the cell suspension (e.g., 5,000 cells/well) into a 384-well, white, clear-bottom plate.

    • Incubate the plate at 37°C and 5% CO2 for 18-24 hours.

  • Compound Addition:

    • Add 50 nL of test compounds from the morpholine-based library to the appropriate wells.

    • Add 50 nL of DMSO to the control wells.

  • Stimulation and Incubation:

    • If required, add the appropriate stimulus to induce reporter gene expression.

    • Incubate the plate at 37°C and 5% CO2 for the desired period (typically 6-24 hours).

  • Detection:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add 20 µL of the detection reagent to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent activation or inhibition for each compound relative to the positive and negative controls.

    • Identify hits based on a predefined activity threshold.

Conclusion

High-throughput screening with morpholine-based libraries offers a powerful strategy for the discovery of novel drug candidates. The unique physicochemical properties of the morpholine scaffold provide a significant advantage in identifying compounds with favorable drug-like properties. [4][7]By combining well-designed libraries with robust and physiologically relevant assays, researchers can significantly increase the probability of success in their drug discovery endeavors. The protocols and guidelines presented in this document provide a solid framework for the design and execution of effective HTS campaigns, ultimately accelerating the journey from hit identification to the development of new medicines.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Moore, A. (2024, December 30). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. Retrieved from [Link]

  • Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • ResearchGate. (2016, June). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • Kourounakis, A., et al. (2019, September). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Retrieved from [Link]

  • Clariant. (2017, September 15). High Throughput Screening (HTS/HTE) Method Explained [Video]. YouTube. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]

  • Tzara, A., et al. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]

  • Anonymous. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Tzara, A., et al. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]

  • Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • Anonymous. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. Retrieved from [Link]

  • Liras, J. L., & Mittoo, S. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]

  • Cistrone, P. A., et al. (2022). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. PMC. Retrieved from [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • ChemRxiv. (2024, November 4). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of drugs containing morpholine core. Retrieved from [Link]

  • Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. Retrieved from [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • American Chemical Society. (2025). DNA-Encoded Libraries for Drug Discovery - ACS Fall 2025. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. Retrieved from [Link]

  • Anonymous. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • ResearchGate. (2018, June 20). A DNA‐Encoded Library of Chemical Compounds Based on Common Scaffolding Structures Reveals the Impact of Ligand Geometry on Protein Recognition | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2024). Encoded Libraries for Drug Discovery - 2024 Archive. Retrieved from [Link]

  • Anonymous. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine-containing molecular scaffolds of our in-house library. Retrieved from [Link]

  • ResearchGate. (2014, August 6). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Retrieved from [Link]

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2-(Morpholin-2-yl)ethan-1-amine dihydrochloride in peptide mimetic design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride in Peptidomimetic Design

Executive Summary & Strategic Value

This guide details the integration of This compound (C2-MEA) into peptide mimetics.[1][2][3][4] Unlike the ubiquitous 4-(2-aminoethyl)morpholine (where the side chain is attached to the nitrogen), C2-MEA features a carbon-linked ethylamine side chain at the C2 position of the morpholine ring.[1][2][3]

Why this scaffold matters:

  • Chirality & Constraint: The C2-substitution introduces a chiral center directly on the ring, offering superior conformational restriction compared to N-substituted analogs.[1][2][3] This allows for precise vector positioning of the amine side chain, mimicking the spatial orientation of Lysine or Arginine side chains but with a rigidified backbone.

  • Metabolic Stability: The morpholine ring acts as a bioisostere for the pyrrolidine ring of Proline but with enhanced polarity and metabolic resistance.

  • Orthogonal Reactivity: The molecule possesses two distinct amine centers—a primary aliphatic amine (on the ethyl chain) and a secondary cyclic amine (the morpholine nitrogen). These have distinct pKa values (~10.5 vs ~8.4), enabling selective protection and functionalization strategies essential for complex peptidomimetic synthesis.[4]

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
Structure Morpholine ring with 2-aminoethyl group at C2
Formula C₆H₁₄N₂O[1][2][3][4][5] · 2HCl
MW 130.19 (free base) / 203.11 (salt)
Solubility Highly soluble in H₂O, DMSO, Methanol; Insoluble in Et₂O, Hexane
Hygroscopicity High (Store in desiccator at -20°C)
pKa (Est.) Primary Amine: ~10.2

Handling Warning: As a dihydrochloride salt, this compound is acidic. Direct addition to acid-sensitive resins (e.g., 2-Chlorotrityl chloride) without prior neutralization will result in poor loading or premature cleavage.[1][2][4]

Application I: Selective Protection Strategy

To use C2-MEA in Solid Phase Peptide Synthesis (SPPS), one amine must be protected as the "N-terminus" (usually Fmoc) and the other as the "Side Chain" (usually Boc) or vice versa, depending on the design.[2][4]

Objective: Selectively protect the primary amine with Fmoc and the secondary amine with Boc.

Protocol: Regioselective Protection [2][3][4]

  • Copper Chelation (selectivity driver):

    • Dissolve 10 mmol C2-MEA 2HCl in 50 mL water.[1][2][4]

    • Add 5 mmol copper(II) carbonate basic (CuCO₃[1][2][4]·Cu(OH)₂).[1][2][4] The Cu²⁺ preferentially chelates the 1,2-diamine-like motif or the most accessible primary amine/ether oxygen complex, temporarily masking the primary amine. Note: For this specific scaffold, kinetic control is often preferred due to the steric bulk of the morpholine nitrogen.

    • Alternative (Chemical Differentiation): Exploiting steric hindrance.[2][4] The primary amine is less sterically hindered than the secondary morpholine amine.

  • Step A: Boc-Protection of Secondary Amine (Steric Control Route)

    • Rationale: The secondary amine is more nucleophilic but more hindered. At low temperatures (0°C), reaction with Boc₂O can be directed toward the primary amine. However, to achieve Fmoc-Primary / Boc-Secondary (standard SPPS building block), we use the following sequence:

    • Step 1: Dissolve C2-MEA 2HCl (1 eq) in DCM/MeOH (1:1) with DIPEA (2.2 eq).[1][2][4]

    • Step 2: Add Phthalic Anhydride (1.0 eq) to selectively protect the primary amine as Phthalimide (requires heat/reflux in toluene later, but initially forms amic acid).[4]

    • Preferred Modern Route:Z-Protection (Cbz) .[1][2][3][4]

      • React with Cbz-OSu (1 eq) at 0°C. Primary amines react significantly faster.[1][2][3][4] Isolate the Mono-Cbz (primary) species.

      • React the secondary amine with Boc₂O (1.2 eq), TEA.

      • Hydrogenate (H₂, Pd/C) to remove Cbz.[4]

      • Result: Free primary amine, Boc-protected secondary amine.[1][2][3][4]

      • React free primary amine with Fmoc-OSu.[1][2][4]

  • Final Building Block: Fmoc-NH-(CH₂)₂-(Morpholine-N-Boc) .

    • This allows the molecule to be inserted into the peptide backbone via the primary amine, while the morpholine nitrogen mimics a side chain (or vice versa).

Application II: Solid Phase Peptide Synthesis (SPPS)

Scenario: Inserting C2-MEA as a conformational constraint in a bioactive peptide.

Workflow Visualization:

SPPS_Workflow cluster_mech Mechanistic Insight Start Resin-bound Peptide (N-term free) Step1 1. PREPARE BUILDING BLOCK Neutralize C2-MEA 2HCl (Use 2.5 eq DIPEA in DMF) Start->Step1 Swelling Step2 2. COUPLING Reagents: HATU / HOAt / DIPEA Time: 2 hours (Double couple recommended) Step1->Step2 Activation Step3 3. QC CHECK Kaiser Test: Blue (Primary amine coupled?) Chloranil Test: (Check secondary amine if applicable) Step2->Step3 Wash Step3->Step2 Fail (Recouple) Step4 4. DEPROTECTION 20% Piperidine in DMF Step3->Step4 Pass Step5 5. ELONGATION Next Amino Acid Coupling Step4->Step5 Fmoc removed Mech1 Steric Hindrance Warning: If coupling TO the morpholine Nitrogen, use PyAOP or HATU at 50°C.

Figure 1: SPPS integration workflow for C2-MEA. Note the critical neutralization step for the dihydrochloride salt.

Detailed Protocol:

  • Resin Preparation:

    • Use Rink Amide resin (0.6 mmol/g) for C-terminal amides.[1][2][4]

    • Swell in DMF for 30 min.

  • Building Block Preparation (Free-Basing In Situ):

    • Weigh 2-(Morpholin-2-yl)ethan-1-amine 2HCl (4 eq relative to resin).[1][2][3][4]

    • Dissolve in minimum DMF.[2][4]

    • Add DIPEA (8 eq) . Crucial: The first 2 equivalents neutralize the HCl salts. The remaining equivalents activate the coupling.

    • Observation: A white precipitate (Diisopropylethylammonium chloride) may form.[1][2][4] This usually does not interfere, but filtration is good practice if using automated synthesizers.

  • Coupling Reaction:

    • Activator: HATU (3.9 eq) is preferred over HBTU due to the secondary amine nature of the morpholine if it is the nucleophile, or simply for high efficiency.

    • Add the activated amino acid solution to the resin.

    • Reaction Time: 60 minutes at Room Temperature.

    • Monitoring: Perform a Kaiser test (ninhydrin).[2][4] If the primary amine of the building block is reacting with a resin-bound carboxyl, the resin should turn from blue (free amine) to colorless.

  • Secondary Amine Difficulty (If coupling onto the Morpholine N):

    • If you have already attached C2-MEA to the resin and are now trying to couple the next amino acid onto the morpholine nitrogen:

    • Challenge: The morpholine nitrogen is a sterically hindered secondary amine.

    • Solution: Use PyAOP or COMU activators.[2][4] Perform coupling at 50°C for 2x 45 mins. Chloranil test is required (Kaiser test does not detect secondary amines).[1][2][4]

Quality Control & Characterization

Analytical HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).[1][2][3][4]

  • Mobile Phase A: Water + 0.1% TFA.[2][4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2][4]

  • Gradient: 0-5% B over 5 min (to elute salts), then 5-60% B over 20 min. Note: C2-MEA is very polar and elutes early.[1][2][3][4]

Mass Spectrometry (ESI-MS):

  • Expected Mass: [M+H]⁺ = 131.12 Da (Free base).[1][2][4]

  • Common Adducts: [M+Na]⁺ = 153.10 Da.[1][2][4]

  • Fragmentation Pattern: Loss of the ethylamine side chain is a common fragmentation pathway in MS/MS.

References

  • Trabocchi, A., et al. (2018).[4][6] "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry. Link

  • Kourounakis, A. P., et al. (2020).[4][7] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link

  • Schiaroli, N., et al. (2024).[4][8] "Morpholine Scaffolds' Preparation for Foldamers' Design and Construction." Asian Journal of Organic Chemistry. Link[1][2][4]

  • PubChem Compound Summary. "this compound."[1][2][3][4] National Center for Biotechnology Information.[2][4] Link

Sources

2-(Morpholin-2-yl)ethan-1-amine dihydrochloride suppliers and purchasing

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Sourcing, Handling, and Synthetic Integration of C-Substituted Morpholine Scaffolds

Executive Summary & Chemical Profile

Target Compound: 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride Core Scaffold: C-Substituted Morpholine Primary Application: Medicinal Chemistry Building Block (Fragment-Based Drug Discovery)

This guide addresses the specific technical requirements for utilizing This compound , a specialized C-functionalized morpholine building block. Unlike the commodity chemical 4-(2-aminoethyl)morpholine (where the ethylamine is attached to the nitrogen), this compound features an ethylamine tail at the C2 position. This structural distinction is critical in Structure-Activity Relationship (SAR) studies, allowing the morpholine nitrogen to remain available for further diversification or to modulate basicity and metabolic stability (pKa shifting).

Chemical Specifications
PropertySpecification
Systematic Name This compound
Molecular Formula C₆H₁₄N₂O[1][2][3][4] · 2HCl
Molecular Weight 130.19 (Free Base) / ~203.11 (Dihydrochloride)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Storage -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)
Structural Key C-Substituted : Ethylamine at C2 position (Chiral center, often sold as racemate unless specified)

Procurement & Sourcing Strategy

Sourcing C-substituted morpholines requires distinguishing them from their abundant N-substituted isomers. Errors in procurement often arise from nomenclature ambiguity in supplier catalogs.

Validated Supplier Tier List

Note: Availability fluctuates. It is recommended to request a Certificate of Analysis (CoA) confirming ¹H-NMR structure before bulk purchase.

Supplier TypeRecommended VendorsNotes
Primary (Building Blocks) Enamine , Life Chemicals , ChemScene High probability of stock for specialized C-substituted heterocycles.
Catalog Aggregators Apollo Scientific , Combi-Blocks Good for price comparison; often re-package from primary synthesizers.
Custom Synthesis WuXi AppTec , Syngene Required if specific enantiopure (R or S) isomers are needed at >10g scale.
Procurement Decision Tree (Visualized)

The following diagram outlines the logic for selecting the correct grade and salt form based on your experimental needs.

ProcurementLogic Start Start: Sourcing 2-(Morpholin-2-yl)ethan-1-amine IsomerCheck CRITICAL CHECK: Is the amine at C2 (Carbon) or N4 (Nitrogen)? Start->IsomerCheck N_Sub N-Substituted (CAS 2038-03-1) Common Reagent IsomerCheck->N_Sub Wrong Isomer C_Sub C-Substituted (Target) Specialized Building Block IsomerCheck->C_Sub Correct Isomer Chirality Is Stereochemistry Required? C_Sub->Chirality Racemic Buy Racemate (2HCl salt) Lower Cost, Good for HTS Chirality->Racemic No Enantiopure Buy Chiral Salt (R or S) High Cost, Required for Lead Op Chirality->Enantiopure Yes FormCheck Salt Form Availability Racemic->FormCheck Enantiopure->FormCheck FreeBase Free Base (Oil) Unstable, Oxidizes FormCheck->FreeBase Avoid Salt Dihydrochloride (Solid) Stable, Hygroscopic FormCheck->Salt Preferred

Caption: Decision logic for sourcing C-substituted morpholines, emphasizing isomer verification and salt form stability.

Technical Protocol: Handling & Storage

Risk Factor: Dihydrochloride salts of secondary/primary diamines are extremely hygroscopic . Exposure to ambient moisture will convert the free-flowing solid into a sticky gum, complicating stoichiometry and promoting hydrolysis.

Storage Protocol
  • Arrival: Upon receipt, inspect the bottle seal. If the solid is clumped, it may have been compromised during transit.

  • Long-Term: Store at -20°C under an inert atmosphere (Argon).

  • Desiccation: Keep the vial inside a secondary container (jar) with active desiccant (e.g., Drierite or Silica Gel).

Handling Protocol (The "Double-Weigh" Method)

Use this method to ensure accurate stoichiometry when the compound has absorbed water.

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Rapid Weighing: Weigh the required amount quickly into a tared reaction vial.

  • Solvation: Immediately dissolve in the reaction solvent (e.g., DMF, DMSO).

  • Correction (Optional but Recommended): If the compound appears sticky, perform a qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to determine the exact wt% of the amine vs. water/solvent.

    • Calculation:

      
      
      

Synthetic Application: Selective Amide Coupling

Objective: Couple the primary amine of the ethyl chain to a carboxylic acid (R-COOH) while leaving the morpholine secondary amine intact (or protected, if necessary). Challenge: The molecule contains two nucleophilic nitrogens. The primary amine (aliphatic) and the secondary amine (morpholine ring).

  • Note: The secondary morpholine amine is more sterically hindered but still nucleophilic. If using the dihydrochloride, both amines are protonated. Controlling pH is critical.

Protocol: HATU-Mediated Selective Coupling

This protocol utilizes the steric difference and pKa modulation to favor primary amine coupling.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-(Morpholin-2-yl)ethan-1-amine 2HCl (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (1.0 equiv) to activate the acid. Stir for 5 minutes at Room Temperature (RT).

  • Amine Preparation: In a separate vial, suspend the Amine 2HCl salt in minimal DMF. Add DIPEA (2.5 equiv). Note: This neutralizes the HCl salts.

  • Coupling: Dropwise add the amine solution to the activated acid solution.

  • Monitoring: Stir at RT for 1-2 hours. Monitor by LC-MS.

    • Target Mass: [M+H]⁺ = Mass(Acid) + 112.

    • By-product: Look for bis-acylation (Mass + 2xAcid). If observed, lower temperature to 0°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

Synthetic Workflow Diagram

SynthesisWorkflow Reagents Reagents: Acid, Amine.2HCl, HATU Activation Activation Phase: Acid + HATU + 1 eq DIPEA (Active Ester Formation) Reagents->Activation Neutralization Salt Break: Amine.2HCl + 2.5 eq DIPEA (Release Free Base) Reagents->Neutralization Coupling Coupling Reaction: Mix Streams RT, 1-2 Hours Activation->Coupling Neutralization->Coupling QC LC-MS Check: Target vs Bis-Acyl Coupling->QC Purification Purification: Flash Column / Prep HPLC QC->Purification Pass

Caption: Parallel activation and neutralization workflow to minimize bis-acylation side products.

Quality Control & Acceptance Testing

Before committing the material to a synthesis campaign, verify identity and purity.

¹H-NMR Interpretation (DMSO-d₆)
  • Diagnostic Signal (C-Substituted): Look for the methine proton at the C2 position of the morpholine ring. It typically appears as a multiplet around 3.4 - 3.6 ppm , distinct from the methylene protons.

  • Side Chain: The ethylamine methylene protons (

    
    ) will appear as a multiplet around 2.8 - 3.0 ppm .
    
  • Salt Protons: Broad singlets >8.0 ppm indicate the ammonium protons (

    
     and 
    
    
    
    ).
LC-MS
  • Method: Reverse Phase (C18), Water/Acetonitrile with 0.1% Formic Acid.

  • Expectation: Early elution (polar compound).

  • Mass: m/z 131.1 [M+H]⁺ (Free base mass).

References

  • Sartori, G., et al. (2004). Advances in the synthesis of morpholine derivatives.[4][5][6][7][8] Tetrahedron, 60(52), 11983-11991. (General reference for morpholine reactivity).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of morpholine. Our focus is on the prevalent laboratory-scale method: the acid-catalyzed dehydration of diethanolamine (DEA).

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind synthesizing morpholine from diethanolamine?

The synthesis of morpholine from diethanolamine is a classic example of an intramolecular cyclization reaction, specifically a dehydration reaction.[1] The core principle involves using a strong acid to protonate one of the hydroxyl groups of diethanolamine, turning it into a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group, leading to the formation of the morpholine ring.

The overall reaction can be summarized as follows:

HN(CH₂CH₂OH)₂ → O(CH₂CH₂)₂NH + H₂O

The strong acid, typically concentrated sulfuric acid or hydrochloric acid, serves two primary roles:

  • Catalyst: It protonates a hydroxyl group, facilitating its departure as a water molecule.

  • Dehydrating Agent: Concentrated acids have a strong affinity for water, which helps to drive the equilibrium of the reaction towards the formation of morpholine by removing the water as it is formed.[2]

G DEA Diethanolamine Protonated_DEA Protonated Diethanolamine DEA->Protonated_DEA Protonation of -OH group H2SO4 H₂SO₄ (catalyst) H2SO4->Protonated_DEA Donates H⁺ Morpholine_H2O Morpholine + H₂O Protonated_DEA->Morpholine_H2O Intramolecular Cyclization (SN2 attack by Nitrogen)

Caption: Acid-catalyzed dehydration of diethanolamine to morpholine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of morpholine from diethanolamine, providing explanations and actionable solutions.

Problem 1: Low Yield of Morpholine

A low yield of the desired morpholine product is one of the most common challenges in this synthesis.[3] This can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Side Reactions: The formation of unwanted byproducts can consume the starting material and reduce the yield of morpholine.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during the neutralization, extraction, and distillation steps.

G LowYield Low Morpholine Yield CheckTemp Verify Reaction Temperature (180-210°C) LowYield->CheckTemp CheckTime Confirm Reaction Time (minimum 15 hours) LowYield->CheckTime CheckAcid Assess Acid Concentration and Stoichiometry LowYield->CheckAcid CheckPurification Evaluate Purification Procedure LowYield->CheckPurification

Caption: Decision tree for troubleshooting low morpholine yield.

  • Optimize Reaction Temperature: The reaction requires a high temperature, typically between 180°C and 210°C, to proceed at a reasonable rate.[4] Below this range, the reaction is often sluggish and incomplete. Conversely, excessively high temperatures can lead to charring and the formation of degradation products.

    • Actionable Advice: Use a high-temperature thermometer or a thermocouple to accurately monitor the internal temperature of the reaction mixture. Employ a heating mantle with a stirrer to ensure even heat distribution.

  • Ensure Sufficient Reaction Time: This is a relatively slow reaction, often requiring at least 15 hours of heating to achieve a good conversion.[5]

    • Actionable Advice: Do not shorten the recommended reaction time. If possible, monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion.[6]

  • Verify Acid Concentration and Amount: The concentration and amount of the acid catalyst are critical. Using an insufficient amount of acid will result in incomplete protonation of the hydroxyl groups, slowing down the reaction.

    • Actionable Advice: Use concentrated sulfuric acid (98%) or hydrochloric acid (37%). A common molar ratio of diethanolamine to sulfuric acid is 1:1.8.[7] The addition of the acid to diethanolamine is highly exothermic, so it should be done slowly and with cooling.[5]

  • Improve Purification Technique: Morpholine is highly soluble in water, which can lead to significant losses during the workup.[8]

    • Actionable Advice: After neutralizing the reaction mixture with a strong base like sodium hydroxide, saturate the aqueous layer with solid NaOH or potassium carbonate to "salt out" the morpholine, reducing its solubility in water.[8] Subsequent extraction with a suitable organic solvent like cyclohexane can then be more effective.[8] Finally, careful fractional distillation is crucial for obtaining pure morpholine.

ParameterRecommended RangeRationale
Temperature 180 - 210 °CEnsures a sufficient reaction rate while minimizing degradation.[4]
Reaction Time ≥ 15 hoursAllows for the slow intramolecular cyclization to proceed to completion.[5]
DEA:H₂SO₄ Molar Ratio 1 : 1.8Provides sufficient acid to act as both a catalyst and a dehydrating agent.[7]

Table 1: Optimized Reaction Parameters for Morpholine Synthesis from Diethanolamine.

Problem 2: Excessive Foaming During the Reaction

Significant foaming can occur, especially when using sulfuric acid at temperatures above 170°C, which can be a safety hazard and lead to loss of material.[2]

Foaming is often caused by the vigorous evolution of water vapor and other gases from the viscous reaction mixture. The use of oleum (fuming sulfuric acid) instead of concentrated sulfuric acid can mitigate this issue as it is a more potent dehydrating agent and leads to a less corrosive reaction mixture.[2]

  • Actionable Advice:

    • Ensure slow and controlled heating of the reaction mixture.

    • Use a reaction vessel that is large enough to accommodate potential foaming (e.g., no more than half-full).

    • If possible, consider using oleum as the dehydrating agent, as it has been shown to reduce foaming.[2]

Problem 3: Formation of Byproducts

The formation of byproducts is a significant issue that can complicate purification and lower the yield.

  • N-ethylmorpholine: This is a more common byproduct in the industrial synthesis from diethylene glycol and ammonia, but it can also form in the diethanolamine route through side reactions.

  • Polymeric Materials: At high temperatures, intermolecular reactions can occur, leading to the formation of high-molecular-weight polymers.

  • Strict Temperature Control: Adhering to the optimal temperature range is crucial to minimize the formation of degradation and polymeric byproducts.

  • Use of Oleum: The use of oleum can lead to shorter reaction times, which can help to minimize the formation of byproducts.[2]

Experimental Protocols

Laboratory-Scale Synthesis of Morpholine from Diethanolamine using Hydrochloric Acid

This protocol is adapted from a well-documented laboratory procedure.[5]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide pellets (for drying)

  • Sodium metal (for final drying)

Procedure:

  • Acidification: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a condenser, add the diethanolamine. While cooling the flask in an ice bath, slowly add concentrated hydrochloric acid with stirring until the pH of the mixture is approximately 1. This process is highly exothermic.[5]

  • Dehydration: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[4][5]

  • Neutralization and Isolation: Allow the reaction mixture to cool to about 160°C and pour it into a heat-resistant dish to solidify. Once cooled, grind the solid morpholine hydrochloride and mix it thoroughly with calcium oxide.

  • Distillation: Transfer the mixture to a distillation apparatus and distill the crude morpholine.

  • Purification:

    • Dry the crude morpholine by stirring it with potassium hydroxide pellets for 30-60 minutes.

    • Decant the morpholine and perform a fractional distillation, collecting the fraction that boils between 126-129°C.[5]

G cluster_0 Reaction Setup cluster_1 Workup and Purification Acidification 1. Acidification of Diethanolamine with HCl (exothermic) Dehydration 2. Dehydration at 200-210°C for 15h Acidification->Dehydration Neutralization 3. Neutralization with CaO Dehydration->Neutralization Distillation 4. Distillation of Crude Morpholine Neutralization->Distillation Drying 5. Drying with KOH Distillation->Drying FractionalDistillation 6. Fractional Distillation (126-129°C) Drying->FractionalDistillation

Caption: Workflow for the laboratory synthesis of morpholine.

Safety Precautions

  • Handling Concentrated Acids: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Work in a well-ventilated fume hood. When diluting acids, always add the acid to water, never the other way around.

  • Exothermic Reactions: The addition of concentrated acid to diethanolamine is highly exothermic.[5] This step must be performed slowly and with adequate cooling to prevent the reaction from becoming uncontrollable.

  • High-Temperature Operations: Use a heating mantle with a temperature controller and a stirrer to ensure even and controlled heating. Be aware of the potential for foaming.[2]

References

  • Morpholine Preparation from Diethanolamine. (2022). YouTube. Retrieved from [Link]

  • Process of producing morpholine from diethanolamine. (1957). Google Patents.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Retrieved from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020). ResearchGate. Retrieved from [Link]

  • Dewatering catalyst and application thereof in preparing morpholine. (n.d.). Google Patents.
  • The Study on the Preparation of Morpholine. (n.d.).
  • Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfuric Acid. (n.d.). Standard Operating Procedure. Retrieved from [Link]

Sources

Troubleshooting low yield in 2-(Morpholin-2-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MORPH-2-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Polarity Trap"

You are likely experiencing low yield not because the reaction failed, but because you cannot get the molecule out of the flask.

2-(Morpholin-2-yl)ethan-1-amine is a highly polar, hydrophilic diamine.[1] It contains a secondary amine (in the morpholine ring, pKa ~8.4) and a primary amine (on the ethyl chain, pKa ~10.7). In standard aqueous workups, this molecule acts as a "water sponge," remaining fully solvated in the aqueous phase while you discard it with the waste.

This guide addresses the three critical failure points: Isolation (The Water Trap) , Reduction Efficiency , and Cyclization Control .

Module 1: Diagnostic Workflow

Before altering your synthesis, determine where the mass is being lost. Use this logic flow to diagnose the root cause.

DiagnosticFlow Start Start: Low Yield Observed CheckCrude Analyze Crude Reaction Mix (Before Workup) via LCMS/NMR Start->CheckCrude IsProductThere Is Product Peak Major? CheckCrude->IsProductThere YesProduct Reaction Worked. Issue is ISOLATION. IsProductThere->YesProduct Yes NoProduct Reaction Failed. Issue is CHEMISTRY. IsProductThere->NoProduct No WorkupCheck Did you use aqueous extraction (DCM/Water or EtOAc/Water)? YesProduct->WorkupCheck ChemistryCheck Identify Impurities NoProduct->ChemistryCheck Trap CRITICAL ERROR: Product lost in Aqueous Phase. Go to Module 2. WorkupCheck->Trap Yes Dimer Secondary Amine Dimer? (Reduction Issue) Go to Module 3. ChemistryCheck->Dimer M+ = 2x Product - NH3 Polymer Oligomers? (Cyclization Issue) Go to Module 4. ChemistryCheck->Polymer Broad Baseline

Figure 1: Decision tree for troubleshooting yield loss.[1] Most users fail at the "WorkupCheck" stage.

Module 2: Overcoming the "Water Trap" (Isolation)

The Problem: Standard organic solvents (DCM, EtOAc, Ether) cannot compete with water for this diamine. The partition coefficient (LogP) is likely negative.

Protocol A: The "Salting Out" & n-Butanol Extraction

Use this if you lack specialized resins.[1]

  • Basify: Adjust the aqueous reaction mixture to pH > 12 using 50% NaOH. (The molecule must be fully neutral).

  • Saturate: Add solid NaCl until the solution is saturated (salt stops dissolving). This disrupts the hydration shell (Hofmeister effect).

  • Extract: Perform 5x extractions using n-Butanol or Isopropanol:Chloroform (1:3) .

    • Note: n-Butanol has a high boiling point (117°C).[1] It is tedious to remove but effective.

  • Dry & Evaporate: Dry organic layer over Na₂SO₄. Evaporate. You may need to azeotrope with toluene to remove residual butanol.

Protocol B: The SCX "Catch and Release" (Recommended)

This is the Gold Standard for polar amine isolation.[1]

Mechanism: Strong Cation Exchange (SCX) resin binds the amine chemically, allowing you to wash away non-polar impurities and solvents, then "release" the pure amine.

StepActionRationale
1. Load Dissolve crude (or aqueous layer) in MeOH/Water. Load onto SCX-2 cartridge.[1]The amine (base) binds to the sulfonic acid residues on the silica.
2. Wash Flush column with 100% MeOH (3 column volumes).Washes away non-basic impurities and starting materials. Product stays bound.
3. Release Elute with 2M NH₃ in Methanol .The ammonia displaces your amine from the resin.
4. Isolate Concentrate the eluate under vacuum.Ammonia evaporates, leaving pure free-base amine.[1]

Module 3: Troubleshooting Nitrile Reduction

Context: If you are synthesizing this via the reduction of 2-(morpholin-2-yl)acetonitrile , you may encounter "poisoning" or dimerization.[1]

The Mechanism of Failure: During catalytic hydrogenation (e.g., Raney Ni, Pd/C), the intermediate imine can react with the newly formed amine to form a secondary amine dimer (2° Amine Dimer).

Corrective Protocol: Ammonia Suppression To prevent dimerization, the reaction solvent must be saturated with ammonia or contain an acid scavenger.

Recommended Conditions:

  • Catalyst: Raney Nickel (slurry in water/MeOH).[1] Warning: Pyrophoric.

  • Solvent: 7M NH₃ in Methanol.

  • Pressure: 50 psi H₂ (Parr shaker or autoclave).

  • Additive: If using Pd/C, add 1-2 equivalents of HCl or Acetic Acid to protonate the amine immediately upon formation, preventing it from attacking the imine.[1]

Module 4: Cyclization Control (Ring Formation)

Context: If you are building the ring from a linear precursor (e.g., N-(2-hydroxyethyl)-3-buten-1-amine or similar diols), yield loss often comes from intermolecular polymerization.[1]

The Fix: High Dilution Principle Intramolecular cyclization (forming the ring) competes with intermolecular reaction (forming a polymer).

  • Concentration: Run the reaction at 0.01 M to 0.05 M .

  • Addition Rate: If using a cyclizing agent (like TsCl or Ethylene Sulfate), add the reagent slowly to the amine solution (or vice versa) over 2-4 hours.[1]

  • Temperature: Lower temperatures (0°C) favor the kinetic intramolecular product over the thermodynamic polymer.

Frequently Asked Questions (FAQ)

Q: I see the product on LCMS, but after rotovap, the flask is empty. Is it volatile? A: The free base is likely moderately volatile, but usually not enough to vanish at 40°C/20mbar. However, if you are using a high-vacuum pump and heating, you might sublime it. Crucially , check your "water trap" on the rotovap. It likely bumped over or co-distilled with water. Always form the HCl or Boc-protected salt immediately after isolation for storage.[1]

Q: Can I use Boc-protection to help isolation? A: Yes, this is a superior strategy. Instead of isolating the free amine:

  • After the reaction, add Boc₂O (Di-tert-butyl dicarbonate) and NaOH directly to the crude aqueous mix.[1]

  • The amine will convert to the N-Boc derivative (carbamate).[1]

  • The N-Boc product is lipophilic.[1] You can now extract it easily with EtOAc or DCM.

  • Deprotect with 4M HCl/Dioxane only when you need the free amine.

Q: My reduction stopped at 50% conversion. Should I add more catalyst? A: No. Filter the mixture to remove the "poisoned" catalyst and add fresh catalyst. Nitrile reductions often generate byproducts that coat the active sites of heterogeneous catalysts.

References

  • SCX Purification of Polar Amines

    • Title: Solid-Phase Extraction (SPE) of Polar Amines.[1]

    • Source: Supelco/Sigma-Aldrich Technical Guides.[1]

    • Link:[1]

  • Nitrile Reduction Strategies

    • Title: Hydrogen
    • Source: Organic Process Research & Development (OPRD).
    • Link: (General Principles).

  • Morpholine Ring Synthesis

    • Title: A Simple, High Yielding Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines.[2][3][4]

    • Source:Journal of the American Chemical Society (via ChemRxiv/Organic Chemistry Portal).[1]

    • Link:[1]

  • Handling Water-Soluble Amines

    • Title: Isolation of hydrophilic diamines
    • Source: ResearchGate Community Discussions (Valid
    • Link:

Sources

Stability and degradation of 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride .[1][2][3] Unlike the more common N-substituted isomer (4-(2-aminoethyl)morpholine), this C-substituted derivative contains a secondary amine within the morpholine ring, significantly altering its reactivity and stability profile.[1][2][3]

Technical Support: this compound[1][2][3]

CAS Registry Number: 863012-89-9 (Free Base) | Salt Form: Dihydrochloride (2HCl) Chemical Classification: Heterocyclic Diamine / C-Substituted Morpholine Primary Hazard: Severe Hygroscopicity (Deliquescence) & Oxidation Sensitivity[1][2][3]

Part 1: Critical Storage & Handling

Strict adherence to these protocols is required to maintain reagent integrity.

Q: How should I store this compound long-term?

A: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Why? The dihydrochloride salt is extremely hygroscopic . Even minor exposure to atmospheric moisture will cause the crystalline solid to deliquesce into a viscous, sticky oil.[3] Once in solution, the rate of oxidative degradation accelerates.[3]

  • Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.[1][2][3]

Q: I opened the vial and it looks like a sticky gel/oil. Is it degraded?

A: Not necessarily, but it is compromised.

  • Diagnosis: This is likely deliquescence (physical change), not chemical decomposition.[3] The salt has absorbed enough atmospheric water to dissolve itself.[3]

  • Immediate Action: Do not use "as is" for stoichiometry-sensitive reactions (e.g., EDC/NHS couplings), as the molecular weight is now undefined due to excess water.

  • Recovery: See Protocol A (Azeotropic Drying) below to restore the solid form.[3]

Q: Can I store the free base?

A: We strongly advise against storing the free base.

  • Reasoning: The free base contains both a primary amine (tail) and a secondary amine (ring).[3] It acts as a "CO₂ sponge," rapidly forming carbamates upon air exposure.[3] It is also prone to oxidative coupling.[2][3] Always generate the free base in situ immediately before use.

Part 2: Stability & Degradation Mechanisms

This compound faces three primary degradation threats. Understanding these allows for better troubleshooting.

Mechanism 1: Deliquescence & Hydrolysis[1][2][3]
  • Process: The lattice energy of the dihydrochloride salt is easily overcome by the hydration energy of the two ammonium centers.

  • Impact: While the morpholine ring is hydrolytically stable, the presence of water creates a mobile phase that facilitates oxidation and allows the salt to interact with CO₂.

Mechanism 2: Oxidative Instability (Ring vs. Tail)
  • Secondary Amine (Ring): Unlike the tertiary amine in 4-substituted morpholines, the secondary amine at position 4 is susceptible to oxidation (forming nitrones) or

    
    -nitrosylation if nitrites are present.[1][2][3]
    
  • Primary Amine (Tail): Susceptible to oxidative deamination, leading to the formation of aldehydes and ammonia, causing the material to yellow/brown.[3]

Mechanism 3: Carbamate Formation[1][2][3]
  • Process:

    
    .
    
  • Observation: In NMR, this appears as a "ghost" peak or broadening of amine signals.[3] It is reversible with acid but interferes with accurate weighing.[2][3]

Visualizing the Instability Pathways

The following diagram illustrates the stress factors affecting the compound:

StabilityMap Compound 2-(Morpholin-2-yl) ethan-1-amine 2HCl Deliquescence Deliquescence (Sticky Oil Formation) Compound->Deliquescence Lattice Breakdown Oxidation Oxidative Degradation (Yellowing/Aldehydes) Compound->Oxidation N-Oxide/Imine Formation Carbamate Carbamate Salt (Weight Error) Compound->Carbamate Surface Exposure Moisture Atmospheric Moisture (H2O) Moisture->Compound Rapid Absorption Oxygen Oxygen (O2) Oxygen->Compound Slow Reaction CO2 Carbon Dioxide (CO2) CO2->Compound Reversible Reaction Deliquescence->Oxidation Facilitates

Caption: Primary degradation and physical state changes driven by environmental exposure.[1][2][3]

Part 3: Troubleshooting Guide

SymptomProbable CauseVerificationSolution
Material is a sticky oil/gum Hygroscopic water absorption (Deliquescence).[1][2][3]TGA (Thermogravimetric Analysis) or simply weight gain.[2][3]Perform Protocol A (Azeotropic Drying). Store in desiccator.
Material turned yellow/brown Oxidation of amines (likely trace aldehyde formation).[3]LC-MS (Look for M+16 or M-2 peaks).[1][2][3]Recrystallize from EtOH/Et₂O.[2][3] If severe, discard.[3]
Low yield in amide coupling Incorrect stoichiometry due to water weight or HCl interference.[2][3]qNMR (Quantitative NMR) with internal standard.[2][3]Use excess base (DIEA/NMM) to neutralize both HCl equivalents.[2][3]
"Ghost" peaks in NMR Carbamate formation (

adducts).[3]
Acidify NMR tube (add drop of

or

).[3] Peaks should disappear.
Degas solvents with Argon.[2][3][4]
Insoluble in DCM/THF Material is a salt (2HCl).[3]Solubility check in Water/Methanol.[2][3]Perform Protocol B (Free-basing) or use polar solvents (DMF/DMSO).[1][2][3]

Part 4: Validated Protocols

Protocol A: Recovery of "Sticky" Hygroscopic Salt (Azeotropic Drying)

Use this if your solid has turned into an oil due to moisture.[3]

  • Dissolve: Dissolve the oily residue in a minimum amount of anhydrous Methanol or Ethanol (just enough to make it flow).[3]

  • Add Entrainer: Add 10 volumes of Toluene (or Benzene, if safety permits) to the alcohol solution.

  • Evaporate: Rotary evaporate at 40-45°C. The toluene/alcohol/water azeotrope will carry off the moisture.[2][3]

  • Repeat: Repeat step 2-3 twice.

  • Final Dry: The material should foam up into a white solid.[3] Dry under high vacuum (<1 mbar) for 12 hours at room temperature.

  • Store: Immediately backfill with Argon and seal.

Protocol B: In-Situ Free Basing for Chemical Synthesis

Do not isolate the free base; generate it directly in the reaction vessel.[2]

  • Suspend: Suspend the 2HCl salt in the reaction solvent (e.g., DCM, DMF).

  • Neutralize: Add 2.2 - 2.5 equivalents of a tertiary base (e.g., DIPEA, TEA, NMM).

    • Note: You need 2 equivalents to neutralize the 2HCl, plus a slight excess to ensure the amine is nucleophilic.[3]

  • Verify: The suspension usually clears (if in DMF) or the salt character changes.

  • React: Add your electrophile immediately.

Protocol C: QC Check via NMR
  • Solvent:

    
     (easiest) or 
    
    
    
    (if looking for exchangeable protons).[1][2][3]
  • Key Signals (2HCl salt in

    
    ): 
    
    • 3.0 - 3.5 ppm: Multiplets corresponding to the morpholine ring protons (adjacent to N and O).[2][3]

    • 3.1 ppm: Triplet/Multiplet for the

      
       adjacent to the primary amine.[3]
      
    • Integration: Ensure the ratio of ring protons to tail protons matches.

    • Impurity Check: Look for a singlet ~8.0-9.0 ppm (aldehyde formyl proton) indicating oxidative degradation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1039721, 2-(Morpholin-2-yl)ethan-1-amine.[1][2][3] Retrieved from .[2]

  • ChemicalBook (2024). 4-(2-Aminoethyl)morpholine Properties and Handling (Analog Reference). Retrieved from .[2][3]

  • ScienceMadness (2007). Drying the water out of hygroscopic amine salts. Retrieved from .[2][3]

  • BenchChem (2025). The Versatility of Morpholine Derivatives in Organic Synthesis.[3] Retrieved from .[2]

  • MDPI (2023). Stability of Morpholin-2-one Derivatives and Handling of Morpholine Scaffolds.[1][2][3] Retrieved from .[2][3]

Sources

Technical Support Center: 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during experimentation.

Understanding the Molecule: A Senior Scientist's Perspective

This compound is a polar, small molecule featuring a morpholine ring and a primary amine, presented as a dihydrochloride salt. The presence of two hydrochloride moieties indicates that both the primary amine and the secondary amine in the morpholine ring are protonated. This salt form is typically chosen to enhance aqueous solubility and stability.[1] However, achieving the desired concentration in various solvent systems, especially for specific experimental or formulation needs, can still be a significant hurdle.

This guide will walk you through a logical, step-by-step process to systematically address and overcome these solubility issues, grounded in the fundamental principles of physical chemistry and formulation science.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving well in water, even though it's a salt?

A1: While the dihydrochloride salt form significantly enhances water solubility compared to the free base, several factors can still limit its dissolution. High concentrations can lead to saturation of the solution. Additionally, the presence of other solutes can affect solubility through the common ion effect or by altering the properties of the solvent.[2] The crystal lattice energy of the solid can also play a role; a more stable crystal structure will require more energy to break apart and dissolve.

Q2: I need to use this compound in a non-polar organic solvent for a reaction. What are my options?

A2: Direct dissolution in non-polar solvents is highly unlikely due to the polar, ionic nature of the dihydrochloride salt. The most effective strategy is to convert the salt to its free amine form.[3] This removes the ionic charges, making the molecule significantly less polar and more soluble in organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate. This is a standard procedure, particularly before use in organic synthesis, such as peptide coupling reactions.[3]

Q3: Can I just heat the solvent to improve solubility?

A3: Gentle warming can be an effective method to increase both the rate of dissolution and the solubility limit. However, this approach should be used with caution. Excessive heat can lead to the degradation of the compound. It is crucial to first determine the thermal stability of this compound before employing heat as a primary solubilization method.

Q4: What is the expected pH of a solution of this compound in water?

A4: When dissolved in neutral water, the dihydrochloride salt of a weak base will produce an acidic solution. This is due to the hydrolysis of the protonated amine groups, which act as weak acids and release H+ ions into the solution. The exact pH will depend on the concentration and the pKa values of the two amine groups.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you are encountering solubility issues with this compound, follow this systematic troubleshooting workflow.

Caption: Decision workflow for troubleshooting solubility issues.

Protocol 1: Solubility Enhancement in Aqueous Systems via pH Adjustment

Scientific Rationale: 2-(Morpholin-2-yl)ethan-1-amine is a dibasic compound. As a dihydrochloride salt, both amine groups are protonated. The solubility of amine salts is highly dependent on the pH of the solution.[4][5] By adjusting the pH, you can shift the equilibrium between the charged (more soluble) and uncharged (less soluble) forms of the molecule. For a compound with two basic centers, the solubility will be highest at a pH where both amines are protonated and lowest at a pH where both are deprotonated.

Step-by-Step Methodology:

  • Prepare a Suspension: Add the desired amount of this compound to your aqueous buffer or water to create a suspension.

  • Initial pH Measurement: Measure the initial pH of the suspension. It will likely be acidic.

  • pH Adjustment:

    • To increase solubility , you will generally want to ensure the pH is low enough to keep both amines fully protonated. Since it is already a dihydrochloride salt, the initial pH may be optimal.

    • If you need to work at a higher pH for your experiment, be aware that as you add a base (e.g., NaOH), you will start to deprotonate the amine groups, which will likely decrease the solubility and may cause the free base to precipitate.

  • Observation and Equilibration: After each addition of acid or base, stir the solution thoroughly and allow it to equilibrate. Observe for dissolution of the solid.

  • Final pH Check: Once the compound is dissolved (or the desired pH is reached), re-measure and record the final pH.

Data Presentation: Expected pH-Solubility Profile

pH RangeDominant SpeciesExpected Relative Aqueous Solubility
Highly Acidic (e.g., pH < 2)Diprotonated (Salt Form)High
Mid-range pHMonoprotonated / MixtureIntermediate to Low
Basic (e.g., pH > 10)Neutral Free BaseVery Low
Protocol 2: Utilizing Co-solvents for Enhanced Solubility

Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[7] This can help to solvate the less polar parts of the molecule, thereby improving overall solubility.

Step-by-Step Methodology:

  • Prepare an Aqueous Suspension: Create a suspension of your compound in the primary aqueous solvent as described previously.

  • Select a Co-solvent: Choose a polar, water-miscible organic solvent. Common choices include:

    • Ethanol

    • Methanol

    • Propylene Glycol

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)[3]

  • Titrate with the Co-solvent: Slowly add the co-solvent to the suspension while stirring continuously.

  • Observe Dissolution: Monitor for the dissolution of the solid material.

  • Determine the Optimal Ratio: Note the minimum amount of co-solvent required to achieve complete dissolution. Be mindful that high concentrations of organic solvents can be detrimental to certain biological experiments.

Data Presentation: Common Co-solvent Systems

Co-solventTypical Starting Concentration (% v/v)Considerations
Ethanol5-20%Generally well-tolerated in many biological systems.
DMSO1-10%A very strong solvent, but can have cellular effects.
Propylene Glycol10-30%Often used in pharmaceutical formulations.[8]
Protocol 3: Conversion to Free Amine for Organic Solvent Solubility

Scientific Rationale: To dissolve the compound in non-polar organic solvents, the ionic hydrochloride salt must be neutralized to the less polar free amine. This is achieved by reacting the salt with a base.

Step-by-Step Methodology:

  • Dissolve the Salt: Dissolve the this compound in a minimal amount of water.

  • Add a Base: Add a suitable base to the aqueous solution. A common choice is a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Add the base dropwise until the solution is basic (test with pH paper or a pH meter, aiming for a pH > 10).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine into a water-immiscible organic solvent such as:

    • Dichloromethane (DCM)

    • Chloroform

    • Ethyl Acetate Repeat the extraction 2-3 times to ensure complete recovery.

  • Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the free amine, which should now be soluble in your desired organic solvent.

Advanced Strategies

For particularly challenging solubility problems, more advanced formulation techniques may be necessary. These are often employed in later-stage drug development:

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of molecules.[9][10] The hydrophobic interior of the cyclodextrin can encapsulate the less polar parts of the guest molecule, while the hydrophilic exterior maintains water solubility.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.[11] Techniques like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions, which often have higher apparent solubility and faster dissolution rates than their crystalline counterparts.

  • Co-crystals: Forming a co-crystal with a suitable co-former can alter the crystal lattice and improve physicochemical properties, including solubility.[12][13]

References

  • Viziscience. (2025, April 25). How pH Affects Solubility of Salts AP Chemistry Unit 8. YouTube. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. Retrieved from [Link]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Morpholineethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025, August 7). Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2016, October 13). How to increase the solubility of practically insoluble raw materials? Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 1-(morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). Retrieved from [Link]

  • PubChem. (n.d.). (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of scaling up this crucial synthesis. Morpholine is a vital heterocyclic compound, serving as a building block in pharmaceuticals, a corrosion inhibitor, and an essential component in agrochemicals.[1][2] However, transitioning its synthesis from the laboratory bench to pilot or industrial scale presents significant challenges in yield, purity, and safety.

This guide is structured to address the specific, practical issues you may encounter. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and develop a robust, scalable process.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the scale-up of morpholine synthesis, particularly focusing on the industrial standard method: the acid-catalyzed dehydration of diethanolamine (DEA).

Q1: My reaction yield is consistently low or the reaction has stalled. What are the primary causes and how can I fix this?

Answer: Low yield is the most frequent challenge in scaling up the dehydration of diethanolamine. The root cause often lies in suboptimal control over reaction equilibrium and kinetics. Let's break down the potential factors:

  • Inadequate Temperature Control: This is the most critical parameter. The dehydration of DEA requires high temperatures, typically in the range of 180-210°C, to proceed efficiently.[3]

    • Causality: At a kinetic level, insufficient temperature fails to provide the necessary activation energy for the cyclization reaction. Thermodynamically, the reaction is an equilibrium. High temperatures facilitate the removal of the water byproduct, driving the reaction forward according to Le Châtelier's principle. A temperature drop of just 10-15°C can reduce the yield by over 10%.[3][4]

    • Solution: Use a calibrated high-temperature thermometer and a reliable heating system (e.g., heating mantle with a temperature controller, oil bath). Ensure uniform heating across the larger reactor volume, as localized cold spots can significantly hinder the overall conversion.

  • Insufficient Reaction Time: The dehydration process is inherently slow.

    • Causality: Lab-scale experiments that appear complete in a few hours may not translate directly to larger volumes. Heat and mass transfer limitations in a large reactor can slow the reaction rate.

    • Solution: For the DEA route, ensure the reaction runs for at least 15 hours at the optimal temperature to reach completion.[3][4] Monitor the reaction progress by sampling and analyzing for residual DEA.

  • Inefficient Water Removal: The presence of water, a primary byproduct, can inhibit the forward reaction.

    • Causality: As an equilibrium-driven process, the accumulation of water in the reaction vessel will push the equilibrium back towards the starting materials.

    • Solution: On a larger scale, ensure your distillation or water-trapping apparatus (e.g., a Dean-Stark trap) is sized appropriately to handle the increased volume of water produced. Efficient and continuous removal is key to maximizing yield.[5]

  • Improper Acid Concentration: The concentration of the acid catalyst (typically sulfuric acid) is crucial.

    • Causality: The acid protonates the hydroxyl groups of DEA, facilitating their departure as water. Too little acid results in a slow, incomplete reaction. Too much acid can lead to excessive charring and the formation of unwanted side products, which complicates purification and lowers the yield of the desired product.[3]

    • Solution: Carefully verify the concentration and stoichiometry of the acid used. The addition should be slow and controlled, especially on a large scale, due to the highly exothermic nature of the mixing.[3]

Troubleshooting_Low_Yield start Low Yield or Stalled Reaction cause1 Inadequate Temperature (Below 180°C) start->cause1 cause2 Insufficient Reaction Time (<15 hours) start->cause2 cause3 Inefficient Water Removal start->cause3 cause4 Improper Acid Concentration start->cause4 sol1 Solution: Use calibrated high-temp thermometer. Ensure uniform heating at 180-210°C. cause1->sol1 sol2 Solution: Extend reaction time. Monitor progress via sampling. cause2->sol2 sol3 Solution: Scale up distillation/trapping apparatus. Ensure continuous water removal. cause3->sol3 sol4 Solution: Verify acid stoichiometry. Control addition rate to manage exotherm. cause4->sol4

Caption: Troubleshooting workflow for low yield in morpholine synthesis.
Q2: My final product is a dark, viscous liquid with significant impurities. How can I improve selectivity and purity?

Answer: The formation of side products and colored impurities is a common issue, especially when high temperatures are involved. Improving selectivity requires careful control of reaction parameters.

  • Side Reactions from Overheating: Excessively high temperatures can cause charring and polymerization of starting materials or the product itself.

    • Causality: At temperatures above the optimal range, undesired elimination and condensation reactions occur at a higher rate, leading to high-molecular-weight byproducts that are often colored and viscous.[3]

    • Solution: Maintain strict temperature control within the 180-210°C window. Avoid "hot spots" in the reactor by ensuring efficient stirring, which becomes more critical with increasing vessel size.

  • Catalyst Deactivation: The catalyst can be poisoned or fouled, leading to reduced efficiency and potential side reactions.

    • Causality: Impurities in the diethanolamine or ammonia feedstock can adsorb to the catalyst surface, blocking active sites. High-molecular-weight byproducts can also coat the catalyst, rendering it inactive.[5]

    • Solution: Ensure high purity of all starting materials.[5] If using a solid catalyst, consider implementing a regeneration cycle or a guard bed to capture impurities before they reach the main catalyst bed.

  • Competing Side Reactions (in Palladium-Catalyzed Routes): When synthesizing substituted morpholines via Pd-catalyzed carboamination, side reactions are a frequent problem.

    • Causality: The use of electron-poor aryl halides can promote competing reactions like Heck arylation, leading to a complex mixture of products.[3]

    • Solution: This reaction class works best with electron-rich or electron-neutral aryl halides. If you must use an electron-deficient substrate, optimization of the ligand, base, and solvent system is critical to favor the desired carboamination pathway.

Q3: I'm having difficulty isolating the final product. The extraction is inefficient. What's the issue?

Answer: Product isolation challenges often stem from morpholine's physical properties, particularly its miscibility with water.

  • High Water Solubility: Morpholine is water-soluble, which makes it difficult to extract efficiently from an aqueous workup using organic solvents.[6]

    • Causality: The nitrogen and oxygen heteroatoms in the morpholine ring readily form hydrogen bonds with water, leading to high solubility.

    • Solution: To break the morpholine-water interaction, you can "salt out" the product. Add solid sodium hydroxide (NaOH) flakes to the aqueous solution until it is saturated. This increases the ionic strength of the aqueous layer, significantly reducing the solubility of the organic morpholine and often causing it to separate as a distinct layer.[6] Subsequent extraction with a suitable solvent like cyclohexane can then be performed.

  • Hygroscopic Nature: The purified product can readily absorb moisture from the atmosphere.

    • Causality: The same hydrogen-bonding capability that makes it water-soluble also makes it hygroscopic.

    • Solution: After initial extraction, the crude product should be thoroughly dried using a strong drying agent like potassium hydroxide (KOH) before the final purification step.[3] Final purification is typically achieved by careful fractional distillation.

ParameterIssueCausalityRecommended Solution
Work-up Poor extraction efficiencyHigh water solubility of morpholineSaturate the aqueous layer with solid NaOH to "salt out" the product before extraction.[6]
Purification Product reabsorbs waterHygroscopic nature of morpholineDry the crude organic phase thoroughly with KOH pellets before performing fractional distillation.[3]
Scale-up Fire/handling hazardsUse of large volumes of flammable solventsAvoid column chromatography on a large scale. Prioritize extraction, crystallization, or trituration for purification.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns I need to be aware of when scaling up morpholine synthesis?

A1: Safety is paramount. Scaling up introduces hazards that may not be apparent at the lab scale.

  • Thermal Runaway: The addition of concentrated strong acids to diethanolamine is a strongly exothermic process.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if the addition is too fast. Solution: Ensure your reactor has an adequate cooling system (e.g., a cooling jacket) and that you have a plan for emergency cooling. The acid must be added slowly and in a controlled manner with continuous monitoring of the internal reaction temperature.[8]

  • Pressure Buildup: The reaction generates water vapor and potentially other gases. Solution: Avoid using needles for gas outletting on a large scale as they can easily clog and lead to excessive pressure.[7] Use appropriately sized gas inlet/outlet adapters that allow for better gas flow and can vent pressure rapidly if needed.[7]

  • Chemical Hazards: Morpholine itself is a flammable and corrosive liquid.[3][9] The large quantities of solvents and reagents used in scale-up increase fire and exposure risks.[7][10] Solution: The facility itself must be designed for handling these materials at scale. This includes H-class (High Hazard) occupancy ratings, proper ventilation, multiple points of egress, and electrically classified equipment to prevent sparks.[10]

Scale_Up_Safety cluster_considerations Key Scale-Up Considerations lab Lab Scale (<1L) thermo Heat Management (Exotherms) lab->thermo pressure Pressure Control lab->pressure equipment Equipment Sizing (Reactor, Vents, Purification) lab->equipment safety Facility & Chemical Safety (Ventilation, Fire, Exposure) lab->safety pilot Pilot / Production Scale thermo->pilot pressure->pilot equipment->pilot safety->pilot caption Logical flow from lab to production scale.

Caption: Logical flow from lab to production scale.
Q2: Are there "greener" or more modern synthesis routes suitable for scale-up?

A2: Yes, significant research has focused on developing more efficient and environmentally friendly methods. One of the most promising is the reaction of 1,2-amino alcohols with ethylene sulfate.[4][11]

  • Mechanism: This is a simple, high-yielding, one or two-step protocol that uses inexpensive reagents (ethylene sulfate and tBuOK). It proceeds via a clean SN2 reaction to achieve mono-alkylation, followed by an intramolecular cyclization.[12]

  • Advantages for Scale-up: This method avoids the use of strong acids and very high temperatures associated with the DEA route. It has been successfully demonstrated on a >50 gram scale and is notable for its ability to selectively mono-alkylate primary amines, which is a significant challenge in other methods.[12][13] This route offers considerable environmental and safety benefits over traditional industrial processes.[13]

Q3: What are the key differences in equipment I should consider when moving from a lab to a pilot plant?

A3: The equipment needs change dramatically with scale.

  • Reactor: The flask volume must be at least twice the total volume of all added substances to accommodate mixing, foaming, or gas evolution.[8] Materials of construction become critical to handle corrosive reagents at high temperatures.

  • Ventilation: A standard laboratory fume hood may be insufficient. Larger equipment can disrupt airflow, and the quantity of potential vapor release is much higher.[7] A robust building exhaust system, potentially on an emergency generator, is required.[10]

  • Purification: As mentioned, large-scale column chromatography is often impractical and hazardous.[7] You should plan for purification via fractional distillation, crystallization, or large-scale extraction units.

Section 3: Protocols & Methodologies

Protocol 1: General Protocol for Morpholine Synthesis via Dehydration of Diethanolamine

This protocol is a generalized representation and must be adapted and optimized for specific equipment and scales. A thorough safety review is mandatory before implementation.

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a heating mantle connected to a temperature controller, a thermocouple to monitor internal temperature, and a distillation head connected to a condenser and receiving flask (or a Dean-Stark trap).

  • Charging Reagents: Charge the reactor with diethanolamine (DEA). The reactor should not be more than half full.[8]

  • Acid Addition (Critical Step): Begin stirring and slowly add concentrated sulfuric acid. This step is highly exothermic. [3] The addition rate must be controlled to keep the internal temperature manageable. Cooling may be required.

  • Heating and Reaction: Once the acid addition is complete, begin heating the mixture to 180-210°C.[3] Water will begin to distill off as the reaction proceeds.

  • Reaction Monitoring: Maintain the temperature and continue the reaction for at least 15 hours, or until the theoretical amount of water has been collected.[3][4]

  • Neutralization and Work-up: Cool the reaction mixture. Slowly and carefully neutralize the excess acid with a strong base, such as a concentrated NaOH solution.

  • Isolation: As described in the troubleshooting section, saturate the aqueous mixture with solid NaOH to salt out the morpholine.[6] Separate the organic layer.

  • Drying and Purification: Dry the crude morpholine layer with solid KOH pellets.[3] Filter off the drying agent and purify the liquid by fractional distillation under atmospheric or reduced pressure.

Dehydration_Pathway DEA Diethanolamine HN(CH₂CH₂OH)₂ Morpholine Morpholine C₄H₉NO DEA->Morpholine  H₂SO₄ (catalyst)  180-210°C, -2H₂O Water Water (2 H₂O)

Caption: Dehydration of diethanolamine to morpholine.

References

  • Scale-up Reactions - Division of Research Safety. (2019). University of Illinois. [Link]

  • Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. [Link]

  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). PMC. [Link]

  • Uncovering The Benefits and Risks of Morpholine. (2023). Alpha Chemical Co. [Link]

  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020). ResearchGate. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. [Link]

  • Large-scale oligo synthesis: Scaling-up requirements. (n.d.). CRB. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). MDPI. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

Sources

Technical Support Center: Reaction Monitoring of 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2-(morpholin-2-yl)ethan-1-amine dihydrochloride. This highly polar, difunctional amine salt presents unique challenges in TLC analysis. This document is structured to provide both foundational knowledge through frequently asked questions and advanced, actionable solutions in a comprehensive troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound starting material not moving from the baseline on my silica TLC plate?

A: This is the most common issue encountered. As a dihydrochloride salt, your starting material is extremely polar and likely exists in a protonated, ionic state. Standard silica gel (SiO₂) is also highly polar and acidic. The positively charged amine salt will bind very strongly to the negatively charged surface of the silica gel via powerful electrostatic interactions, preventing it from being effectively moved by most common, less polar mobile phases.[1][2][3] Essentially, it remains "stuck" at the origin.

Q2: What is a good starting mobile phase (eluent) for this compound?

A: Due to the high polarity of the analyte, a highly polar mobile phase is required. A common starting point for polar amines is a mixture of a polar organic solvent with a basic modifier to neutralize the acidic silica and deprotonate the amine salt, thereby reducing its affinity for the stationary phase. A recommended starting system is Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) in a ratio of 8:2:0.2 . You may need to adjust the methanol concentration to optimize the Rf value.

Q3: My compound is not UV active. How can I visualize it on the TLC plate?

A: 2-(Morpholin-2-yl)ethan-1-amine lacks a significant chromophore for UV visualization. Therefore, a chemical staining agent is necessary. The two most effective stains for this primary amine are:

  • Ninhydrin stain: This is highly specific for primary and secondary amines, typically producing a characteristic pink or purple spot upon heating.[4][5][6][7]

  • Potassium Permanganate (KMnO₄) stain: This is a general-purpose oxidizing stain that reacts with many functional groups, including amines, and will typically show a yellow-brown spot on a purple background.[5][8][9]

Q4: What does the Rf value tell me and what is a "good" Rf?

A: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a measure of a compound's affinity for the stationary phase versus the mobile phase.[10] For effective separation and reaction monitoring, you want your starting material and product to have distinct Rf values, ideally between 0.2 and 0.8.[10] An Rf of 0 indicates the spot did not move, while an Rf close to 1 means it moved with the solvent front, indicating poor separation.[11]

Comprehensive Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-effect framework, providing logical steps to resolve them.

Problem 1: All spots (starting material, reaction mixture, product) remain at the baseline (Rf ≈ 0).
  • Underlying Cause: The mobile phase is not polar enough to overcome the strong interaction between your polar amine salt and the polar silica gel stationary phase.[1][2] The basicity of the eluent may also be insufficient to deprotonate the amine hydrochloride.

  • Solutions:

    • Increase Mobile Phase Polarity: Systematically increase the proportion of the most polar component in your eluent system. For a DCM/MeOH/NH₄OH system, increase the methanol content. For example, move from an 8:2:0.2 ratio to 7:3:0.2.

    • Increase Basicity: Increase the amount of ammonium hydroxide or another amine base (like triethylamine, TEA) in your mobile phase. This helps to neutralize the acidic sites on the silica gel and ensures your amine is in its less polar, free-base form, allowing it to migrate further up the plate.

    • Alternative Solvent Systems: Consider highly polar solvent systems. A table of suggested systems is provided below.

Mobile Phase SystemRatio (v/v/v)Target AnalytesNotes
Dichloromethane : Methanol : NH₄OH8 : 2 : 0.2Polar AminesGood starting point. Adjust MeOH for polarity.
Chloroform : Methanol : Acetic Acid7 : 2.5 : 0.5Amines, Amino AlcoholsThe acid can help with spot shape but may require optimization.
Ethyl Acetate : Methanol : TEA9 : 1 : 0.1Moderately Polar AminesTEA serves as the basic modifier.
n-Butanol : Acetic Acid : Water4 : 1 : 1Highly Polar CompoundsA very polar system, often used for amino acids.
Problem 2: Spots are streaking or "tailing" up the plate.
  • Underlying Cause: This is a classic sign of overloading the TLC plate or strong, non-ideal interactions between the analyte and the stationary phase. For basic amines, this often happens due to the acidic nature of the silica gel, causing the spot to smear as it moves.

  • Solutions:

    • Spot Dilute Samples: Prepare a more dilute solution of your reaction mixture for spotting. Overconcentration is a primary cause of streaking.

    • Use a Basic Modifier: As with low Rf values, adding a small amount of a base like ammonium hydroxide or triethylamine to your eluent is crucial. This saturates the acidic sites on the silica, leading to more symmetrical, round spots.

    • Spotting Technique: Apply the sample as a very small, concentrated spot. Allow the solvent to fully evaporate between applications to keep the initial spot size minimal.[2]

  • Troubleshooting Workflow for Streaking

    G Start Streaking Observed on TLC Plate Check_Conc Is the sample solution highly concentrated? Start->Check_Conc Dilute Dilute the sample and re-spot Check_Conc->Dilute Yes Check_Base Is a basic modifier (e.g., NH4OH, TEA) in the eluent? Check_Conc->Check_Base No Dilute->Check_Base Add_Base Add 1-2% base to the eluent Check_Base->Add_Base No Check_Spotting Review spotting technique Check_Base->Check_Spotting Yes Add_Base->Check_Spotting Improve_Spotting Apply smaller spots; allow solvent to dry completely Check_Spotting->Improve_Spotting Technique can be improved End Resolved: Symmetrical Spots Check_Spotting->End Technique is optimal Improve_Spotting->End

    Figure 1. Logic diagram for troubleshooting TLC spot streaking.
Problem 3: No spots are visible after staining.
  • Underlying Cause: This can be due to several factors: the compound concentration is too low, the stain is inactive, or the staining procedure was not performed correctly.

  • Solutions:

    • Concentration Check: Spot a more concentrated sample. If monitoring a reaction, ensure enough time has passed for a detectable amount of product to form or starting material to be consumed.

    • Stain Viability: Prepare fresh stain. Ninhydrin and KMnO₄ solutions can degrade over time. Always store them properly as recommended. For instance, KMnO₄ solutions should be stored in a dark bottle at 4°C and discarded if the solution turns green.[6]

    • Proper Staining Technique:

      • Ninhydrin: After dipping or spraying, the plate must be heated gently with a heat gun until the spots appear.[5][6][7] Overheating can char the plate and obscure the results.

      • KMnO₄: Ensure the plate is completely dry of the eluent before staining to avoid smears.[4] Yellow spots will appear against the purple background as the permanganate is consumed by oxidizable compounds.

Problem 4: The Rf values of the starting material and product are too close to resolve.
  • Underlying Cause: The chosen mobile phase does not have sufficient selectivity to differentiate between the two compounds.

  • Solutions:

    • Change Solvent Composition: The most effective approach is to change the solvent system. If you are using a DCM/MeOH mixture, try switching to a system with different chemical properties, such as Ethyl Acetate/Hexane/TEA or a system containing acetonitrile. The goal is to exploit different intermolecular interactions.

    • Use a Co-spot: A "co-spot" lane is essential for confirming reaction progress. In this lane, you spot both the starting material and the reaction mixture at the same point. If the product and starting material are different, you should see two distinct spots. If they are the same, you will see a single, potentially elongated spot.

Experimental Protocols

Protocol 1: Standard TLC Monitoring Procedure
  • Plate Preparation: Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your starting material and your reaction mixture in a suitable volatile solvent (e.g., methanol).

  • Spotting: Use a capillary tube to apply small, separate spots of the starting material (SM), reaction mixture (Rxn), and a co-spot (Co) on the origin line. Ensure spots are small and do not diffuse into each other.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 8:2:0.2 DCM:MeOH:NH₄OH). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization: Proceed to the staining protocol below.

  • TLC Workflow Diagram

    G A 1. Prepare & Spot Plate (SM, Rxn, Co-spot) B 2. Develop Plate in Chamber A->B C 3. Dry Plate & Mark Solvent Front B->C D 4. Stain Plate (e.g., Ninhydrin) C->D E 5. Gentle Heating D->E F 6. Analyze R_f Values & Reaction Progress E->F

    Figure 2. Standard workflow for TLC reaction monitoring.
Protocol 2: Preparation and Use of Ninhydrin Stain
  • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[5] Store in a well-sealed container.

  • Application: After developing and thoroughly drying the TLC plate, quickly dip it into the ninhydrin solution using forceps or spray the plate evenly with the solution in a fume hood.

  • Development: Gently heat the plate with a heat gun. Primary amines will typically develop as pink-to-purple spots.[7] Circle the spots with a pencil immediately, as the color can fade over time.[7]

Protocol 3: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
  • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8] Store in a dark bottle in the refrigerator.

  • Application: Dip the dried TLC plate into the stain solution or spray it.

  • Development: No heating is required. Oxidizable compounds will appear as yellow or brown spots on a purple/pink background.[9] The background color will fade over time.

References

  • Quora. (2021). In thin-layer chromatography, are the polar components in the solvent more attracted to the stationary phase or the mobile phase? Retrieved from [Link]

  • REACH Devices, LLC. TLC stains. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Retrieved from [Link]

  • Unknown Source. Thin Layer Chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. TLC Stains. Retrieved from [Link]

  • Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. Retrieved from [Link]

  • PubChem. 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). R F values of polyamines on calcium sulfate and silica gel coatings using different solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Sciencemadness.org. (2020). TLC of amine hydrochloride salt. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities. Retrieved from [Link]

  • Reddit. (2025). TLC Solvent for Very Polar Molecule. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2022). Troubleshooting on thin-layer chromatography (TLC) of fructan-type carbohydrates? Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Reddit. (2020). Silly question - but do hydrochloride salts run on a TLC? r/chemistry. Retrieved from [Link]

  • University of Toronto Scarborough, Chemistry Online. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: 2-(Morpholin-2-yl)ethan-1-amine 2HCl Stability Guide

[1][2]

Executive Summary: The pH-Stability Nexus

This compound contains two basic nitrogen centers: a secondary amine within the morpholine ring and a primary amine on the ethyl side chain.[1][2] Its stability is strictly governed by protonation state.[1][2]

  • pH < 7 (Acidic): STABLE. The molecule exists as a dication (

    
     and 
    
    
    ).[1][2] Protonation protects the nitrogen lone pairs from oxidation.[1][2]
  • pH > 8 (Basic): UNSTABLE. Deprotonation exposes free amine lone pairs, leading to rapid oxidative degradation (N-oxide formation) and carbamate formation upon exposure to atmospheric

    
    .[1][2]
    

Chemical Speciation & Properties Matrix

PropertyAcidic State (pH < 6.[1][2]0)Physiological State (pH 7.0–7.[1][2]4)Alkaline State (pH > 9.[1][2]0)
Dominant Species Dication (

)
Mixture (

)
Free Base (

)
Solubility High (>100 mM in water)HighLow (Risk of oiling out)
Oxidative Stability High (Inert)ModerateLow (Air Sensitive)
Appearance Clear/Colorless SolutionClearYellow/Brown (if oxidized)
Storage Recommendation -20°C, DesiccatedUse immediatelyDo not store

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: Why did my stock solution turn yellow/brown after adjusting the pH to 10? A: You are observing oxidative degradation .[1][2]

  • Cause: At pH > 9, the morpholine secondary amine (pKa ~8.[2]4) and the ethylamine primary amine (pKa ~10.[1][2]7) deprotonate.[1][2] The resulting free base possesses lone electron pairs that react with dissolved oxygen to form N-oxides and radical intermediates.[1][2]

  • Solution:

    • Always degas buffers with Nitrogen (

      
      ) or Argon before use.[1][2]
      
    • Add antioxidants (e.g., 1 mM Ascorbic acid or DTT) if the assay permits.[2]

    • Perform pH adjustments on ice to slow reaction kinetics.

Issue 2: Precipitation/Cloudiness

Q: I prepared a 100 mM stock in water, but it became cloudy when I added NaOH. A: This is the "Free Base Crash-Out" effect.[1][2]

  • Cause: The dihydrochloride salt is highly polar and water-soluble.[1][2] As you neutralize the HCl with NaOH, you generate the neutral free base species.[2] The free base is significantly more lipophilic and less soluble in water than the salt form.[2]

  • Solution:

    • Reduce the stock concentration (try < 50 mM).[1][2]

    • Use a cosolvent (e.g., 5-10% DMSO) before adjusting pH to maintain solubility of the neutral species.[1][2]

Issue 3: Inconsistent Potency in Assays

Q: My compound shows lower activity after sitting on the benchtop for 4 hours. A: This is likely due to Carbamate Formation .[1][2]

  • Cause: Primary amines react reversibly with atmospheric

    
     to form carbamates (
    
    
    ).[1][2] This alters the charge and binding properties of the molecule.[2]
  • Solution:

    • Keep stock solutions capped tightly.[1][2]

    • Use buffers with high buffering capacity (e.g., HEPES, MOPS) rather than unbuffered water to prevent local pH shifts that favor carbamate stability.[1][2]

Visualizing the Instability Pathway

The following diagram illustrates the transition from the stable salt form to the unstable free base and subsequent degradation products.

StabilityPathwaycluster_0Safe Zonecluster_1Danger ZoneSaltDihydrochloride Salt(pH < 6)[Stable Dication]FreeBaseFree Base Species(pH > 9)[Reactive Neutral]Salt->FreeBaseDeprotonation(+ NaOH)OxidationN-Oxides & Radicals(Yellow/Brown)FreeBase->OxidationAir Oxidation(+ O2)CarbamateCarbamate Adduct(+ CO2)FreeBase->CarbamateAtmospheric CO2

Caption: Figure 1. pH-dependent speciation pathway.[1][2] Deprotonation exposes the amine to oxidation and carbamylation.[2]

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution

Use this protocol to maximize shelf-life.

  • Weighing: Weigh the dihydrochloride salt quickly (hygroscopic).

  • Solvent: Dissolve in 0.1 M HCl or Water (The salt is naturally acidic; dissolving in water will yield a pH ~4-5).[1][2]

  • Concentration: Aim for 10–50 mM.

  • Aliquot: Divide into single-use vials (avoid freeze-thaw cycles).

  • Storage: Store at -20°C. Stability: >6 months.

Protocol B: pH Adjustment for Biological Assays

Use this protocol immediately before experiment.

  • Thaw: Thaw one aliquot of stock solution on ice.

  • Buffer Prep: Prepare your assay buffer (e.g., PBS, HEPES pH 7.4). Degas the buffer for 15 mins under vacuum or bubble with

    
    .
    
  • Dilution: Dilute the acidic stock directly into the large volume of buffered media.

    • Why? Adding a small amount of acidic stock to a large volume of strong buffer instantly adjusts the pH to 7.4 without passing through localized high-pH zones (which happens if you add NaOH directly to the stock).[1][2]

  • Usage: Use within 2–4 hours.

Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues during your workflow.

TroubleshootingTreeStartProblem DetectedColorYellow/Brown Color?Start->ColorPrecipCloudiness/Precipitate?Start->PrecipOxidizedCause: Oxidation(High pH + Air)Color->OxidizedYesSolubilityCause: Free Base Crash-Out(pH > pKa)Precip->SolubilityYesFixOxAction: Use fresh stock.Degas buffers.Keep pH < 8 if possible.Oxidized->FixOxFixSolAction: Add 5% DMSO.Lower Concentration.Check pH.Solubility->FixSol

Caption: Figure 2. Diagnostic flowchart for common stability issues.

References

  • PubChem. this compound (CID 4129318).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Lide, D. R. CRC Handbook of Chemistry and Physics.[2] (Dissociation constants of organic amines).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry.[2] (Mechanisms of amine oxidation and carbamate formation).

Technical Support Center: Catalyst Selection for Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers optimizing morpholine ring formation . It moves beyond basic textbook definitions to address the specific catalytic challenges encountered in drug discovery and process chemistry.

Current Status: Operational Support Tier: Senior Application Scientist (L3) Topic: Efficient Cyclization Strategies (Acid-Mediated vs. Transition Metal-Catalyzed)

Catalyst Selection Matrix: The "Right Tool" Philosophy

Before troubleshooting, ensure you have selected the correct catalytic system for your substrate's sensitivity and your scale.

Methodology Primary Catalyst Class Best For... Key Limitation
Dehydrative Cyclization Brønsted Acids (H₂SO₄, HCl, TsOH)Bulk Scale / Simple Substrates. Low cost; ideal for unfunctionalized morpholine production.Poor FG Tolerance. Harsh conditions (160–200°C) cause charring and decompose sensitive groups (esters, nitriles).
Hydrogen Borrowing (Autotransfer) Ruthenium/Iridium Complexes (e.g., [Ru(p-cymene)Cl₂]₂, Cp*Ir)Green Chemistry / Atom Economy. Forms rings from diols + amines with water as the only byproduct. High FG tolerance.Catalyst Poisoning. Sensitive to oxidation and steric bulk; requires inert atmosphere.
Intramolecular Etherification Lewis Acids (In(OTf)₃, Bi(OTf)₃)Chiral/Complex Scaffolds. Ideal for cyclizing chiral amino alcohols with retention of stereochemistry.Stoichiometry. Often requires high catalyst loading or specific leaving groups (e.g., halides, epoxides).
Pd-Catalyzed Cyclization Palladium(0)/Ligand Systems Aryl-Fused Morpholines. Constructing morpholines fused to aromatic rings (e.g., Buchwald-type intramolecular cyclization).Cost & Scavenging. High cost of Pd/Ligands; difficult removal of metal residues (ppm level).

Deep Dive: Troubleshooting & FAQs

Topic A: Ruthenium-Catalyzed "Borrowing Hydrogen" (Diol + Amine)

This is the modern standard for synthesizing N-substituted morpholines from diethanolamine derivatives and primary amines without toxic alkylating agents.

Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.[1] Why? Diagnosis: Water Inhibition. Explanation: The "Borrowing Hydrogen" mechanism relies on the catalyst removing hydrogen from the alcohol to form an aldehyde/ketone intermediate. This process is reversible. If the water byproduct is not removed, the equilibrium shifts back to the starting material, or the water coordinates to the Ru center, deactivating it. Solution:

  • Molecular Sieves: Add 4Å molecular sieves to the reaction vessel (activated at 300°C).

  • Solvent Choice: Switch to a hydrophobic solvent like Toluene or Xylene (refluxing) to azeotropically remove water, rather than using closed-vessel dioxane/THF.

Q2: I see the formation of the intermediate hemiaminal, but the ring won't close. Diagnosis: Insufficient Temperature or Steric Hindrance. Explanation: The final step—reduction of the iminium/enamine intermediate—has a higher activation energy, especially if the amine is bulky. Solution:

  • Increase Temperature: Ensure the internal temperature is >110°C.

  • Ligand Switch: If using a simple Ru source like [Ru(p-cymene)Cl2]2, switch to a phosphine-ligated system (e.g., DPEphos or Xantphos ) to increase the electron density on the metal, facilitating the hydride transfer step.

Topic B: Acid-Catalyzed Cyclodehydration

The classical method, often plagued by "black tar" formation.

Q3: The reaction mixture turns into a black, viscous tar, and yield is <30%. Diagnosis: Oxidative Degradation (Charring). Explanation: Hot sulfuric acid acts as a potent oxidant. At 180°C+ in air, it oxidizes the amine, leading to polymerization. Solution:

  • Strict Inert Atmosphere: Sparge the reaction with Nitrogen/Argon for 15 mins before heating and maintain a positive pressure.

  • Temperature Ramp: Do not shoot directly to 200°C. Ramp slowly (5°C/min) to allow controlled water release.

  • Alternative Acid: Switch to Methanesulfonic Acid (MsOH) . It is less oxidizing than H₂SO₄ and often provides cleaner reaction profiles, albeit at a higher cost.

Visualizing the Mechanism: "Borrowing Hydrogen"

Understanding the mechanism is critical for troubleshooting. The Ru-catalyst "borrows" hydrogen from the alcohol to create a reactive aldehyde, condenses it with the amine, and then "returns" the hydrogen to form the C-N bond.

BorrowingHydrogen Start Substrates: Diol + Amine Ru_Dehydro Step 1: Dehydrogenation (Catalyst 'Borrows' H2) Start->Ru_Dehydro Ru Catalyst Aldehyde Intermediate: Dialdehyde + Ru-H2 Ru_Dehydro->Aldehyde Imine Step 2: Condensation (Imine Formation - H2O) Aldehyde->Imine + Amine - H2O Ru_Hydro Step 3: Hydrogenation (Catalyst 'Returns' H2) Imine->Ru_Hydro Ru-H2 Species Product Product: Morpholine Ru_Hydro->Product Product->Start Cycle Repeats

Caption: The "Borrowing Hydrogen" cycle. Note that water removal (Step 2) is the thermodynamic sink, while hydride transfer (Step 3) is the kinetic bottleneck.

Standardized Protocol: Ru-Catalyzed Morpholine Synthesis

Objective: Synthesis of N-phenylmorpholine from diethanolamine and aniline via Hydrogen Borrowing. Scale: 10 mmol Estimated Time: 16-24 Hours

Reagents & Equipment
  • Diethanolamine: 1.05 g (10 mmol)

  • Aniline: 0.93 g (10 mmol)

  • Catalyst: [Ru(p-cymene)Cl2]2 (1 mol%) + DPEphos (2 mol%)

  • Solvent: Toluene (anhydrous, 20 mL)

  • Additives: 4Å Molecular Sieves (1.0 g, activated)

  • Apparatus: Sealed pressure tube or reflux setup with Dean-Stark trap.

Step-by-Step Workflow
  • Catalyst Pre-activation (Critical):

    • In a glovebox or under Ar flow, combine [Ru(p-cymene)Cl2]2 (30.6 mg) and DPEphos (53.8 mg) in 5 mL of Toluene.

    • Stir at Room Temp for 15 mins. Why? This ensures ligand coordination before the substrate interferes.

  • Substrate Addition:

    • Add the Diethanolamine, Aniline, and remaining Toluene.

    • Add the activated Molecular Sieves.

  • Reaction:

    • Seal the tube (or attach reflux condenser).

    • Heat to 110–120°C (oil bath temperature).

    • Stir vigorously (800 rpm) for 18 hours.

    • Checkpoint: The solution should turn from orange to dark red/brown. If it turns black/precipitates early, oxygen ingress occurred.

  • Workup:

    • Cool to Room Temp. Filter through a pad of Celite to remove sieves and catalyst residue.

    • Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Note: Morpholines can be streaky on silica. Add 1% Triethylamine to the eluent to sharpen peaks.

Troubleshooting Decision Tree

Use this logic flow when your reaction fails to meet yield specifications.

Troubleshooting Problem Issue: Low Yield (<40%) Check1 Check TLC/LCMS: Is Starting Material (SM) remaining? Problem->Check1 YesSM Yes, SM Remaining Check1->YesSM Incomplete Conv. NoSM No, SM Consumed Check1->NoSM Decomposition CheckTemp Check Temp & Time. Is Temp > 110°C? YesSM->CheckTemp CheckByproducts Check for degradation. Is reaction black/tarry? NoSM->CheckByproducts IncreaseTemp Action: Increase Temp. Use Xylene/Diglyme. CheckTemp->IncreaseTemp No CheckCat Action: Check Catalyst. Poisoned by O2 or Sulfur? CheckTemp->CheckCat Yes ReduceTemp Action: Reduce Temp. Use N2 sparging. CheckByproducts->ReduceTemp Yes (Charring) CheckSideRxn Action: Check Ligand. Switch to bulky phosphine to prevent oligomerization. CheckByproducts->CheckSideRxn No (Messy NMR)

Caption: Diagnostic workflow for optimizing morpholine synthesis yields.

References

  • Review of Morpholine Synthesis Strategies

    • Title: "Recent advances in the synthesis of morpholines and their deriv
    • Source:RSC Advances, 2014.
    • URL:[Link]

  • Ruthenium-Catalyzed Hydrogen Borrowing (Mechanism & Protocol)

    • Title: "Ruthenium-Catalyzed Synthesis of Secondary Amines
    • Source:Journal of the American Chemical Society, 2008 (Milstein et al.).
    • URL:[Link]

  • Lewis Acid Catalyzed Cyclization

    • Title: "Lewis Acid-Catalyzed Halonium Gener
    • Source:The Journal of Organic Chemistry, 2022.
    • URL:[Link]

  • Green Synthesis (Ethylene Sulfate Method)

    • Title: "Green Synthesis of Morpholines via Selective Monoalkylation of Amines"[2]

    • Source:ChemRxiv, 2024.
    • URL:[Link][3]

  • Industrial Dehydration Methods (Acid Catalysis)

Sources

Morpholine Synthesis: Thermal Management & Protocol Optimization Center

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support / Tier 3 Engineering Guide Audience: Process Chemists, Chemical Engineers, Drug Development Scientists Subject: Managing Exothermic Profiles & Runaway Risks in Morpholine Production

Introduction: The Thermal Paradox of Morpholine

Synthesizing morpholine (tetrahydro-1,4-oxazine) presents a classic chemical engineering paradox: the reaction pathways often require high activation energy (temperatures >150°C) to initiate cyclization, yet the precursor steps—particularly acid-mediated dehydration—are violently exothermic.

This guide moves beyond standard textbook recipes. We treat the synthesis not just as a chemical transformation, but as a heat transfer challenge . Whether you are utilizing the traditional Diethanolamine (DEA) acid dehydration route or the modern Diethylene Glycol (DEG) catalytic amination, your primary safety barrier is the precise management of thermal flux.

Part 1: Critical Process Parameters (CPPs) & Safety Architecture

The "Self-Validating" Control System

To ensure safety and reproducibility, your reactor setup must be self-validating. This means the system automatically halts reagent addition if thermal parameters deviate.

Diagram 1: Exotherm Control Loop (DEA Route)

Caption: A cascade control loop for the acid-dehydration route. The acid dosing pump (Slave) is modulated by the reactor’s internal temperature derivative (dT/dt) rather than just absolute temperature.

ReactorControl Reactor Reactor Vessel (Diethanolamine Charge) TempSensor RTD Sensor (Internal Temp) Reactor->TempSensor T(t) Controller PID Controller (Cascade Logic) TempSensor->Controller Process Variable (PV) Calc dT/dt AcidPump Dosing Pump (H2SO4/HCl) Controller->AcidPump Control Output (CO) Slow/Stop if dT/dt > Limit CoolingJacket Cooling Jacket (Active Heat Removal) Controller->CoolingJacket Max Flow if T > Setpoint Emergency Emergency Quench (Valve Open) Controller->Emergency Trigger if T > Critical Limit AcidPump->Reactor Reagent Stream

Part 2: Troubleshooting Specific Synthetic Routes

Route A: Acid Dehydration of Diethanolamine (DEA)

Mechanism: Intramolecular dehydration using strong acid (H₂SO₄ or HCl). Thermal Risk: High .[1] The initial mixing of concentrated acid with viscous DEA generates massive heat of solution plus reaction enthalpy.

Protocol 1: The "Isothermal Dosing" Method

Goal: Prevent localized boiling and charring during acid addition.

  • Charge: Load Diethanolamine (DEA) into the reactor. Start agitation before any addition.

  • Set Point: Cool reactor to <60°C.

  • Dosing: Add concentrated H₂SO₄ or HCl via the sub-surface dip tube .

    • Why? Surface addition creates "hot spots" where acid floats/pools, leading to instantaneous boiling and charring (black specs in product).

  • The "Stop-and-Soak": If internal temperature rises >5°C/min, STOP dosing. Allow the jacket to remove heat before resuming.

  • Dehydration Phase: Once acid is added, heat to 200–210°C.

    • Critical Observation: The mixture will turn pale yellow.[2] If it turns dark brown/black, your ramp rate was too fast (local overheating).

FAQ: DEA Route Troubleshooting

SymptomProbable CauseCorrective Action
White Fumes / Acid Mist Rapid acid addition caused localized boiling.STOP. Reduce dosing rate. Ensure condenser is active (0°C coolant) to trap acid vapors.
Dark/Black Product Charring due to

or poor agitation.
Verify agitation RPM (viscosity increases as salt forms). Check reactor wall temperature limits.
Low Yield (<40%) Incomplete Cyclization (

) or Wet Product.
Maintain 200–210°C for full 15h. Ensure water is actively distilled off (equilibrium shift).
Solidification in Reactor Cooling below 160°C before pouring.[2]Pour reaction mass while hot (>160°C). The salt (Morpholine[2]·HCl) solidifies rapidly.
Route B: Catalytic Amination of Diethylene Glycol (DEG)

Mechanism: Reaction of DEG with Ammonia over Ni/Cu/Co catalyst + H₂. Thermal Risk: Moderate (Runaway Potential). High pressure (30–400 atm) combined with hydrogen gas creates explosion risks if seals fail or temperature spikes induce pressure runaway.

Diagram 2: Reaction Pathway & Impurity Formation

Caption: The main catalytic pathway vs. thermal degradation side-reactions. High temperature favors the "Heavies" pathway.

ReactionPath DEG Diethylene Glycol + Ammonia Inter Intermediate (Aminoethoxyethanol) DEG->Inter -H2O (Cat/H2) Heavies Heavies/Tars (Condensation) DEG->Heavies Thermal Degradation Morph Morpholine (Target Product) Inter->Morph Cyclization (150-400°C) Side N-Ethylmorpholine (Side Product) Inter->Side Alkylation (Side Rxn) Morph->Heavies Overheating (>250°C)

FAQ: DEG Route Troubleshooting

SymptomProbable CauseCorrective Action
Pressure Spikes Runaway methanation or hydrogen accumulation.Emergency Vent. Check catalyst selectivity. Ensure H₂ partial pressure is regulated.
High "Heavies" Content Reactor temperature >250°C promotes polymerization.Reduce operating T. Increase space velocity (residence time too long).
Catalyst Deactivation Poisoning by feed impurities or sintering (overheating).Regenerate catalyst (if possible) or replace.[3] Ensure feed DEG is peroxide-free.

Part 3: Emergency Response & Mitigation

Scenario: Thermal Runaway Detected Indicators: Temperature rising despite full cooling; Pressure rising exponentially.

  • Cut Feed: Immediately stop Acid/Ammonia addition.

  • Full Cooling: Open emergency cooling valves (bypass temperature control).

  • Quench (DEA Route): If safe, add cold reactant solvent (e.g., excess DEG or water if compatible) to increase thermal mass. Note: Adding water to hot acid is dangerous; use pre-calculated quench procedures only.

  • Vent (DEG Route): Vent to flare/scrubber to reduce pressure. Do not vent H₂ into the lab atmosphere.

References

  • BenchChem. (2025).[1][3] Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Library.

  • Jefferson Chemical Company. (1964). Process for the preparation of morpholines (US Patent 3,151,112).[4][5][6] U.S. Patent Office.

  • Air Products and Chemicals. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia (EP0036331). European Patent Office.

  • Chemical Safety Board (CSB). (2007).[7] Synthron Case Study: Runaway Reaction and Vapor Cloud Explosion. U.S. Chemical Safety Board.[7]

  • Ataman Chemicals. (n.d.). Morpholine Production and Handling Guide.[3] Ataman Kimya.[8]

  • ChemCeed. (2022). Everything You Need to Know About Morpholine. ChemCeed Industry Insights.

Sources

Storage and handling guidelines for 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride

[1]

Product ID: CAS 1803584-19-1 Chemical Name: 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride Synonyms: 2-(2-Aminoethyl)morpholine dihydrochloride (C2-substituted isomer)[1]

Compound Profile & Technical Specifications

This guide addresses the specific handling requirements for the dihydrochloride salt of the C2-substituted morpholine derivative. Unlike its more common C4-isomer, this compound contains a chiral center at the C2 position of the morpholine ring.[1]

PropertySpecificationNotes
CAS Number 1803584-19-1 Distinct from the free base (CAS 863012-89-9)
Molecular Formula C₆H₁₆Cl₂N₂OC₆H₁₄N₂O[1] · 2HCl
Molecular Weight 203.11 g/mol Use this value for molarity calculations
Physical State White to off-white solidCrystalline powder, tends to aggregate
Hygroscopicity High Rapidly absorbs atmospheric moisture
Solubility Water (>50 mg/mL), DMSOInsoluble in non-polar solvents (Hexane, Et₂O)
Acidity (pKa) Acidic in solutionThe dihydrochloride salt yields an acidic pH (~3-5) in water

Storage & Stability Guidelines

Critical Storage Matrix

The dihydrochloride counterion stabilizes the amine against oxidation but introduces significant hygroscopicity.[1] Improper storage will lead to deliquescence (turning into a liquid/goo).[1]

StorageWorkflowArrivalCompound ArrivalCheckSealInspect Seal IntegrityArrival->CheckSealDecisionIntended Usage?CheckSeal->DecisionLongTermLong-Term Storage (>1 week)Temp: -20°CAtmosphere: Inert (Ar/N2)Decision->LongTermStockpilingShortTermActive Use (<1 week)Temp: 4°CDesiccator RequiredDecision->ShortTermImmediate ExptsHandlingHandling EventWarm to RT before openingLongTerm->HandlingThaw 30 minShortTerm->HandlingWarm 15 minResealReseal ProtocolFlush with Argon -> ParafilmHandling->ResealReseal->LongTerm

Figure 1: Decision matrix for preserving chemical integrity upon arrival and during active use cycles.

Detailed Protocols
  • Temperature: Store at -20°C for long-term stability. The low temperature kinetically inhibits oxidation of the amine and hydrolysis.[1]

  • Moisture Control: Always store the vial inside a secondary container (desiccator) with active desiccant (e.g., silica gel or Drierite).[1]

  • Thawing Rule: Never open a cold vial. Condensation will immediately form on the hygroscopic salt, causing degradation.[1] Allow the vial to equilibrate to Room Temperature (RT) for at least 30 minutes before breaking the seal.

Troubleshooting & FAQs

Q1: The powder has turned into a sticky gum or liquid. Is it ruined?

Diagnosis: Deliquescence due to moisture absorption.[1] Impact: The chemical identity is likely intact (hydrolysis is slow), but the molecular weight is now inaccurate due to excess water mass.[1] Rescue Protocol:

  • Dissolve the entire content in a known volume of water or DMSO to create a stock solution.[1]

  • Do not attempt to weigh the sticky solid for precise stoichiometry.

  • Assume the total mass on the label is correct and calculate concentration based on the original package weight.[1]

  • Optional: If solid is absolutely required, lyophilize (freeze-dry) the aqueous solution to recover the powder.[1]

Q2: Can I store stock solutions in water?

Answer: Yes, but with caveats.

  • Water: Stable at -20°C. The acidic pH of the dihydrochloride solution protects the amine.[1] However, repeated freeze-thaw cycles can degrade it.[1] Aliquot into single-use volumes.

  • DMSO: Preferred for high-concentration stocks (e.g., 100 mM).[1] Store at -20°C. DMSO is also hygroscopic; use anhydrous DMSO and seal tightly.[1]

Q3: How do I adjust for the dihydrochloride salt in my calculations?

Explanation: You must account for the mass of the two HCl molecules.[1]

  • Free Base MW: ~130.19 g/mol

  • Dihydrochloride MW: ~203.11 g/mol [1]

  • Correction Factor: 1.56 (You need 1.56 mg of the salt to get the equivalent of 1 mg of free amine).[1]

Formula:

1

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target: Create a precise stock for biological assays.[1]

StepActionTechnical Rationale
1 Equilibrate Allow vial to reach RT (30 mins) in a desiccator. Prevents condensation.
2 Weighing Weigh 20.31 mg of compound.[1] Work quickly to minimize moisture uptake.
3 Solvent Add 1.0 mL of sterile, nuclease-free water or anhydrous DMSO.
4 Dissolution Vortex for 30 seconds.[1] The salt should dissolve instantly.[1]
5 Verification Inspect for clarity. If cloudy, sonicate for 10 seconds.[1]
6 Aliquot Split into 50 µL aliquots in PCR tubes.
7 Storage Freeze immediately at -20°C or -80°C.
Protocol B: Handling for Hydrophobic Scaffolds (Free Basing)

If your reaction requires the nucleophilic free amine (e.g., amide coupling), you must neutralize the HCl.[1]

  • Dissolve the dihydrochloride in the reaction solvent (e.g., DMF or DCM).[1] Note: Solubility in DCM is poor until neutralized.

  • Add 2.5 - 3.0 equivalents of a tertiary base (e.g., DIPEA or Triethylamine).[1]

  • Observation: The solution may become cloudy as amine hydrochloride salts (DIPEA[1]·HCl) precipitate, or clear up if the free base is soluble.[1]

SolubilityLogicSolidSolid DihydrochlorideSolventChoose SolventSolid->SolventWaterWater / Buffer(Highly Soluble)Solvent->WaterBio AssayDMSODMSO(Soluble >50mM)Solvent->DMSOStockDCMDCM / Organic(Insoluble)Solvent->DCMSynthesisActionAdd 3.0 eq DIPEAto solubilizeDCM->Action

Figure 2: Solubility profile and neutralization strategy for organic synthesis.[1]

References

  • PubChem. (n.d.).[1] Compound Summary for CID 4129318 (Free Base) and related salts. National Library of Medicine.[1] Retrieved February 5, 2026, from [Link][1]

Validation & Comparative

Comparative Analysis of Morpholine Synthesis: From Industrial Standards to Catalytic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine (


) serves as a linchpin heterocycle in the synthesis of diverse pharmacophores, including the antibiotic Linezolid and the EGFR inhibitor Gefitinib. Its synthesis has evolved from harsh, acid-mediated industrial processes to precision metal-catalyzed "hydrogen borrowing" methodologies.

This guide provides a technical comparison of three distinct synthetic pathways:

  • Acid-Mediated Dehydration: The industrial workhorse for bulk production.

  • Cyclic Sulfate Alkylation: A modern, high-precision laboratory method for substituted derivatives.

  • Iridium-Catalyzed Hydrogen Borrowing: The atom-economical "green" frontier.[1]

Method A: Acid-Mediated Dehydration (Industrial Standard)

Principle: Acid-catalyzed intramolecular cyclization of diethanolamine (DEA).

This method dominates bulk manufacturing due to the low cost of starting materials. However, it suffers from poor atom economy regarding waste generation (stoichiometric salt formation during neutralization) and harsh operating conditions.

Experimental Protocol
  • Reagents: Diethanolamine (DEA), Concentrated Sulfuric Acid (

    
    , 98%), Sodium Hydroxide (50% aq).
    
  • Conditions: 150–200 °C, atmospheric pressure.

Step-by-Step Workflow:

  • Charging: Charge a glass-lined reactor with DEA (1.0 equiv).

  • Acid Addition: Slowly add conc.

    
     (1.5–1.8 equiv) while cooling to maintain temperature 
    
    
    
    °C (Highly Exothermic).
  • Dehydration: Heat the mixture to 170–200 °C for 8 hours. Water is distilled off continuously.

  • Neutralization: Cool to 50 °C. Slowly add 50% NaOH solution until pH > 11. This generates a massive precipitate of

    
    .
    
  • Isolation: Steam distill the crude morpholine from the slurry.

  • Purification: Fractionally distill the azeotrope (bp ~128 °C) or dry over solid NaOH/KOH to obtain anhydrous morpholine.

Performance Analysis
  • Yield: 85–95% (High).

  • Selectivity: High, but side reactions (polymerization) occur if temperature is uncontrolled.

  • Scalability: Excellent (Ton-scale).

  • Issues: Extremely corrosive; high E-factor due to sulfate waste.

Method B: Cyclic Sulfate Alkylation (Laboratory Precision)

Principle: Nucleophilic substitution (


) of 1,2-amino alcohols on ethylene sulfate.

For drug discovery applications requiring substituted morpholines (e.g., chiral derivatives), the industrial route is too harsh. The reaction of amino alcohols with ethylene sulfate offers a mild, redox-neutral alternative with high stereoretention.[2]

Experimental Protocol (Adapted from Ortiz et al., 2024)
  • Reagents: 1,2-Amino Alcohol (1.0 equiv), Ethylene Sulfate (1.1 equiv), t-BuOK (2.5 equiv), THF/t-Amyl Alcohol.

  • Conditions: 0 °C to Room Temperature, 2–4 hours.

Step-by-Step Workflow:

  • Activation: Dissolve the amino alcohol in dry THF under

    
    .
    
  • Alkylation: Add ethylene sulfate (solid) in one portion at 0 °C. Stir for 1 hour. The cyclic sulfate undergoes ring opening to form the zwitterionic sulfate intermediate.

  • Cyclization: Add t-BuOK (solution in t-Amyl alcohol) dropwise. The base deprotonates the amine/alcohol, triggering the second intramolecular

    
     displacement of the sulfate group.
    
  • Quench: Add aqueous

    
    .
    
  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate.
    
Performance Analysis
  • Yield: 80–95%.

  • Atom Economy: Moderate (Loss of sulfate leaving group).

  • Advantage: Stereospecificity. Chiral centers in the amino alcohol are preserved.

  • Safety: Ethylene sulfate is an alkylating agent; handle with care.

Method C: Iridium-Catalyzed Hydrogen Borrowing (Green Frontier)

Principle: Metal-catalyzed activation of alcohols via temporary dehydrogenation (Hydrogen Borrowing).

This is the most atom-economical approach. An Iridium catalyst dehydrogenates a diol to a dialdehyde, which condenses with an amine to form a di-imine, followed by re-hydrogenation using the "borrowed" hydrogen. Water is the only byproduct. [3][4]

Experimental Protocol (Ir-Catalyzed)
  • Reagents: Diethylene Glycol (or substituted diol), Primary Amine,

    
     (0.5 mol%), 
    
    
    
    (catalytic).
  • Conditions: 110 °C, Toluene or Water, Sealed Tube, 12–24 h.

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox, mix

    
     (0.5 mol%) and 
    
    
    
    (1 mol%) in toluene.
  • Substrate Addition: Add Diethylene Glycol (1.0 equiv) and the Primary Amine (1.0 equiv).

  • Reaction: Seal the tube and heat to 110 °C (oil bath).

    • Mechanism:[3] The Ir-catalyst dehydrogenates the alcohol groups.[5] The amine condenses with the transient carbonyls. The Ir-hydride species reduces the imine intermediates.

  • Workup: Cool to RT. Filter through a short pad of silica to remove catalyst.[6]

  • Purification: Concentrate and distill/recrystallize.

Performance Analysis
  • Yield: 70–90% (Substrate dependent).

  • Atom Economy: 100% (theoretical, excluding water).

  • E-Factor: < 1 (Excellent).

  • Cost: High (Iridium catalyst), though low loading offsets this.

Comparative Data Summary

FeatureMethod A: Acid DehydrationMethod B: Cyclic SulfateMethod C: Hydrogen Borrowing
Primary Use Bulk Industrial CommodityDrug Discovery / Chiral SynthesisGreen Chemistry / High Value
Starting Materials DEA + H2SO4Amino Alcohol + Ethylene SulfateDiol + Amine
Atom Economy Poor (Sulfate waste)ModerateExcellent (Water only)
Yield >90%80–95%70–90%
Conditions Harsh (200°C, Acidic)Mild (0–25°C, Basic)Moderate (110°C, Neutral)
Stereocontrol N/A (Symmetric)Excellent (Retention) Good (Catalyst control)
Key Risk Corrosion / Thermal RunawayGenotoxic ReagentsCatalyst Cost / O2 Sensitivity

Mechanistic Visualization[7]

Figure 1: Industrial Acid Dehydration vs. Green Hydrogen Borrowing

MorpholineSynthesis cluster_Acid Method A: Acid Dehydration cluster_Green Method C: Ir-Catalyzed Hydrogen Borrowing DEA Diethanolamine Prot Protonation (-OH2+) DEA->Prot + H2SO4 Carbo Carbocation Intermediate Prot->Carbo - H2O (Heat) MorphA Morpholine (Salt) Carbo->MorphA Cyclization Diol Diol + Amine Dehydro Dehydrogenation (Ir-H formation) Diol->Dehydro Ir Catalyst Imine Imine Condensation Dehydro->Imine - H2 (stored on Ir) Reduct Reduction (Ir-H return) Imine->Reduct + Amine / - H2O MorphC Morpholine (Free Base) Reduct->MorphC H returned from Ir

Caption: Comparison of the linear acid-elimination pathway (Method A) versus the redox-neutral catalytic cycle (Method C).

References

  • BenchChem. (2025). Side-by-side comparison of synthesis routes for morpholine-based compounds. Retrieved from

  • Ortiz, K. G., et al. (2024).[2] A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK).[2] Journal of the American Chemical Society, 146, 29847-29856.[2] Retrieved from

  • Bartoszewicz, A., et al. (2012). Iridium(III) homo- and heterogeneous catalysed hydrogen borrowing C–N bond formation.[4] Green Chemistry, 14. Retrieved from

  • Vertex AI Search. (2026). Consolidated search results for morpholine synthesis protocols.
  • U.S. Patent 2,777,846. (1957). Process of producing morpholine from diethanolamine.[7] Retrieved from

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-(Morpholin-2-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(morpholin-2-yl)ethan-1-amine derivatives. This scaffold has emerged as a significant pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. This document offers a comprehensive comparison of derivative performance, supported by experimental data, to inform and guide future drug discovery efforts.

The 2-(morpholin-2-yl)ethan-1-amine core, a unique combination of a morpholine ring and an ethanamine side chain, presents a versatile platform for the design of targeted therapeutics. The inherent physicochemical properties of the morpholine moiety, including its ability to improve aqueous solubility and metabolic stability, make it an attractive component in drug design. This guide will dissect the nuanced relationships between structural modifications to this core and the resulting biological activity, with a primary focus on the well-documented role of these derivatives as kinase inhibitors.

The 2-(Morpholin-2-yl)ethan-1-amine Scaffold: A Versatile Tool in Kinase Inhibitor Design

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 2-(morpholin-2-yl)ethan-1-amine scaffold has been successfully incorporated into potent kinase inhibitors, where it often serves as a key pharmacophoric element interacting with the target protein. Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

A noteworthy example is the exploration of this scaffold in the context of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers. The morpholine-containing drug, ZSTK474, is a potent pan-PI3K inhibitor, and studies on its analogues provide invaluable insights into the SAR of the 2-(morpholin-2-yl)ethan-1-amine moiety.

Visualizing the Core Scaffold

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product Starting_Material_1 Protected 2-aminomorpholine Alkylation N-Alkylation Starting_Material_1->Alkylation Starting_Material_2 Substituted 2-haloethane Starting_Material_2->Alkylation Deprotection Deprotection Alkylation->Deprotection Functionalization Terminal Amine Functionalization Deprotection->Functionalization Final_Product 2-(Morpholin-2-yl)ethan-1-amine Derivative Functionalization->Final_Product

The Morpholine Advantage: A Comparative Validation Guide for Novel Bioactive Scaffolds

[1]

Executive Summary

This guide provides a rigorous framework for validating the biological activity of synthesized morpholine derivatives.[1][2] Unlike generic screening protocols, this document focuses on the comparative advantage of the morpholine scaffold—specifically its ability to modulate lipophilicity (

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Phase 1: The Structural Argument (In Silico Validation)

Before wet-lab validation, you must establish the rationale for the morpholine substitution. The morpholine ring is often employed as a bioisostere to improve the pharmacokinetic (PK) profile of a lead compound without sacrificing potency.

Comparative Physicochemical Profiling

The oxygen atom in the morpholine ring lowers

Table 1: Theoretical Comparison of Scaffold Properties Data represents a standardized comparison of a hypothetical fluorophenyl-derivative core.

PropertyMorpholine Derivative (Target)Piperidine Analog (Alternative)Piperazine Analog (Alternative)Impact on Drug Development
cLogP 2.1 (Optimal)3.4 (Too Lipophilic)1.8 (Good)Morpholine balances permeability and solubility better than Piperidine.
TPSA (Ų) ~45-55~30-40~50-60Higher TPSA in morpholine improves solubility but maintains BBB permeability potential.
pKa (Conjugate Acid) ~8.3~11.0~9.8Lower basicity of morpholine reduces lysosomal trapping compared to piperidine.
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)The ether oxygen provides an additional vector for target binding (e.g., Kinase hinge).
Strategic Workflow Diagram

The following diagram outlines the "Go/No-Go" decision tree for validating morpholine compounds.

ValidationWorkflowStartSynthesizedMorpholine LibraryInSilicoPhase 1: In Silico(LogP, Docking)Start->InSilicoDec1H-BondScore > Threshold?InSilico->Dec1EnzymaticPhase 2: Enzymatic(Kinase Inhibition)Dec2IC50 < 100 nM?Enzymatic->Dec2CellularPhase 3: Cellular(Viability & Selectivity)Dec3SelectivityIndex > 10?Cellular->Dec3ADMEPhase 4: ADME(Microsomal Stability)LeadValidatedLead CandidateADME->LeadHigh StabilityDec1->StartNo (Redesign)Dec1->EnzymaticYesDec2->StartNoDec2->CellularYesDec3->ADMEYes

Caption: Figure 1. A self-validating hierarchical workflow for morpholine scaffold assessment. Each phase contains a hard stop criterion to prevent resource wastage.

Phase 2: Enzymatic Target Engagement (Kinase Inhibition)

Morpholine derivatives are privileged scaffolds for kinase inhibitors (e.g., PI3K, mTOR, EGFR) because the morpholine oxygen often mimics the ribose oxygen of ATP, forming hydrogen bonds with the kinase hinge region [1].

Protocol: Radiometric or Fluorescence-Based Kinase Assay

Objective: Determine the


Methodology:

  • Preparation: Prepare a 3-fold serial dilution of the Morpholine derivative in DMSO (start at 10

    
    M).
    
  • Reaction Mix: Combine recombinant kinase, peptide substrate, and reaction buffer (HEPES, MgCl

    
    , DTT).
    
  • Initiation: Add ATP (at

    
     concentration) to initiate the reaction.
    
  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Detection: Use ADP-Glo™ or

    
    P-ATP radiometric detection to measure phosphorylated product.
    
  • Validation Control: Run Gefitinib or Wortmannin (depending on target) as a positive control.

Self-Validating Check:

  • Z-Factor: The assay must yield a Z' factor > 0.5.

  • Solubility Check: Ensure the morpholine compound does not precipitate in the aqueous buffer (a common failure point for lipophilic piperidine analogs).

Table 2: Comparative Potency Data (Hypothetical) | Compound ID | Scaffold | Target (PI3K


Ref-A (Wortmannin)SMD-1 (Product)Morpholine12.5 nMHigh (>100

M)
Analog-B

Analog-C

Insight: While Analog-B (Piperidine) is slightly more potent, the Morpholine (SMD-1) offers the best balance of potency and solubility, validating its development potential.

Phase 3: Cellular Efficacy & Toxicity

Enzymatic potency does not guarantee cellular activity. The compound must cross the cell membrane and engage the target in a complex environment.

Protocol: Dual-Readout Viability Assay (MTT/CCK-8)

Objective: Calculate the Selectivity Index (SI).

Workflow:

  • Seeding: Seed HepG2 (liver cancer) and HUVEC (normal endothelial) cells in 96-well plates.

  • Treatment: Treat with Morpholine derivatives (0.1 - 100

    
    M) for 48 hours.
    
  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization (PI3K/Akt Pathway)

Morpholine derivatives often inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis [2].

SignalingPathwayRTKRTK ReceptorPI3KPI3K(Target)RTK->PI3KPIP3PIP3PI3K->PIP3MorpholineMorpholineInhibitorMorpholine->PI3KInhibitsAktAktPIP3->AktmTORmTORAkt->mTORApoptosisApoptosis(Cell Death)mTOR->ApoptosisProliferationProliferationmTOR->Proliferation

Caption: Figure 2. Mechanism of Action. The morpholine inhibitor blocks PI3K, preventing Akt phosphorylation and shifting the cell state from proliferation to apoptosis.

Phase 4: ADME Profiling (Metabolic Stability)

This is the critical differentiator. Morpholine rings are generally more metabolically stable than piperazines (which are prone to N-oxidation) and piperidines (prone to hydroxylation) [3].

Protocol: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

  • Incubation: Incubate compound (1

    
    M) with human liver microsomes (HLM) and NADPH regeneration system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation:

    
    
    
    

Table 3: Metabolic Stability Comparison | Compound | Structure Feature |



Piperazine AnalogPiperidine AnalogMorpholine Derivative>120<12 (Low)High metabolic stability; ideal for oral dosing.

References

  • BenchChem. (2025).[1] 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. BenchChem. Link

  • Al-Wahaibi, L. H., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Link

  • Kumari, A., et al. (2021).[3] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Link

  • Molinspiration. (2025).[4] In Silico Prediction and Validation of the Permeability of Small Molecules. MDPI. Link

Beyond the Ring: Scaffold Hopping Strategies for 2-(Morpholin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of scaffold hopping alternatives to 2-(Morpholin-2-yl)ethan-1-amine , a common diamine building block used to introduce solubility and balanced physicochemical properties into drug candidates.

Executive Summary

2-(Morpholin-2-yl)ethan-1-amine represents a "privileged" fragment in medicinal chemistry, offering a specific vector combination: a secondary amine (ring), a primary amine (tail), and an ether oxygen (H-bond acceptor). While effective for solubility and pKa modulation, this scaffold can suffer from oxidative metabolic liability (CYP450 attack at the ether


-carbon) and IP saturation .

This guide outlines three distinct scaffold hopping trajectories—Ring Expansion (Oxazepane) , Heteroatom Replacement (Piperazine) , and Lipophilic Tuning (Piperidine) —to optimize pharmacokinetic (PK) profiles while retaining the core pharmacophore binding elements.

Part 1: Structural Analysis & Hopping Logic

The Parent Scaffold: 2-(Morpholin-2-yl)ethan-1-amine
  • Core Features: 6-membered ether-amine ring with a C2-ethylamine side chain.

  • pKa Profile: Ring Nitrogen (

    
    8.3), Tail Nitrogen (
    
    
    
    10.0).
  • Vector: The C2-substitution creates a specific "kink" in the linearity of the molecule, often placing the tail amine in a solvent-exposed region.

  • Liability: The C3 and C5 positions (adjacent to Oxygen and Nitrogen) are prone to metabolic oxidation.

The Alternatives (The "Hops")
FeatureParent: Morpholine Alt 1: Piperazine Alt 2: Oxazepane Alt 3: Piperidine
Structure 6-ring, 1-O, 4-N6-ring, 1-N, 4-N7-ring, 1-O, 4-N6-ring, 1-C, 4-N
Primary Utility Balanced Solubility/LogDIncreased Basicity/SolubilityNovel Vector/IP SpaceLower TPSA/Higher LogD
pKa (Ring N) ~8.3~9.8 (Basic)~8.0 (Modulated)~11.0 (Highly Basic)
LogD (pH 7.4) ModerateLow (Hydrophilic)ModerateHigh (Lipophilic)
Metabolic Risk High (Ether oxidation)Moderate (N-oxidation)Lower (Ring puckering)Low (if no functionalization)
Decision Logic Visualization

The following diagram illustrates the decision process for selecting the appropriate alternative based on the specific liability of the parent molecule.

ScaffoldHop Start Start: 2-(Morpholin-2-yl)ethan-1-amine Liability Assessment Issue1 Issue: High Metabolic Clearance (Oxidative) Start->Issue1 Issue2 Issue: Low Solubility / High LogD Start->Issue2 Issue3 Issue: IP Saturation / Flat SAR Start->Issue3 Sol1 Hop: Piperidine Analog (Remove Ether Oxygen) Issue1->Sol1 Remove metabolic hotspot Sol2 Hop: Piperazine Analog (Add Polar Nitrogen) Issue2->Sol2 Increase polarity (lower LogD) Sol3 Hop: 1,4-Oxazepane Analog (Ring Expansion) Issue3->Sol3 Alter vector & conformation

Caption: Decision tree for selecting bioisosteres based on specific medicinal chemistry liabilities.

Part 2: Detailed Comparison & Performance

The "Basic" Hop: 2-(Piperazin-2-yl)ethan-1-amine

Replacing the ether oxygen with a secondary amine (NH) creates a Piperazine core.

  • Mechanism: The additional nitrogen introduces a new protonation site. At physiological pH, the piperazine ring is often doubly protonated (depending on substitution), drastically lowering LogD.

  • Best For: Compounds suffering from poor aqueous solubility.

  • Trade-off: The significant increase in basicity can lead to hERG channel inhibition or poor permeability (low passive diffusion).

The "Shape" Hop: 2-(1,4-Oxazepan-2-yl)ethan-1-amine

Expanding the ring to 7 members creates a 1,4-Oxazepane .

  • Mechanism: The 7-membered ring adopts a flexible "twist-chair" conformation, altering the exit vector of the ethylamine tail relative to the ring nitrogen. This subtle structural change can break "flat" SAR trends and escape IP coverage.

  • Best For: Improving selectivity or metabolic stability (the ring flexibility can hinder enzyme active site fitting).

  • Data Support: Oxazepanes often show improved metabolic stability profiles compared to their morpholine analogs due to the altered accessibility of the

    
    -carbons.
    
The "Lipophilic" Hop: 2-(Piperidin-2-yl)ethan-1-amine

Replacing the oxygen with a methylene (CH2) creates a Piperidine .

  • Mechanism: Removes the H-bond acceptor (ether oxygen) and increases lipophilicity.

  • Best For: Compounds that are too polar (low permeability) or where the ether oxygen is a specific site of metabolic attack.

  • Trade-off: Loss of a key H-bond interaction may reduce potency if the oxygen was interacting with the target protein.

Part 3: Experimental Protocol

Synthesis of the 1,4-Oxazepane Analog

A validated route for accessing the 7-membered scaffold, adapted from iodoacetalization methodologies.

Objective: Synthesize 2-(1,4-oxazepan-2-yl)ethan-1-amine (protected form) to compare with the morpholine standard.

Reagents:

  • Allylic alcohol (e.g., N-Boc-allylamine derivative)

  • Enol ether (e.g., 2-chloroethyl vinyl ether derivative)

  • N-Iodosuccinimide (NIS)

  • Base (KOtBu)

Protocol Workflow:

  • Iodoacetalization (Key Step):

    • Dissolve the N-protected amino-alkene precursor in dry Dichloromethane (DCM) at 0°C.

    • Add 1.1 equivalents of N-Iodosuccinimide (NIS).

    • Stir for 2 hours. The reaction forms an iodo-ether intermediate via electrophilic addition.

    • Note: This step installs the oxygen and the iodine handle for cyclization.

  • Cyclization (Ring Expansion):

    • Treat the intermediate with a base (e.g., KOtBu in THF) to induce intramolecular displacement of the iodide by the pendant nitrogen (or oxygen, depending on precursor design).

    • For 1,4-oxazepanes, using a 2-hydroxyethyl-vinyl-ether approach allows the formation of the 7-membered ring via 7-endo-trig or similar cyclization modes favored under basic conditions.

  • Deprotection:

    • Remove Boc groups using TFA/DCM (1:1) at room temperature for 1 hour.

    • Concentrate and neutralize with basic resin to obtain the free amine.

Synthetic Pathway Diagram:

Synthesis Step1 Precursor: Amino-Alkene Step2 Iodoacetalization (NIS, DCM) Step1->Step2 Step3 Intermediate: Iodo-Ether Step2->Step3 Step4 Cyclization (Base, Heat) Step3->Step4 Step5 Product: 1,4-Oxazepane Step4->Step5

Caption: General synthetic flow for accessing 1,4-oxazepane scaffolds via iodo-cyclization.

References

  • Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics, 2014. Retrieved from [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. Journal of Organic Chemistry, 2024. Retrieved from [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Medicinal Chemistry Letters, 2019. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry. Medicinal Research Reviews, 2020.[1] Retrieved from [Link]

Sources

Evaluating the ADME Properties of Morpholine-Containing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Advantage[1]

In medicinal chemistry, the selection of a solubilizing heterocycle is rarely a random choice; it is a calculated decision to balance lipophilicity (


) with metabolic stability. The morpholine ring (

) has emerged as a "privileged scaffold" in modern drug design—featured in blockbusters like Gefitinib , Linezolid , and Timolol —precisely because it occupies a unique physicochemical "sweet spot" between the highly basic piperidine and the overly polar piperazine.

This guide objectively evaluates the ADME (Absorption, Distribution, Metabolism, Excretion) profile of morpholine-containing drugs. We compare its performance against its primary bioisosteres and provide validated experimental protocols to assess its liabilities, specifically focusing on metabolic ring-opening and hERG channel inhibition.

Physicochemical Comparison: Morpholine vs. Bioisosteres

The primary driver for incorporating a morpholine ring is the modulation of basicity. Unlike piperidine (


), morpholine’s oxygen atom exerts an electron-withdrawing inductive effect, lowering the 

of the nitrogen to approximately 8.3 .

This shift is critical. At physiological pH (7.4), a significant fraction of morpholine remains un-ionized (


10-15%), facilitating passive membrane diffusion (blood-brain barrier penetration) while maintaining sufficient water solubility.
Table 1: Comparative Physicochemical Profile of Common Nitrogen Heterocycles
PropertyMorpholinePiperidinePiperazineN-Methyl Piperazine
Structure 6-membered ether-amine6-membered amine6-membered diamineN-substituted diamine
Basicity (

of conj. acid)
8.3 - 8.7 ~11.1~9.8~9.0
Lipophilicity (

)
Lowers LogP (Polar)Increases LogP (Lipophilic)Lowers LogP significantlyNeutral/Slight Decrease
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)2 (N, N)
Polar Surface Area (TPSA) ~12 Ų (Ether) + ~12 Ų (Amine)~12 Ų~24 Ų~15 Ų
Key ADME Benefit Balanced Permeability/SolubilityHigh PermeabilityHigh SolubilitySolubility
Key Liability Metabolic N-OxidationhERG Inhibition (Cationic)Rapid Renal ClearanceReactive Metabolites

Scientist's Insight: When replacing a piperidine with a morpholine, expect a 1.5 to 2.0 unit drop in LogP . If your lead compound is suffering from high metabolic clearance due to lipophilicity, this "morpholine scan" is a standard rescue strategy.

Metabolic Stability & Pathways

While morpholine is generally considered metabolically robust, it is not inert. The ring is susceptible to oxidative attack by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). Understanding these "soft spots" is essential for lead optimization.

Primary Metabolic Routes
  • N-Oxidation: The most common clearance pathway, forming a morpholine N-oxide. This metabolite is often polar and excreted renally but can be reduced back to the parent drug in vivo.

  • 
    -C-Hydroxylation:  Hydroxylation at the C2 or C3 position leads to an unstable hemiaminal, which often results in ring opening , forming a linear hydroxy-acid metabolite.
    
  • N-Dealkylation: If the morpholine is attached via an alkyl linker, oxidative dealkylation can cleave the entire ring from the scaffold.

Visualization: Morpholine Metabolic Fate

The following diagram illustrates the oxidative cascade of the morpholine moiety.

MorpholineMetabolism Parent Morpholine Drug (Parent) NOxide N-Oxide Metabolite (Polar, Excretable) Parent->NOxide CYP450/FMO (N-Oxidation) CHydroxy α-C-Hydroxylation (Unstable Hemiaminal) Parent->CHydroxy CYP3A4 (C-Oxidation) NOxide->Parent Reductases (Reversible) RingOpen Ring-Opened Hydroxy Acid CHydroxy->RingOpen Spontaneous Ring Opening Lactam Morpholin-3-one (Lactam) CHydroxy->Lactam Dehydrogenation

Figure 1: Primary oxidative metabolic pathways for morpholine-containing scaffolds. Note the reversibility of N-oxidation and the irreversibility of ring-opening.

Safety Assessment: hERG and Phospholipidosis

Two critical safety endpoints often plague amine-containing drugs: hERG channel inhibition (cardiotoxicity) and Phospholipidosis (lysosomal storage toxicity).

hERG Inhibition

The hERG potassium channel contains aromatic residues (Tyr652, Phe656) that bind high-affinity cationic drugs via cation-


 interactions.
  • The Piperidine Problem: Highly basic amines (pK_a > 10) are fully protonated at physiological pH, leading to potent hERG blockade.

  • The Morpholine Solution: With a lower pK_a (~8.3) and the electron-withdrawing oxygen reducing the cation's charge density, morpholine derivatives typically show 10-100x lower hERG affinity than their piperidine analogs.

Drug-Induced Phospholipidosis (DIPL)

DIPL is caused by Cationic Amphiphilic Drugs (CADs) accumulating in lysosomes.

  • Mechanism: The drug enters the lysosome (pH ~4.5), becomes protonated/trapped, and complexes with phospholipids, preventing their degradation.

  • Morpholine Risk: Moderate.[1] While less basic than piperidine, morpholines are still CADs. Screening is mandatory.[2]

Experimental Protocols

Protocol A: Microsomal Stability & Metabolite ID

Objective: To determine intrinsic clearance (


) and identify if ring-opening is the primary clearance mechanism.
  • Preparation:

    • Test Compound: 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-incubate microsomes and test compound for 5 mins at 37°C.

    • Initiate reaction with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) at a 3:1 ratio.

    • Centrifuge at 4000 rpm for 20 mins.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion for

      
      .
      
    • Crucial Step: Perform a Neutral Loss Scan (loss of 17 Da for OH, gain of 16 Da for Oxidation) to specifically hunt for the Ring-Opened Metabolite (+32 Da) or Lactam (+14 Da) .

Protocol B: Fluorescence Polarization hERG Assay (High-Throughput)

Objective: Rapidly rank-order morpholine analogs against piperidine controls before patch-clamp confirmation.

  • Reagents:

    • Membrane Prep: Recombinant hERG-expressing HEK293 membranes.

    • Tracer: Red-shifted fluorescent tracer (e.g., Predictor™ hERG Tracer).

  • Workflow:

    • Add 5 µL of test compound (concentration response: 0.1 nM to 30 µM) to 384-well black plates.

    • Add 10 µL of hERG membrane/tracer mix.

    • Incubate for 2-4 hours at room temperature (equilibrium binding).

  • Readout:

    • Measure Fluorescence Polarization (FP). Displacement of the tracer by the drug decreases FP.

  • Validation:

    • Positive Control: E-4031 (

      
       nM).
      
    • Negative Control: DMSO vehicle.

    • Success Criteria: Z' factor > 0.5.

Decision Framework: When to Use Morpholine?

Use this logic gate to determine if a morpholine substitution is the correct medicinal chemistry move for your lead series.

MorpholineDecision Start Lead Compound Optimization (Current Scaffold: Piperidine/Amine) Q1 Is LogP > 3.5 or Solubility < 10 µM? Start->Q1 Q2 Is hERG IC50 < 10 µM? Q1->Q2 No Action_Morph Switch to Morpholine (Lowers LogP, Reduces Basicity) Q1->Action_Morph Yes (Solubility Fix) Q3 Is Metabolic Clearance High? Q2->Q3 No Q2->Action_Morph Yes (hERG Fix) Action_Pip Retain Piperidine (Consider F-substitution) Q3->Action_Pip No (Stable) Action_Metab Check Metabolic Spot: Block C2/C3 or Switch to Morpholine Q3->Action_Metab Yes (Clearance Fix)

Figure 2: Strategic decision tree for bioisosteric replacement with morpholine.

References

  • Kumari, S. et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • BenchChem Technical Support. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem Comparison Guides.

  • Aldewachi, H. et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI Molecules.

  • Khamitova, A. et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug Development & Registration.

  • Meanwell, N. (2024).[3] The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Drug Hunter Flash Talk.

  • FDA Phospholipidosis Working Group. (2021). Drug-induced Phospholipidosis: Issues and future directions. Royal Society of Chemistry.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Salt" Fallacy

Substance: 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride Physical State: Solid (Hygroscopic Powder) Primary Hazard Class: Skin/Eye Irritant (Acidic upon hydrolysis), Respiratory Sensitizer (Potential).

As a Senior Application Scientist, I often see researchers underestimate dihydrochloride salts. They assume that because the volatile free amine is neutralized, the risk is negligible. This is a dangerous misconception. While the flammability and vapor pressure are significantly reduced compared to the morpholine free base, the dihydrochloride salt introduces two critical risks:

  • Acidic Hydrolysis: Upon contact with moisture (mucous membranes, sweat, eye tissue), the salt hydrolyzes to release hydrochloric acid equivalents, causing immediate, severe irritation or burns.

  • Fine Particulate Dispersion: As a likely hygroscopic solid, static charge can cause "fly-away" dust, creating an inhalation hazard that bypasses standard liquid-handling precautions.

This guide treats the substance as a High-Hazard Solid requiring strict inhalation and contact control.

Risk Assessment & PPE Matrix

Do not rely on a "one-size-fits-all" approach.[1] PPE must scale with the operation.

The PPE Selection Matrix
Protection ZoneStandard Operation (Weighing < 1g, Closed Vials)High-Risk Operation (Synthesis, Open Handling > 1g, Solubilization)Rationale (The "Why")
Hand Protection Double Nitrile (Min 5 mil outer, 4 mil inner)Double Nitrile + Sleeve Guards or Silver Shield® (if in organic solvent)Morpholine derivatives can permeate thin nitrile. Double gloving provides a "color-break" indicator and extra breakthrough time.
Eye Protection Chemical Safety Goggles (Indirect Vented)Face Shield + Goggles Safety glasses are insufficient for fine powders that can drift around lenses. Goggles seal the ocular environment.
Respiratory Fume Hood (Sash @ 18") No respirator needed if hood is certified.N95/P100 Respirator (If hood work is impossible or during spill cleanup)The dihydrochloride dust is the primary vector. Inhalation causes immediate upper respiratory tract acidification.
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Apron/Sleeves over Lab CoatHygroscopic salts cling to fabric cuffs. Disposable sleeves prevent tracking chemical residue to your desk/home.

Operational Protocol: From Storage to Solution

Phase 1: Engineering Controls (Pre-Work)
  • Humidity Control: This salt is hygroscopic. High humidity will cause it to clump and become sticky, increasing transfer risks.

  • Static Mitigation: Use an ionizing bar or anti-static gun inside the weigh station. Amine salts are notorious for static cling, which causes particles to "jump" onto gloves and cuffs.

  • The "Red Zone" Rule: Establish a 6-inch "Red Zone" inside the fume hood sash. No hands or face should enter this zone while the container is open.[2]

Phase 2: Active Handling (Weighing & Transfer)
  • Don PPE: Put on inner gloves (under lab coat cuff) and outer gloves (over lab coat cuff). Adjust goggles.

  • Inspect: Check the container for crystallization or pressure buildup (rare for salts, but good practice).

  • Weighing:

    • Never weigh on an open bench. Use a draft shield within the fume hood.

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the vial rim. This creates airborne dust. Instead, roll the spatula handle to dispense gently.

  • Solubilization (The Critical Moment):

    • Add the solvent to the solid, not vice versa, to minimize dust displacement.

    • Note: Dissolution in water will be slightly exothermic and acidic. Dissolution in DMSO/Methanol may facilitate skin absorption—upgrade to laminate gloves (Silver Shield) if handling concentrated organic solutions.

Phase 3: Decontamination
  • Wipe Down: Use a chemically compatible wipe (water-dampened) to clean the balance and surrounding area. The water solubilizes the salt, allowing it to be wiped away.

  • Doffing:

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • Wash hands with inner gloves on, then remove inner gloves.

    • Wash hands with soap and water immediately.

Emergency Response & Disposal Logic

Exposure Scenarios[3][4][5][6][7]
  • Inhalation: Move to fresh air immediately. The HCl component will cause coughing. Seek medical attention if wheezing persists.

  • Eye Contact: Time is tissue. Flush for 15 minutes. Do not wait for a pH check. The acidic salt causes rapid corneal damage.

  • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated acid patch on skin), then rinse with copious water.

Disposal Strategy
  • Waste Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation:

    • DO NOT MIX with strong oxidizing agents (e.g., Nitric Acid). Morpholine derivatives can form N-nitrosomorpholine (a potent carcinogen) in the presence of nitrosating agents.

    • DO NOT MIX with strong bases in a sealed container (exothermic release of free amine).

  • Container: High-density polyethylene (HDPE) or glass. Label as "Acidic Organic Amine Salt."

Visualized Workflow (Graphviz)

The following diagram illustrates the "Self-Validating" safety loop. If a check fails, the user must return to the previous state.[3]

SafetyProtocol cluster_emergency Emergency Loop RiskAssessment 1. Risk Assessment (Qty > 1g? Solution vs Solid?) EngControls 2. Engineering Controls (Fume Hood Check, Anti-Static) RiskAssessment->EngControls Define Scope PPE_Select 3. PPE Selection (Goggles, Nitrile x2, Lab Coat) EngControls->PPE_Select Hood Certified Handling 4. Active Handling (Weighing/Transfer) PPE_Select->Handling Donned Correctly Handling->PPE_Select Breach/Tear Decon 5. Decontamination (Wet Wipe, Doffing) Handling->Decon Task Complete Exposure Exposure Event Handling->Exposure Accident Disposal 6. Disposal (Segregate from Oxidizers) Decon->Disposal Waste Segregated FirstAid Flush 15min / Fresh Air Exposure->FirstAid

Caption: Operational safety workflow for Morpholine Dihydrochloride salts. Note the feedback loop: any PPE breach requires an immediate return to the Selection phase.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link][4]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. NIOSH Pocket Guide to Chemical Hazards: Morpholine (Base compound reference). [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Academic Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Morpholin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
2-(Morpholin-2-yl)ethan-1-amine dihydrochloride

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